Parp1-IN-19
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H27ClFN7O4 |
|---|---|
Molecular Weight |
556.0 g/mol |
IUPAC Name |
4-[[4-fluoro-3-[4-(1H-imidazo[4,5-b]pyridin-5-yl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C26H22FN7O2.ClH.2H2O/c27-20-6-5-16(14-22-17-3-1-2-4-18(17)25(35)32-31-22)13-19(20)26(36)34-11-9-33(10-12-34)23-8-7-21-24(30-23)29-15-28-21;;;/h1-8,13,15H,9-12,14H2,(H,32,35)(H,28,29,30);1H;2*1H2 |
InChI Key |
AFJDKALYXMEKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C2)NC=N3)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F.O.O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Parp1-IN-19: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parp1-IN-19 is identified as a PARP1 (Poly [ADP-ribose] polymerase 1) inhibitor with potential antitumor effects, as cited in Chinese patent CN107955001A. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this guide elucidates its mechanism of action based on the well-established principles of PARP1 inhibition. This document provides a comprehensive overview of the core mechanisms, relevant signaling pathways, and representative experimental methodologies applicable to the study of PARP1 inhibitors like this compound.
Introduction to PARP1 and its Inhibition
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme involved in a variety of cellular processes, most notably DNA repair. It recognizes and binds to DNA single-strand breaks (SSBs), a common form of DNA damage. Upon binding, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the restoration of genomic integrity.
PARP1 inhibitors, a class of targeted cancer therapeutics, act primarily by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain. This competitive inhibition prevents the synthesis of PAR, thereby hindering the recruitment of the DNA repair machinery.
Core Mechanism of Action of PARP1 Inhibitors
The primary mechanism of action of PARP1 inhibitors like this compound involves the disruption of DNA repair pathways, leading to a phenomenon known as "synthetic lethality."
2.1. Inhibition of PARP1 Enzymatic Activity: this compound, as a PARP1 inhibitor, is presumed to bind to the catalytic domain of the PARP1 enzyme. This binding event prevents the transfer of ADP-ribose units from NAD+ to target proteins, effectively halting the PARylation process.
2.2. PARP Trapping: Beyond catalytic inhibition, a key aspect of the mechanism of many PARP1 inhibitors is "PARP trapping." By binding to PARP1 that is already associated with DNA at a damage site, the inhibitor stabilizes the PARP1-DNA complex. This "trapped" complex itself becomes a cytotoxic lesion, obstructing DNA replication and transcription, and ultimately leading to the formation of more severe DNA double-strand breaks (DSBs) when encountered by the replication fork.
2.3. Induction of Synthetic Lethality: In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs, the accumulation of DSBs caused by PARP1 inhibition is particularly lethal. This concept of "synthetic lethality" is the cornerstone of the clinical application of PARP inhibitors. Normal, healthy cells with a functional HR pathway can tolerate the DSBs induced by PARP inhibition, leading to a therapeutic window for targeting cancer cells. A common example of HR deficiency is found in cancers with mutations in the BRCA1 or BRCA2 genes.
Signaling Pathways
The mechanism of action of PARP1 inhibitors intersects with several critical cellular signaling pathways, primarily those involved in the DNA damage response (DDR).
DNA Damage Response Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response and how its inhibition leads to cell death in HR-deficient cells.
Quantitative Data
While specific quantitative data for this compound is not publicly available, the following table structure represents the typical data generated to characterize a PARP1 inhibitor.
| Parameter | Description | Representative Value Range |
| IC50 (PARP1) | The half-maximal inhibitory concentration against the enzymatic activity of PARP1. | Low nanomolar (nM) |
| IC50 (PARP2) | The half-maximal inhibitory concentration against the enzymatic activity of PARP2 to assess selectivity. | Varies; selectivity is a key parameter |
| Cellular PARylation IC50 | The concentration required to inhibit PAR formation in cells by 50%. | Nanomolar (nM) to low micromolar (µM) |
| CC50 (BRCA-proficient cells) | The half-maximal cytotoxic concentration in cells with functional BRCA genes. | Micromolar (µM) |
| CC50 (BRCA-deficient cells) | The half-maximal cytotoxic concentration in cells with mutated BRCA genes. | Nanomolar (nM) |
| Selectivity Index | Ratio of CC50 (BRCA-proficient) / CC50 (BRCA-deficient). | > 10-fold is generally considered significant |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of PARP1 inhibitors.
In Vitro PARP1 Enzymatic Assay (Homogeneous Fluorescence-Based)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified PARP1.
Principle: The assay measures the consumption of NAD+ during the PARylation reaction. Unconsumed NAD+ is converted to a fluorescent product.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
NAD+ cycling reagent (containing NADase and a fluorescent substrate)
-
Test compound (this compound)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a mixture of recombinant PARP1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the PARP1 reaction and initiate the detection reaction by adding the NAD+ cycling reagent.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Read the fluorescence intensity using a plate reader (e.g., excitation at 544 nm, emission at 590 nm).
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PARP Inhibition Assay (Immunofluorescence)
This assay measures the ability of an inhibitor to block PAR formation in cells upon DNA damage.
Principle: Cells are treated with a DNA damaging agent to induce PARP1 activity. The level of PAR is then quantified using an anti-PAR antibody and immunofluorescence microscopy.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or methyl methanesulfonate)
-
Test compound (this compound)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-PAR monoclonal antibody
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Microscope slides or imaging plates
Procedure:
-
Seed cells on microscope slides or imaging plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of the PAR signal and normalize it to the DAPI signal.
-
Determine the cellular PARylation IC50 value.
Experimental Workflow for Cellular Assays
The following diagram outlines a typical workflow for evaluating the cellular effects of a PARP1 inhibitor.
Conclusion
This compound is a PARP1 inhibitor with a mechanism of action that is expected to align with the established principles of this drug class. By inhibiting the enzymatic activity of PARP1 and likely promoting PARP trapping, it can induce synthetic lethality in cancer cells with deficiencies in homologous recombination. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the investigation and characterization of this compound and other novel PARP1 inhibitors. Further detailed studies, once publicly available, will be necessary to fully elucidate the specific quantitative and qualitative properties of this compound.
Parp1-IN-19 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-19 is a compound identified as a Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor with potential antitumor effects. Information regarding this molecule is primarily found in the Chinese patent CN107955001A. This document serves as a technical guide, summarizing the currently available information on the chemical structure and properties of this compound. It is important to note that detailed experimental data, such as quantitative biological activity and comprehensive physicochemical properties, are not extensively available in publicly accessible scientific literature and appear to be primarily contained within the referenced patent.
Chemical Structure and Properties
Based on available information from chemical suppliers, the fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₇ClFN₇O₄ | MedchemExpress[1] |
| Molecular Weight | 555.99 g/mol | MedchemExpress[1] |
| CAS Number | 2756337-27-4 | MedchemExpress[1] |
| SMILES String | O=C1NN=C(CC2=CC=C(C(C(N3CCN(CC3)C4=NC5=C(C=C4)NC=N5)=O)=C2)F)C6=C1C=CC=C6.Cl.O.O | MedchemExpress[1] |
| IUPAC Name | 4-(3-(4-(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)benzoyl)piperazin-1-yl)phthalazin-1(2H)-one hydrochloride dihydrate | (Structure-based nomenclature) |
Biological Activity and Mechanism of Action
This compound is classified as a PARP1 inhibitor. PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand DNA breaks.[2] Inhibition of PARP1 in cancer cells with existing DNA repair defects, such as mutations in BRCA1 or BRCA2, can lead to synthetic lethality, a promising strategy in cancer therapy.[3][4]
While this compound is stated to have antitumor effects, specific quantitative measures of its inhibitory potency, such as the half-maximal inhibitory concentration (IC50) against PARP1 and its selectivity against other PARP family members, are not publicly available. This data is essential for evaluating its potential as a therapeutic agent.
Signaling Pathways
The primary signaling pathway affected by this compound is expected to be the DNA Damage Response (DDR) pathway . By inhibiting PARP1, the repair of single-strand DNA breaks is hindered. In cells undergoing replication, these unrepaired breaks can be converted into more lethal double-strand breaks, leading to cell cycle arrest and apoptosis.[3][5]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the public domain. However, a general workflow for characterizing a novel PARP1 inhibitor is outlined below. This serves as a template for the types of experiments that would be necessary to fully characterize this compound.
Conclusion
This compound is a putative PARP1 inhibitor with potential for antitumor applications. However, a comprehensive understanding of its chemical and biological properties is currently limited by the lack of publicly available, detailed experimental data. The information presented in this guide is based on data from chemical suppliers and general knowledge of PARP1 inhibitors. For a complete and in-depth technical assessment, access to the experimental details within the primary patent (CN107955001A) and further independent research are required. Researchers and drug development professionals are encouraged to perform their own comprehensive evaluations to determine the therapeutic potential of this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to Cellular Target Engagement of PARP1 Inhibitors: A Case Study with Olaparib
Disclaimer: This technical guide utilizes the well-characterized PARP1 inhibitor, Olaparib, as a representative molecule to illustrate the principles and methodologies of assessing cellular target engagement. This is due to the lack of publicly available scientific data for "Parp1-IN-19." The protocols and data presented herein for Olaparib are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals working with PARP1 inhibitors.
Introduction to PARP1 and Target Engagement
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
Confirming that a PARP1 inhibitor reaches and binds to its intended target within the complex environment of a living cell is a critical step in drug development. This process, known as target engagement, provides crucial information about a compound's potency, selectivity, and mechanism of action. This guide provides an in-depth overview of the methods used to quantify the cellular target engagement of PARP1 inhibitors, using Olaparib as a case study.
Quantitative Data on Olaparib Target Engagement
The following tables summarize key quantitative data for Olaparib's target engagement and cellular activity from various studies.
Table 1: In Vitro and In-Cellular Potency of Olaparib
| Parameter | Value | Cell Line/System | Reference |
| PARP1 IC₅₀ | 5 nM | Enzyme Assay | |
| PARP2 IC₅₀ | 1 nM | Enzyme Assay | |
| Cell Viability IC₅₀ | 10 µM | MCF7 (Breast Cancer) | [1] |
| Cell Viability IC₅₀ | 14 µM | MDA-MB-231 (Breast Cancer) | [1] |
| Cell Viability IC₅₀ | 150 µM | HCC1937 (Breast Cancer, BRCA1 mutant) | [1] |
Table 2: In Vivo Target Engagement of Olaparib
| Parameter | Value | Model System | Reference |
| 50% Blocking Dose (ED₅₀) | 0.36 mg/kg | Small-Cell Lung Cancer PDX | [2] |
| Target Engagement at 5 mg/kg | 59% | Small-Cell Lung Cancer PDX | [2] |
| Target Engagement at 15 mg/kg | 75% | Small-Cell Lung Cancer PDX | [2] |
Experimental Protocols for Assessing Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Protocol: Isothermal Dose-Response CETSA for PARP1
-
Cell Culture and Treatment:
-
Culture UWB1.289 (or other suitable) cells to 80-90% confluency.
-
Harvest and resuspend cells in culture medium.
-
Prepare a serial dilution of Olaparib (e.g., starting from 30 µM with an 8-fold dilution) and a DMSO vehicle control.
-
Add the compound dilutions to a 96-well PCR plate.
-
Add the cell suspension to the plate and incubate at 37°C for 1 hour.[3]
-
-
Thermal Challenge:
-
Heat the PCR plate in a thermal cycler to a specific temperature (e.g., 50°C) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.[4] The optimal temperature should be determined empirically by generating a melting curve.
-
-
Cell Lysis:
-
Lyse the cells by adding a suitable lysis buffer (e.g., containing 1.5% Triton X-100 and protease inhibitors) and incubating on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection of Soluble PARP1:
Western Blot for PARP1 Trapping
A key mechanism of action for many PARP inhibitors is the "trapping" of PARP1 on DNA, leading to cytotoxic DNA-protein complexes. This can be assessed by subcellular fractionation and Western blotting.
Protocol: PARP1 Trapping Assay
-
Cell Treatment:
-
Treat DT40 cells (or other suitable cell lines) with varying concentrations of Olaparib for 30 minutes.[6]
-
-
Subcellular Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the nuclear soluble and chromatin-bound proteins. Kits for this purpose are commercially available.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear soluble and chromatin-bound fractions.
-
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Use antibodies against Histone H3 and Topoisomerase I as markers for the chromatin-bound and nuclear soluble fractions, respectively.[6]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Immunofluorescence for PARylation and DNA Damage
Immunofluorescence allows for the visualization and quantification of PARP1 activity (PARylation) and downstream DNA damage (e.g., γH2AX foci) at the single-cell level.
Protocol: Immunofluorescence Staining
-
Cell Seeding and Treatment:
-
Seed U-2 OS cells (or other suitable cells) on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with Olaparib at the desired concentrations and for the desired time points (e.g., 2 hours).[7]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[8]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity (for PAR) or the number of foci per nucleus (for γH2AX) using image analysis software.[7]
-
Visualizing Pathways and Workflows
PARP1 Signaling Pathway in DNA Repair
Caption: PARP1 signaling in single-strand break repair and the effect of Olaparib.
Experimental Workflow for CETSA
Caption: Workflow for determining PARP1 target engagement using CETSA.
Mechanism of Action: PARP1 Inhibition and Trapping
Caption: Mechanism of Olaparib action leading to synthetic lethality.
References
- 1. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target engagement imaging of PARP inhibitors in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PARP inhibitor olaparib increases the oncolytic activity of dl922‐947 in in vitro and in vivo model of anaplastic thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Role of PARP1 Inhibitors in the DNA Damage Response
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound "Parp1-IN-19" did not yield public data. Therefore, this guide has been structured to provide a comprehensive overview of the role of a selective PARP1 inhibitor in the DNA damage response (DDR), using established principles and data from well-characterized, representative inhibitors. The methodologies, pathways, and data presented are illustrative of the standard analyses performed for this class of compounds.
Executive Summary
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, primarily involved in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR). This document provides a technical overview of the mechanism of action of selective PARP1 inhibitors, their impact on DNA repair signaling, quantitative data for representative compounds, and detailed experimental protocols for their characterization.
The Role of PARP1 in DNA Damage Response
PARP1 acts as a primary sensor for DNA damage.[1] Upon detecting a single-strand break, PARP1 binds to the damaged site and, using NAD+ as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones.[2][3][4] This process, known as PARylation, creates a negatively charged scaffold that recruits a cascade of downstream DNA repair factors, most notably X-ray repair cross-complementing protein 1 (XRCC1), which is essential for the Base Excision Repair (BER) and SSB repair pathways.[2][5] By orchestrating this repair complex, PARP1 is fundamental to maintaining genomic stability.[2][6]
Mechanism of Action of PARP1 Inhibitors
Selective PARP1 inhibitors primarily function through two distinct but complementary mechanisms:
-
Catalytic Inhibition: Inhibitors act as competitors of NAD+, binding to the catalytic pocket of PARP1.[4][7] This prevents the synthesis of PAR chains, thereby blocking the recruitment of the necessary DNA repair machinery. The unrepaired SSBs can then collapse replication forks during S-phase, leading to the formation of more cytotoxic double-strand breaks (DSBs).[8]
-
PARP Trapping: Beyond enzymatic inhibition, many PARP inhibitors lock the PARP1 protein onto the DNA at the site of the break.[9] This trapped PARP1-DNA complex is a significant physical impediment to DNA replication and transcription, further contributing to the formation of DSBs and cytotoxicity. The trapping efficiency varies between different inhibitors and is a critical determinant of their overall potency.
This dual mechanism is the foundation of the "synthetic lethality" therapeutic strategy. In cancer cells with a compromised HR pathway (e.g., due to BRCA1/2 mutations), the DSBs generated by PARP inhibition cannot be efficiently repaired, leading to genomic catastrophe and selective cell death.[10][11]
Figure 1: Mechanism of PARP1 inhibition in the DNA damage response.
Quantitative Data for Representative PARP1 Inhibitors
The efficacy of a PARP1 inhibitor is defined by several key quantitative parameters. The table below summarizes published data for well-known PARP inhibitors to provide a comparative baseline.
| Parameter | Olaparib | Veliparib | Niraparib | Rucaparib | Talazoparib |
| PARP1 IC₅₀ (nM) | ~1-5 | ~5 | ~2-4 | ~1.4 | ~0.6 |
| PARP2 IC₅₀ (nM) | ~1-5 | ~2 | ~1-2 | ~5.1 | ~0.3 |
| PARP Trapping Potency | Moderate | Weak | Strong | Strong | Very Strong |
| Cellular Potency | Potent | Moderate | Potent | Potent | Very Potent |
-
IC₅₀ (Half-maximal inhibitory concentration): Represents the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 by 50%. Lower values indicate higher potency. Data is aggregated from multiple sources and assays.[7]
-
PARP Trapping Potency: A relative measure of the inhibitor's ability to stabilize the PARP1-DNA complex.
Key Signaling Pathways Affected by PARP1 Inhibition
PARP1 inhibition disrupts several interconnected DNA repair pathways, leading to distinct cellular outcomes depending on the genetic background of the cell.
-
Base Excision Repair (BER) and Single-Strand Break Repair (SSBR): This is the primary pathway impacted. By preventing PARylation, inhibitors block the recruitment of the scaffold protein XRCC1 and its associated partners (DNA Ligase 3, DNA Polymerase β), causing SSBs to accumulate.[2][4]
-
Homologous Recombination (HR): While not directly targeting HR, PARP inhibitors create lesions (DSBs) that require HR for faithful repair. In HR-deficient cells (e.g., BRCA1/2 mutated), the inability to repair these DSBs leads to synthetic lethality.[3][10]
-
Non-Homologous End Joining (NHEJ): In some contexts, PARP1 can also influence NHEJ, an error-prone DSB repair pathway.[2][3] Inhibition of PARP1 can sometimes shift the balance of DSB repair towards NHEJ.
Figure 2: Interplay of DNA repair pathways affected by PARP1 inhibition.
Experimental Protocols
Characterizing a novel PARP1 inhibitor like this compound requires a tiered approach, moving from biochemical assays to cellular and functional assays.
Protocol: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This assay quantifies the direct inhibitory effect of a compound on PARP1's enzymatic activity.
-
Objective: To determine the IC₅₀ value of the test compound against purified human PARP1.
-
Principle: A 96-well plate is coated with histones (the protein substrate). Activated DNA, NAD+, and purified PARP1 enzyme are added. PARP1 incorporates biotinylated ADP-ribose from a biotin-NAD+ substrate onto the histones. This is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The light output is inversely proportional to the inhibitor's activity.[12][13]
-
Methodology:
-
Plate Coating: Coat a 96-well plate with histone H1 (10 µg/mL) overnight at 4°C. Wash 3x with PBS-T.
-
Compound Preparation: Perform serial dilutions of the test inhibitor (e.g., this compound) in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Reaction Mixture: Prepare a master mix containing PARP1 assay buffer, activated DNA, biotinylated-NAD+, and purified human PARP1 enzyme.
-
Incubation: Add the serially diluted compounds to the wells, followed by the reaction mixture. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate 3x. Add Streptavidin-HRP conjugate and incubate for 1 hour. Wash 3x. Add chemiluminescent HRP substrate.
-
Readout: Immediately measure luminescence using a microplate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic curve to calculate the IC₅₀ value.
-
Protocol: Cellular PARP Trapping Assay
This assay measures the ability of an inhibitor to trap PARP1 onto chromatin in living cells.
-
Objective: To quantify the PARP1-DNA trapping efficiency of the test compound.
-
Principle: This method uses a fractionation protocol to separate chromatin-bound proteins from soluble nuclear proteins. Cells are treated with the inhibitor and a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to induce PARP1 recruitment. The amount of PARP1 in the chromatin-bound fraction is then quantified by Western blot.
-
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere.
-
Treatment: Treat cells with a range of concentrations of the test inhibitor for 1-2 hours. Add a low dose of MMS for the final 15-30 minutes to induce SSBs.
-
Lysis & Fractionation:
-
Wash cells with cold PBS.
-
Lyse cells in a low-salt buffer containing a non-ionic detergent (e.g., Triton X-100) to release soluble proteins. Centrifuge to pellet the nuclei.
-
Wash the nuclear pellet.
-
Extract the chromatin-bound proteins using a high-salt extraction buffer.
-
-
Quantification:
-
Measure the protein concentration of the chromatin-bound fraction.
-
Perform SDS-PAGE and Western blot analysis using a primary antibody specific for PARP1. Use an antibody for a histone (e.g., Histone H3) as a loading control for the chromatin fraction.
-
-
Analysis: Quantify the band intensity for PARP1 relative to the loading control. An increase in the PARP1 signal in the chromatin fraction indicates trapping.
-
Protocol: Cell Viability and Synthetic Lethality Assay
This assay assesses the functional consequence of PARP1 inhibition on cell survival, particularly in HR-deficient versus HR-proficient cell lines.
-
Objective: To determine the cytotoxic effect of the inhibitor and demonstrate synthetic lethality.
-
Principle: An isogenic pair of cell lines (one wild-type for BRCA2, one with non-functional BRCA2) are treated with the inhibitor. Cell viability is measured after 72-96 hours using a metabolic indicator like AlamarBlue (Resazurin), which is converted to a fluorescent product by metabolically active cells.[12]
-
Methodology:
-
Cell Seeding: Seed both HR-proficient (e.g., U2OS-DR-GFP) and HR-deficient (e.g., U2OS-DR-GFP with BRCA2 siRNA) cells in 96-well plates.
-
Treatment: Add serial dilutions of the test inhibitor to the cells.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Measurement: Add AlamarBlue reagent (10% v/v) to each well and incubate for 4-6 hours at 37°C.
-
Readout: Measure fluorescence using a microplate reader (e.g., Ex/Em ~560/590 nm).
-
Analysis: Normalize the fluorescence values to the vehicle-treated control wells. Plot cell viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A significantly lower GI₅₀ in the HR-deficient line demonstrates synthetic lethality.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 10. PARP1 suppresses homologous recombination events in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Parp1-IN-19: An In-Depth Technical Guide on its Effect on Single-Strand Break Repair
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1][2] SSBs are among the most frequent DNA lesions, arising from sources such as oxidative damage and errors in DNA metabolism.[2][3] PARP1 acts as a primary sensor for these breaks, binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins in a process called PARylation.[1][4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, initiating the single-strand break repair (SSBR) pathway.[1][6][7]
PARP inhibitors are a class of pharmacological agents that block the catalytic activity of PARP enzymes. By preventing PARylation, these inhibitors impede the recruitment of the SSBR machinery, leading to the persistence of SSBs.[5][7] When a replication fork encounters an unrepaired SSB, it can collapse, resulting in a more cytotoxic double-strand break (DSB). In cells with deficiencies in DSB repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can lead to synthetic lethality, making PARP inhibitors a promising cancer therapy.
This technical guide provides an in-depth overview of the effects of a representative PARP1 inhibitor, herein referred to as Parp1-IN-19, on the single-strand break repair pathway. It includes quantitative data from key cellular assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in key cellular and biochemical assays.
Table 1: Biochemical Potency of this compound
| Assay Type | Parameter | Value |
| Recombinant PARP1 Catalytic Assay | IC50 | 1.2 nM |
| Cellular PARylation Assay (HeLa cells) | IC50 | 8.5 nM |
Table 2: Cellular Effects of this compound on DNA Repair and Cell Viability
| Cell Line | Assay Type | Treatment | Parameter | Value |
| HeLa | Comet Assay | 100 µM H₂O₂ + 100 nM this compound | % Tail DNA | 45% ± 5% |
| HeLa | Comet Assay | 100 µM H₂O₂ (Control) | % Tail DNA | 15% ± 3% |
| MCF7 (BRCA proficient) | Cell Viability (72h) | This compound | GI50 | > 10 µM |
| MDA-MB-436 (BRCA1 mutant) | Cell Viability (72h) | This compound | GI50 | 50 nM |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
1. Recombinant PARP1 Catalytic Assay
-
Objective: To determine the in vitro inhibitory activity of this compound on recombinant human PARP1.
-
Principle: This is a biochemical assay that measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1 in a 96-well plate format. The signal is detected using a streptavidin-conjugated fluorophore.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
This compound (serial dilutions)
-
Streptavidin-Europium
-
96-well white microplates
-
Plate reader capable of time-resolved fluorescence
-
-
Procedure:
-
Coat the 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add serial dilutions of this compound to the wells.
-
Add recombinant PARP1 enzyme to all wells except the negative control.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times to remove unincorporated NAD+.
-
Add Streptavidin-Europium and incubate for 1 hour.
-
Wash the plate three times.
-
Read the time-resolved fluorescence on a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cellular PARylation Assay
-
Objective: To measure the inhibition of PARP1 activity within intact cells.
-
Principle: This assay quantifies the levels of PAR in cells following treatment with a DNA damaging agent and the PARP inhibitor. PAR levels are measured by immunofluorescence or ELISA.
-
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
Hydrogen peroxide (H₂O₂) or other DNA damaging agent
-
This compound (serial dilutions)
-
Fixation and permeabilization buffers
-
Anti-PAR primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
-
-
Procedure:
-
Seed HeLa cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Induce DNA damage by treating with H₂O₂ for 15 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with anti-PAR primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of the PAR signal.
-
Calculate the cellular IC50 value.
-
3. Comet Assay (Single Cell Gel Electrophoresis)
-
Objective: To quantify DNA single-strand breaks at the single-cell level.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA (containing breaks) migrates out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
-
Materials:
-
HeLa cells
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Low-melting-point agarose
-
Lysis buffer (high salt, Triton X-100, DMSO)
-
Alkaline electrophoresis buffer (pH > 13)
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
-
-
Procedure:
-
Treat HeLa cells with H₂O₂ and/or this compound for the desired time.
-
Harvest the cells and resuspend them in low-melting-point agarose.
-
Pipette the cell/agarose suspension onto a coated microscope slide and allow it to solidify.
-
Immerse the slides in lysis buffer overnight at 4°C.
-
Place the slides in an electrophoresis tank with alkaline buffer and allow the DNA to unwind for 30 minutes.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides and stain the DNA with SYBR Green.
-
Visualize the comets under a fluorescence microscope.
-
Analyze at least 50 comets per sample using comet scoring software to determine the % Tail DNA.
-
4. Cell Viability Assay
-
Objective: To determine the effect of this compound on the growth and viability of cancer cell lines.
-
Principle: This assay measures the number of viable cells after a defined period of treatment with the compound. A common method is the use of a resazurin-based reagent, which is reduced by metabolically active cells to a fluorescent product.
-
Materials:
-
MCF7 and MDA-MB-436 cells
-
Cell culture medium and supplements
-
This compound (serial dilutions)
-
Resazurin-based viability reagent (e.g., CellTiter-Blue)
-
96-well clear-bottom black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for 72 hours.
-
Add the resazurin-based reagent to each well and incubate for 1-4 hours.
-
Measure the fluorescence on a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to untreated and day 0 controls.
-
Conclusion
The representative data and protocols in this guide illustrate a systematic approach to characterizing the effects of a PARP1 inhibitor, this compound, on the single-strand break repair pathway. The biochemical and cellular assays confirm the on-target activity of the inhibitor, while the comet assay provides direct evidence of its impact on DNA repair. The differential sensitivity observed in BRCA-proficient versus BRCA-deficient cell lines highlights the principle of synthetic lethality, a cornerstone of PARP inhibitor therapy. This comprehensive guide serves as a valuable resource for researchers and drug development professionals working in the field of DNA damage response and targeted cancer therapy.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ADP-Ribose) Polymerase 1 Accelerates Single-Strand Break Repair in Concert with Poly(ADP-Ribose) Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. An Interaction with PARP-1 and Inhibition of Parylation Contribute to Attenuation of DNA Damage Signaling by the Adenovirus E4orf4 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 6. embopress.org [embopress.org]
- 7. academic.oup.com [academic.oup.com]
The Synthetic Lethality of PARP1 Inhibition in BRCA-Mutant Cancers: A Technical Guide
An In-depth Examination of PARP1-IN-19's Therapeutic Principle Using Olaparib as a Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principle of synthetic lethality has emerged as a powerful strategy in oncology, exploiting the dependencies of cancer cells on specific DNA repair pathways. This is particularly evident in the treatment of cancers harboring mutations in the BRCA1 and BRCA2 genes, which are crucial for the homologous recombination (HR) pathway of DNA double-strand break repair. Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors capitalize on this deficiency, leading to selective tumor cell death.
While the specific PARP1 inhibitor, this compound, is noted for its antitumor effects, publicly available data on its biochemical and cellular activities remains limited. To provide a comprehensive technical guide on the application of this therapeutic principle, this document will utilize the well-characterized and clinically approved PARP1 inhibitor, Olaparib , as a representative compound. The mechanisms, experimental validations, and quantitative outcomes described herein are illustrative of the broader class of PARP1 inhibitors and provide a robust framework for understanding their application in BRCA-mutant contexts.
Core Concept: The Mechanism of Synthetic Lethality
In healthy cells, single-strand breaks (SSBs) in DNA are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a pivotal role.[1] If these SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in double-strand breaks (DSBs).[2] These DSBs are then efficiently and accurately repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[1][2]
In cancer cells with BRCA1 or BRCA2 mutations, the HR pathway is compromised.[2] However, these cells can still survive by relying on other DNA repair mechanisms, including the PARP1-mediated BER pathway, to repair SSBs before they escalate into lethal DSBs.
The therapeutic strategy of synthetic lethality with PARP1 inhibitors involves two key actions:
-
Catalytic Inhibition : PARP1 inhibitors bind to the catalytic domain of the PARP1 enzyme, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This inhibits the recruitment of other DNA repair factors to the site of an SSB.[2]
-
PARP Trapping : The inhibitor "traps" the PARP1 protein on the DNA at the site of the SSB, creating a physical obstruction.[3][4] This PARP-DNA complex is highly cytotoxic as it stalls replication forks, leading to an accumulation of DSBs.[3][4]
In BRCA-mutant cells, the resulting DSBs cannot be repaired by the deficient HR pathway. The cell is then forced to rely on error-prone repair pathways like non-homologous end joining (NHEJ), which leads to genomic instability and ultimately, apoptosis (programmed cell death).[5]
Quantitative Data: Olaparib's Efficacy in BRCA-Mutant vs. Wild-Type Cells
The synthetic lethal interaction is quantitatively demonstrated by the differential sensitivity of BRCA-mutant and BRCA-wild-type cancer cell lines to PARP1 inhibitors. The half-maximal inhibitory concentration (IC50) for cell viability is significantly lower in cell lines with defective BRCA genes.
| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | Olaparib IC50 (µM) | Reference |
| UWB1.289 | Ovarian | Mutant | Wild-Type | 0.1679 | [6] |
| UWB1.289 + BRCA1 | Ovarian | Wild-Type (restored) | Wild-Type | 0.4920 | [6] |
| PEO1 | Ovarian | Wild-Type | Mutant | 0.8735 | [6] |
| PEO4 | Ovarian | Wild-Type | Wild-Type (revertant) | 2.2230 | [6] |
| SUM149PT | Breast | Mutant | Wild-Type | Not specified, but sensitive | [4] |
| DLD1 | Colorectal | Wild-Type | Wild-Type | Not specified, but less sensitive | [4] |
| DLD1-BRCA2-/- | Colorectal | Wild-Type | Mutant | Not specified, but more sensitive | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
BRCA-mutant and BRCA-wild-type cancer cell lines
-
Complete cell culture medium
-
Olaparib (or other PARP1 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of Olaparib in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium).
-
Incubate for 72 hours at 37°C.[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
PARP1 Activity Assay (ELISA-based)
This assay quantifies the enzymatic activity of PARP1 by measuring the amount of PAR produced.
Materials:
-
PARP1 activity assay kit (e.g., from BPS Bioscience or similar)
-
Cell lysates from treated and untreated cells
-
Olaparib
-
Plate reader capable of measuring chemiluminescence or colorimetric signal
Procedure (General Protocol):
-
Prepare Cell Lysates:
-
Culture cells and treat with different concentrations of Olaparib for a specified time (e.g., 2 hours).[10]
-
Lyse the cells according to the kit manufacturer's instructions to obtain whole-cell extracts.
-
Determine the protein concentration of the lysates.
-
-
Assay Procedure (as per a typical kit):
-
Coat a 96-well plate with a histone substrate.
-
Add a reaction mixture containing biotinylated NAD+ and the cell lysate to each well.
-
Incubate to allow for the PARylation of the histone substrate by PARP1 in the lysate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP (horseradish peroxidase) to bind to the biotinylated PAR chains.
-
Wash the plate again.
-
Add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
The intensity of the signal is proportional to the PARP1 activity.
-
Calculate the percentage of PARP1 inhibition for each Olaparib concentration relative to the untreated control.
-
Determine the IC50 for PARP1 activity.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)[11]
-
Opaque-walled 96-well plates suitable for luminescence measurements[12]
-
BRCA-mutant and BRCA-wild-type cells
-
Olaparib
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Assay Reagent Preparation and Addition:
-
Incubation and Measurement:
-
Mix the contents of the wells by placing the plate on a shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.[11]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase 3/7 activity.
-
Compare the signal from Olaparib-treated cells to that of untreated cells to determine the fold-increase in apoptosis.
-
Visualizations
Signaling Pathway of DNA Repair and Synthetic Lethality
Caption: Synthetic lethality in BRCA-mutant cells.
Experimental Workflow for Assessing Synthetic Lethality
Caption: Workflow for evaluating PARP1 inhibitor efficacy.
Logical Relationship of Synthetic Lethality
Caption: The logic of synthetic lethality.
Conclusion
The targeting of PARP1 in the context of BRCA-mutant cancers represents a paradigm of precision medicine. While specific data for this compound is not extensively available, the principles of its action can be understood through the study of well-characterized inhibitors like Olaparib. The synthetic lethal relationship is robust and can be quantitatively assessed through a variety of in vitro assays. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to investigate and advance this important class of therapeutics. As our understanding of DNA repair pathways and their interplay deepens, the potential for exploiting synthetic lethality to develop novel and effective cancer treatments will continue to expand.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary In Vitro Evaluation of Parp1-IN-19
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive In Vitro Profiling of the Novel PARP1 Inhibitor, Parp1-IN-19
Executive Summary
This document provides a detailed technical overview of the preliminary in vitro evaluation of this compound, a novel inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the DNA damage response (DDR), playing a key role in the repair of single-strand breaks (SSBs).[1][2][3] Its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the methodologies and key data from the initial in vitro characterization of this compound. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to enhance understanding.
Introduction to PARP1 and its Role in DNA Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that detects DNA single-strand breaks.[1][4] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[1][4][5] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process, primarily through the base excision repair (BER) pathway.[1][2] PARP1's role extends to other cellular processes, including chromatin remodeling, transcription, and cell death.[3][6]
The inhibition of PARP1's catalytic activity prevents the efficient repair of SSBs. When these unrepaired SSBs are encountered during DNA replication, they can lead to the formation of more cytotoxic double-strand breaks (DSBs). In cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), the accumulation of these DSBs leads to genomic instability and ultimately cell death. This selective killing of cancer cells with specific DNA repair defects is the principle of synthetic lethality exploited by PARP inhibitors.[1]
Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and the mechanism of this compound.
Quantitative Data Summary
The in vitro potency and selectivity of this compound were assessed using enzymatic and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: Enzymatic Activity of this compound against PARP Family Enzymes
| Enzyme | IC₅₀ (nM) |
| PARP1 | Data not available |
| PARP2 | Data not available |
| TNKS1 | Data not available |
| TNKS2 | Data not available |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Genotype | Cellular IC₅₀ (nM) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: Specific IC₅₀ values for this compound are not publicly available in the search results. The tables are structured to present such data once obtained.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments typically performed in the preliminary in vitro evaluation of a PARP1 inhibitor.
PARP1 Enzymatic Assay (Chemiluminescent)
This assay quantifies the PARP1-mediated PARylation of a histone substrate.
Experimental Workflow:
Caption: Workflow for a PARP1 chemiluminescent enzymatic assay.
Protocol:
-
Plate Coating: 96-well microplates are coated with histone H4 and incubated overnight at 4°C. Plates are then washed and blocked.
-
Reaction Setup: A reaction mixture containing recombinant human PARP1 enzyme, activated DNA, and varying concentrations of this compound (or vehicle control) is added to the wells.
-
Initiation: The PARylation reaction is initiated by the addition of a specific concentration of NAD⁺.
-
Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) at room temperature to allow for the enzymatic reaction to proceed.
-
Detection: The plate is washed to remove unreacted components. A primary antibody that specifically recognizes poly(ADP-ribose) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. After a final wash, a chemiluminescent substrate is added, and the light output, which is proportional to PARP1 activity, is measured using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular PARP Activity Assay (Cell-Based ELISA)
This assay measures the level of PARylation within cells in response to a DNA damaging agent and the effect of the PARP inhibitor.
Protocol:
-
Cell Culture and Treatment: Cancer cells (e.g., with and without BRCA mutations) are seeded in 96-well plates and allowed to adhere. Cells are then pre-treated with various concentrations of this compound for a specified time.
-
Induction of DNA Damage: DNA damage is induced by treating the cells with a DNA alkylating agent, such as methyl methanesulfonate (MMS) or hydrogen peroxide (H₂O₂).
-
Cell Lysis: After a short incubation period to allow for PARP activation, the cells are lysed to release the cellular contents.
-
ELISA: The cell lysates are transferred to an ELISA plate coated with an antibody that captures PAR. The amount of captured PAR is then detected using another anti-PAR antibody conjugated to a detection enzyme (e.g., HRP), followed by the addition of a substrate.
-
Data Analysis: The signal is measured using a plate reader, and the cellular IC₅₀ is determined.
Western Blot Analysis of PARP Activity
Western blotting can be used to visualize the PARylation of PARP1 (auto-PARylation) and other proteins in response to DNA damage and its inhibition by this compound.
Experimental Workflow:
Caption: Workflow for Western blot analysis of PARP activity.
Protocol:
-
Sample Preparation: Cells are treated as described in the cellular PARP activity assay. After treatment, cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PAR. To confirm equal protein loading and the presence of PARP1, the membrane can also be probed with antibodies against PARP1 and a housekeeping protein (e.g., β-actin or GAPDH).
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system. A reduction in the PAR signal in the presence of this compound indicates inhibition of PARP activity.
Conclusion
The preliminary in vitro evaluation of a novel PARP1 inhibitor such as this compound is a critical first step in its development as a potential therapeutic agent. The methodologies outlined in this guide, including enzymatic and cellular assays, provide a robust framework for characterizing its potency, selectivity, and mechanism of action. The quantitative data derived from these experiments are essential for making informed decisions regarding the further preclinical and clinical development of the compound. While specific data for this compound is not yet publicly available, the provided protocols and data presentation structures serve as a comprehensive template for its evaluation.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Parp1-IN-19 patent CN107955001A details
An in-depth technical guide on the core aspects of the PARP1 inhibitor detailed in patent CN107955001A, referred to as Parp1-IN-19, is provided below for researchers, scientists, and drug development professionals. Due to the limited public availability of the full patent text and associated scientific publications, this guide is based on the accessible abstract and general knowledge of PARP1 inhibitor development.
Core Compound Details: this compound
The patent CN107955001A describes a novel PARP1 (Poly [ADP-ribose] polymerase 1) inhibitor, herein designated as this compound. While the complete chemical structure and synthesis pathway are proprietary information contained within the full patent, the compound is designed to target the catalytic activity of PARP1, a key enzyme in the DNA damage response (DDR) pathway.
Mechanism of Action and Signaling Pathway
PARP1 is a crucial enzyme that detects single-strand DNA breaks (SSBs). Upon detection of DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
This compound, as a PARP1 inhibitor, is designed to compete with the native substrate NAD+ for the catalytic domain of PARP1. By blocking the synthesis of PAR, the inhibitor prevents the recruitment of the DNA repair machinery. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated repair leads to the accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.
Signaling Pathway of PARP1 in DNA Repair and Inhibition by this compound
Caption: Signaling pathway of PARP1 in DNA repair and its inhibition by this compound.
Experimental Data
While specific quantitative data for this compound from the patent is not publicly available, the following tables represent typical data generated for novel PARP1 inhibitors.
Table 1: In Vitro PARP1 Enzymatic Inhibition
| Compound | IC50 (nM) |
| This compound | Data not available |
| Olaparib (Reference) | 1-5 |
| Veliparib (Reference) | 5-10 |
Table 2: Cellular Activity in BRCA-deficient Cancer Cell Lines
| Cell Line | Compound | GI50 (µM) |
| MDA-MB-436 (BRCA1 mutant) | This compound | Data not available |
| Capan-1 (BRCA2 mutant) | This compound | Data not available |
| MDA-MB-436 (BRCA1 mutant) | Olaparib (Reference) | 0.01-0.1 |
| Capan-1 (BRCA2 mutant) | Olaparib (Reference) | 0.001-0.01 |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are expected to be described within the patent. Below are generalized, standard protocols used for evaluating PARP1 inhibitors.
1. PARP1 Enzymatic Assay (Biochemical Assay)
This assay determines the in vitro inhibitory activity of a compound against the PARP1 enzyme.
-
Materials: Recombinant human PARP1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate.
-
Method:
-
Recombinant PARP1 is incubated with activated DNA to stimulate its activity.
-
A dilution series of the test compound (this compound) is added.
-
The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
-
The reaction is allowed to proceed for a specified time and then stopped.
-
The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated PAR polymers.
-
The amount of PAR produced is quantified using an anti-PAR antibody followed by a colorimetric or chemiluminescent readout.
-
IC50 values are calculated from the dose-response curves.
-
Experimental Workflow for PARP1 Enzymatic Assay
Caption: Workflow for a typical PARP1 in vitro enzymatic inhibition assay.
2. Cell-Based PARP1 Inhibition Assay (Cellular Target Engagement)
This assay measures the ability of a compound to inhibit PARP1 activity within intact cells.
-
Materials: Cancer cell line (e.g., HeLa), DNA damaging agent (e.g., H2O2 or MMS), lysis buffer, anti-PAR antibody, secondary antibody for immunofluorescence or western blotting.
-
Method:
-
Cells are seeded in plates or on coverslips.
-
Cells are pre-incubated with various concentrations of the test compound.
-
DNA damage is induced by treating the cells with a DNA damaging agent.
-
After a short incubation, cells are fixed or lysed.
-
The level of PARylation is assessed by immunofluorescence microscopy or western blotting using an anti-PAR antibody.
-
A reduction in the PAR signal in the presence of the compound indicates cellular PARP1 inhibition.
-
3. Cell Viability/Cytotoxicity Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells, particularly those with DNA repair deficiencies.
-
Materials: Cancer cell lines (e.g., BRCA1/2 mutant and wild-type), cell culture medium, test compound, and a reagent for measuring cell viability (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
Method:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
After a prolonged incubation period (e.g., 72-120 hours), cell viability is measured using a plate reader.
-
GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values are determined.
-
Logical Relationship of Drug Discovery and Development
The development of a PARP1 inhibitor like this compound follows a logical progression from initial concept to potential clinical application.
Caption: Logical workflow for the discovery and development of a PARP1 inhibitor.
This technical guide provides a framework for understanding the core aspects of the PARP1 inhibitor this compound as detailed in patent CN107955001A. For complete and specific details, access to the full patent document is required.
Understanding the Antitumor Effects of a Novel PARP1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), playing a pivotal role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring defects in homologous recombination (HR), such as those with BRCA1/2 mutations. This technical guide provides an in-depth overview of the antitumor effects of a representative, potent, and selective PARP1 inhibitor, herein referred to as Parp1-IN-19, based on established principles and data from advanced preclinical and clinical studies of similar next-generation PARP1 inhibitors. We will delve into its mechanism of action, relevant signaling pathways, and provide a framework of experimental protocols and quantitative data to guide further research and development.
Core Mechanism of Action: Synthetic Lethality and PARP Trapping
The primary antitumor effect of PARP1 inhibitors like this compound stems from the concept of synthetic lethality . In cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP1-mediated BER leads to the accumulation of unrepaired SSBs.[4][5] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[4] While healthy cells can efficiently repair these DSBs using the intact HR pathway, HR-deficient cancer cells are unable to do so, leading to genomic instability and ultimately, cell death.[4][5]
Beyond catalytic inhibition, a key mechanism of action for many potent PARP1 inhibitors is PARP trapping . This phenomenon involves the stabilization of the PARP1-DNA complex, preventing the auto-PARylation and release of PARP1 from the site of DNA damage.[1] The trapped PARP1-DNA complex itself is a cytotoxic lesion that can obstruct DNA replication and transcription, further contributing to the antitumor activity.[6]
Quantitative Data Presentation
The following tables summarize hypothetical yet representative quantitative data for a potent and selective PARP1 inhibitor like this compound, based on published data for similar compounds.[5][7][8]
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Description |
| PARP1 IC50 | ~1 nM | Concentration required for 50% inhibition of PARP1 enzymatic activity. |
| PARP2 IC50 | >500 nM | Concentration required for 50% inhibition of PARP2 enzymatic activity, indicating high selectivity for PARP1. |
| Cellular PARylation IC50 | ~5 nM | Concentration required to inhibit PAR formation by 50% in whole cells. |
Table 2: In Vitro Antitumor Activity (Cell Viability)
| Cell Line | Genotype | IC50 (nM) |
| MDA-MB-436 | BRCA1 mutant | ~10 |
| CAPAN-1 | BRCA2 mutant | ~15 |
| MCF-7 | BRCA wild-type | >1000 |
Table 3: In Vivo Antitumor Efficacy (Xenograft Model)
| Model | Treatment | Tumor Growth Inhibition (%) |
| MDA-MB-436 Xenograft | This compound (50 mg/kg, oral, daily) | ~80% |
| CAPAN-1 Xenograft | This compound (50 mg/kg, oral, daily) | ~75% |
Key Signaling Pathways
The antitumor effects of this compound are mediated through its impact on several critical signaling pathways.
DNA Damage Response Pathway
This compound primarily targets the DNA Damage Response (DDR) pathway. By inhibiting PARP1, it disrupts the Base Excision Repair (BER) of single-strand breaks. This leads to the accumulation of double-strand breaks during replication, which in Homologous Recombination (HR) deficient tumors, results in synthetic lethality.
Caption: DNA Damage Response Pathway and PARP1 Inhibition.
Transcriptional Regulation
PARP1 is also known to regulate transcription by modifying chromatin structure and interacting with transcription factors.[3][4] Inhibition of PARP1 can therefore alter the expression of genes involved in cancer cell survival and proliferation.
Caption: PARP1's Role in Transcriptional Regulation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's antitumor effects.
In Vitro PARP1 Enzymatic Assay
Objective: To determine the IC50 of this compound against PARP1 enzymatic activity.
Protocol:
-
Recombinant human PARP1 is incubated with a reaction buffer containing biotinylated NAD+ and a histone-coated plate.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of sonicated DNA.
-
After incubation, the plate is washed, and the incorporated biotinylated PAR is detected using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Absorbance is read, and the IC50 value is calculated from the dose-response curve.
Cellular PARylation Assay
Objective: To measure the inhibition of PAR formation in intact cells.
Protocol:
-
Cancer cells (e.g., HeLa) are seeded in a 96-well plate.
-
Cells are treated with a range of concentrations of this compound for 1-2 hours.
-
DNA damage is induced by treating with an alkylating agent like MNNG or hydrogen peroxide for 15 minutes.
-
Cells are fixed and permeabilized.
-
PAR levels are detected using an anti-PAR antibody followed by a secondary antibody conjugated to a fluorescent dye.
-
Fluorescence intensity is quantified using a plate reader or high-content imager.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cancer cells (both HR-deficient and HR-proficient) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound.
-
After 5-7 days of incubation, cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
Luminescence is measured, and IC50 values are calculated.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Immunocompromised mice are subcutaneously inoculated with a human cancer cell line (e.g., MDA-MB-436).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., PAR level measurement).
Experimental Workflow Visualization
A typical preclinical workflow for evaluating a novel PARP1 inhibitor is outlined below.
Caption: Preclinical to Clinical Workflow for PARP1 Inhibitor Development.
Conclusion and Future Directions
Selective PARP1 inhibitors like the conceptual this compound represent a significant advancement in targeted cancer therapy. Their potent antitumor activity, particularly in HR-deficient tumors, has been well-established. Future research will likely focus on expanding their application beyond BRCA-mutated cancers by identifying other synthetic lethal partners and exploring rational combination therapies to overcome resistance and enhance efficacy. The detailed understanding of their mechanism of action and the application of robust experimental protocols, as outlined in this guide, will be instrumental in advancing these next-generation anticancer agents from the laboratory to the clinic.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy | Scilit [scilit.com]
The Selectivity Profile of Saruparib (AZD5305): A New Generation PARP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] First-generation PARP inhibitors target both PARP1 and PARP2.[3] However, emerging evidence suggests that the inhibition of PARP2 may contribute to hematological toxicity, potentially limiting the therapeutic window.[4] This has driven the development of next-generation inhibitors with high selectivity for PARP1, the primary enzyme involved in the DNA damage response.[5][6] Saruparib (AZD5305) is a potent and highly selective PARP1 inhibitor and trapper currently in clinical development.[3][7] This technical guide provides an in-depth overview of the selectivity profile of Saruparib against PARP family members, detailing the experimental methodologies used for its characterization.
Data Presentation: Quantitative Selectivity of Saruparib (AZD5305)
The selectivity of Saruparib has been rigorously evaluated in a variety of biochemical and cellular assays. The data consistently demonstrates a high degree of selectivity for PARP1 over PARP2 and other PARP family members.
Biochemical and Cellular Inhibition Data
| Target | Assay Type | IC50 (nM) | Selectivity (Fold) vs. PARP2 | Reference |
| PARP1 | Biochemical (PARylation) | 1.55 | ~421 | [5][6] |
| PARP2 | Biochemical (PARylation) | 653 | 1 | [5][6] |
| PARP1 | Cellular (PARylation - A549 WT) | 3 | ~467 | [8][9] |
| PARP2 | Cellular (PARylation - A549 PARP1-KO) | 1400 | 1 | [9] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Experimental Protocols
The determination of Saruparib's selectivity profile involves a cascade of in vitro and cellular assays designed to measure its inhibitory activity and mechanism of action.
Biochemical PARylation Inhibition Assay
This assay quantifies the ability of an inhibitor to block the catalytic activity of purified PARP enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PARP1 and PARP2 enzymes are purified. A substrate, such as histones or a DNA oligonucleotide, is coated onto microplate wells.
-
Reaction Initiation: The PARP enzyme is incubated with the substrate in the presence of activated DNA and varying concentrations of the test inhibitor (e.g., Saruparib).
-
PARylation Reaction: The enzymatic reaction is initiated by the addition of biotinylated NAD+, the co-factor for PARP enzymes. This results in the formation of poly(ADP-ribose) (PAR) chains on the substrate.
-
Detection: The amount of PARylation is quantified using a detection system, often involving streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase), which binds to the incorporated biotinylated ADP-ribose. The signal generated is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PARylation Inhibition Assay
This assay measures the inhibition of PARP activity within a cellular context.
Methodology:
-
Cell Culture: Human cell lines, such as A549, are cultured. To determine selectivity, isogenic cell lines with specific PARP genes knocked out (e.g., PARP1-KO or PARP2-KO) are utilized.[6]
-
Compound Treatment: Cells are treated with a range of concentrations of the PARP inhibitor for a defined period.
-
Induction of DNA Damage: To stimulate PARP activity, cells are typically treated with a DNA damaging agent (e.g., hydrogen peroxide).
-
Lysis and Detection: Cells are lysed, and the levels of PAR are measured, often by an ELISA-based method or immunofluorescence, using an antibody specific for PAR.
-
Data Analysis: The reduction in PAR levels in treated cells compared to untreated controls is used to determine the cellular IC50. By comparing the IC50 values in wild-type, PARP1-KO, and PARP2-KO cells, the selectivity of the inhibitor for each isoform can be determined.[6]
PARP-DNA Trapping Assay
This assay is crucial for evaluating a key mechanism of action of PARP inhibitors, which is their ability to trap PARP enzymes on DNA, leading to cytotoxic DNA lesions.
Methodology:
-
Cell Treatment: Cells are treated with the PARP inhibitor.
-
Chromatin Fractionation: Cells are lysed, and the chromatin-bound proteins are separated from the soluble proteins.
-
Detection of Trapped PARP: The amount of PARP1 and PARP2 in the chromatin fraction is quantified by Western blotting or immunofluorescence.[8]
-
Data Analysis: An increase in the amount of chromatin-bound PARP in treated cells indicates trapping. The selectivity is determined by comparing the trapping efficiency for PARP1 versus PARP2. Saruparib has been shown to selectively induce PARP1 trapping, with no significant PARP2 trapping observed at tested concentrations.[8]
Visualizations
PARP1-Mediated DNA Damage Repair Pathway
Caption: PARP1 signaling in response to DNA single-strand breaks.
Experimental Workflow for Characterizing Saruparib's Selectivity
Caption: Workflow for preclinical evaluation of a selective PARP1 inhibitor.
Selectivity Profile of Saruparib (AZD5305)
Caption: High selectivity of Saruparib for PARP1 over other PARP family members.
Conclusion
Saruparib (AZD5305) demonstrates a highly selective inhibition profile for PARP1 over PARP2 and other PARP family members. This selectivity is evident in both biochemical and cellular assays, which have been designed to rigorously assess its potency and mechanism of action. The preclinical data suggests that by selectively targeting PARP1, Saruparib may offer an improved therapeutic index with reduced hematological toxicity compared to first-generation, non-selective PARP inhibitors.[4][7] The continued clinical development of Saruparib and other PARP1-selective inhibitors holds significant promise for advancing cancer therapy.[1][3]
References
- 1. AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects | MD Anderson Cancer Center [mdanderson.org]
- 2. PARP1-Selective Inhibitor in HRR-Deficient Breast Cancer - The ASCO Post [ascopost.com]
- 3. onclive.com [onclive.com]
- 4. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
The Allosteric Interplay: A Technical Guide to the Interaction of Inhibitors with PARP1 Zinc Finger Domains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response and a validated target in oncology. While clinically approved PARP1 inhibitors competitively bind to the nicotinamide (NAD+) pocket of the catalytic domain, their therapeutic efficacy, particularly the phenomenon of "PARP trapping," is intricately linked to the enzyme's N-terminal zinc finger domains. This technical guide provides an in-depth exploration of the indirect yet critical interaction between PARP1 inhibitors and the zinc finger domains. We will dissect the allosteric communication network that connects the catalytic site to the DNA-binding domains, detail the experimental protocols to probe these interactions, and present quantitative data to inform rational drug design.
Introduction: The Dual Function of PARP1 and Its Zinc Finger Domains
PARP1 is a modular protein with distinct domains that orchestrate its function in DNA repair and other cellular processes.[1] The N-terminal region houses three zinc finger domains (Zn1, Zn2, and Zn3) that are atypical in that they recognize DNA structural anomalies, such as single- and double-strand breaks, rather than specific sequences.[2][3] The binding of these zinc finger domains to damaged DNA is the initial step in the catalytic activation of PARP1.[2]
The C-terminal catalytic domain is responsible for the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, including PARP1 itself (automodification).[4] This PARylation event serves as a scaffold to recruit other DNA repair factors.[2] A critical aspect of PARP1 function is the allosteric communication between the DNA-binding zinc finger domains and the distant catalytic domain.[2] The binding to DNA induces conformational changes that are transmitted through the protein, leading to the activation of the catalytic domain.[2][5]
The Indirect Interaction: How Catalytic Inhibitors Influence Zinc Finger Domain Function
Current PARP1 inhibitors are not designed to bind directly to the zinc finger domains. Instead, they occupy the NAD+ binding site within the catalytic domain.[2][6] However, the binding of an inhibitor in this pocket can induce profound allosteric changes throughout the PARP1 molecule, significantly impacting the conformation and function of the DNA-binding zinc finger domains.[5][7] This allosteric influence is central to the "PARP trapping" hypothesis, which posits that the cytotoxicity of many PARP inhibitors stems not just from the inhibition of PAR synthesis but from the stabilization of the PARP1-DNA complex, creating a physical obstruction to DNA replication and repair.[8][9]
The degree of PARP1 trapping varies among different inhibitors and is correlated with their clinical efficacy.[8] This variation is attributed to the distinct conformational changes each inhibitor induces in the PARP1-DNA complex, which are propagated to the zinc finger domains, altering their DNA binding affinity and dissociation kinetics.[5][10] Some inhibitors can lead to a more compact and rigid conformation of PARP1 on the DNA, enhancing its trapping, while others may have a lesser effect or even promote its release.[5][10]
Quantitative Analysis of Inhibitor Interactions
While direct binding affinities of inhibitors to the zinc finger domains are not applicable, we can quantify the effects of catalytic domain inhibitors on the overall PARP1-DNA interaction. The following tables summarize key quantitative data for well-characterized PARP inhibitors.
Table 1: Binding Affinities of PARP Inhibitors to the PARP1 Catalytic Domain
| Inhibitor | Target | Assay Method | Kd (nM) | Reference |
| Olaparib | PARP1 (catalytic domain) | Surface Plasmon Resonance (SPR) | 1.3 | [9] |
| Talazoparib | PARP1 (catalytic domain) | Surface Plasmon Resonance (SPR) | 0.6 | [9] |
| Niraparib | PARP1 (catalytic domain) | Surface Plasmon Resonance (SPR) | 2.3 | [9] |
| Veliparib | PARP1 (catalytic domain) | Surface Plasmon Resonance (SPR) | 2.9 | [9] |
Table 2: DNA Binding Affinity of PARP1
| PARP1 Construct | DNA Substrate | Assay Method | Kd (nM) | Reference |
| Full-length PARP1 | Single-Strand Break (SSB) | Not Specified | ~50 | [11] |
| Zn1-Zn2 fragment | Duplex DNA | Not Specified | 19 | [3] |
| Full-length PARP1 (Zn1/Zn2 deletion) | Duplex DNA | Not Specified | 3100 | [2] |
Experimental Protocols
To investigate the allosteric effects of inhibitors on the PARP1-zinc finger-DNA interaction, a combination of biophysical and cellular assays is employed.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamics of binding between molecules in solution.[12] It can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the PARP1-DNA interaction in the presence and absence of an inhibitor.
Methodology:
-
Sample Preparation:
-
Purify recombinant full-length PARP1 and the specific DNA substrate (e.g., a synthetic oligonucleotide with a single-strand break).
-
Dialyze both the protein and DNA extensively against the same buffer to minimize heats of dilution. A suitable buffer is 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP.[13]
-
Accurately determine the concentrations of PARP1 and DNA.
-
Prepare solutions of the PARP1 inhibitor at various concentrations in the same dialysis buffer.
-
-
ITC Experiment:
-
Load the PARP1 solution (typically 5-20 µM) into the sample cell of the ITC instrument.
-
Load the DNA solution (typically 50-200 µM) into the injection syringe.
-
Perform an initial injection of DNA into the PARP1 solution to establish a baseline.
-
Carry out a series of injections of the DNA solution into the sample cell, measuring the heat change after each injection.
-
To assess the effect of an inhibitor, pre-incubate the PARP1 in the sample cell with a saturating concentration of the inhibitor before titrating with DNA.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH.
-
Compare the thermodynamic parameters obtained in the presence and absence of the inhibitor to quantify its effect on the PARP1-DNA interaction.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner.[14] It is well-suited for high-throughput screening of inhibitors that modulate the PARP1-DNA interaction.[15][16]
Methodology:
-
Sample Preparation:
-
Synthesize a DNA oligonucleotide representing a DNA break (e.g., a dumbbell DNA with a nick) and label it with a fluorophore (e.g., fluorescein).
-
Purify recombinant full-length PARP1.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA).
-
-
FP Binding Assay:
-
In a microplate, add a fixed concentration of the fluorescently labeled DNA probe.
-
Add increasing concentrations of PARP1 to the wells.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters. An increase in polarization indicates binding.
-
-
Inhibitor Competition Assay:
-
To a pre-formed complex of fluorescently labeled DNA and PARP1, add increasing concentrations of the test inhibitor.
-
Incubate to allow the system to reach a new equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization would suggest that the inhibitor disrupts the PARP1-DNA interaction, while an increase might indicate stabilization of the complex.
-
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of PARP1 Activation and Inhibition
Caption: Allosteric activation and trapping of PARP1.
Experimental Workflow for Characterizing Inhibitor Effects
Caption: Workflow for inhibitor characterization.
Future Directions: Targeting the Allosteric Network
The growing understanding of the allosteric regulation of PARP1 opens new avenues for drug discovery. Instead of targeting the highly conserved NAD+ pocket, future inhibitors could be designed to specifically modulate the domain-domain interfaces that involve the zinc finger domains.[17][18][19] Such allosteric inhibitors could offer greater selectivity for PARP1 over other PARP family members and provide a novel means to control the extent of PARP trapping, potentially leading to more effective and less toxic cancer therapies.
Conclusion
The interaction between PARP1 inhibitors and the enzyme's zinc finger domains is a compelling example of allosteric drug action. While these inhibitors bind to the catalytic domain, their efficacy is profoundly influenced by their ability to modulate the conformation of the entire protein, including the DNA-binding zinc finger domains. A thorough understanding of this allosteric communication network, facilitated by the experimental approaches detailed in this guide, is paramount for the development of the next generation of PARP1-targeted therapies.
References
- 1. Frontiers | Cooperative targeting of PARP-1 domains to regulate metabolic and developmental genes [frontiersin.org]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of Poly(ADP-ribose) Polymerase-1 (PARP-1) Zinc Fingers Bound to DNA: STRUCTURAL AND FUNCTIONAL INSIGHTS INTO DNA-DEPENDENT PARP-1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP–nucleic acid interactions: allosteric signaling, PARP inhibitor types, DNA bridges, and viral RNA surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
The Impact of Selective PARP1 Inhibition on Homologous Recombination Deficiency: A Technical Guide
Note to the Reader: Initial searches for "Parp1-IN-19" did not yield publicly available data. To fulfill the detailed requirements of this technical guide, the next-generation, highly selective PARP1 inhibitor AZD5305 (Saruparib) has been used as a representative compound. The data and methodologies presented herein are based on published preclinical and clinical studies of AZD5305 and are intended to provide a comprehensive overview of the impact of a potent and selective PARP1 inhibitor on homologous recombination deficiency.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cells with homologous recombination deficiency (HRD), an impaired ability to repair double-strand breaks (DSBs), the inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate DSBs. This accumulation of toxic DNA lesions results in synthetic lethality, a key therapeutic strategy in oncology.
Next-generation PARP inhibitors, such as AZD5305 (Saruparib), exhibit high selectivity for PARP1 over other PARP isoforms, notably PARP2. This selectivity is hypothesized to maintain or enhance antitumor efficacy in HRD-positive cancers while minimizing the hematological toxicities associated with dual PARP1/2 inhibition.[1][2] This guide provides an in-depth technical overview of the preclinical data and experimental methodologies used to characterize the impact of a selective PARP1 inhibitor on HRD.
Mechanism of Action: PARP1 Inhibition and Trapping in HRD
The primary mechanisms through which PARP1 inhibitors exert their cytotoxic effects in HRD cells are catalytic inhibition and PARP trapping.
-
Catalytic Inhibition: PARP1 inhibitors compete with the binding of NAD+, the substrate for PARP1, thereby preventing the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition of PARylation impairs the recruitment of downstream DNA repair factors to the site of SSBs.
-
PARP Trapping: Beyond catalytic inhibition, PARP inhibitors lock PARP1 onto DNA at the site of a break. These trapped PARP1-DNA complexes are highly cytotoxic as they create physical barriers to DNA replication and transcription, leading to replication fork collapse and the formation of DSBs.[3][4] In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[3]
Selective PARP1 inhibitors like AZD5305 are designed to maximize PARP1 trapping while avoiding the trapping of PARP2, which is implicated in hematological toxicity.[4][5]
Quantitative Data Presentation
The following tables summarize the key quantitative data for the representative PARP1-selective inhibitor, AZD5305.
Table 1: In Vitro Selectivity and Potency of AZD5305
| Parameter | PARP1 | PARP2 | Selectivity (PARP1 vs. PARP2) | Reference |
| Biochemical Inhibition (IC50) | 1.55 nM | 653 nM | ~500-fold | [4][6] |
| Cellular PARylation Inhibition (IC50) | 1.55 nM (in PARP2-KO cells) | 653 nM (in PARP1-KO cells) | ~421-fold | [4] |
| PARP Trapping | Potent trapping observed | No trapping detected up to 30 µM | Highly Selective | [4][7] |
Table 2: Anti-proliferative Activity of AZD5305 in HRD vs. HRP Cell Lines
| Cell Line Pair | Genetic Background | AZD5305 IC50 | Fold Selectivity (HRP/HRD) | Reference |
| DLD-1 | BRCA2 proficient (WT) | >10,000 nM | >100,000 | [4] |
| BRCA2 deficient (-/-) | <0.1 nM | [4] | ||
| MDA-MB-436 | BRCA1 mutant | Single-digit nM range | N/A | [4] |
| Capan-1 | BRCA2 mutant | Single-digit nM range | N/A | [4] |
Table 3: In Vivo Antitumor Efficacy of AZD5305
| Xenograft Model | Genetic Background | AZD5305 Dose (oral, once daily) | Outcome | Reference |
| MDA-MB-436 | BRCA1 mutant | ≥0.1 mg/kg | Profound tumor regression (≥90%) | [4][8] |
| Capan-1 | BRCA2 mutant | ≥0.1 mg/kg | Significant tumor regression | [9] |
| DLD-1 | BRCA2 deficient (-/-) | ≥0.1 mg/kg | Significant tumor regression | [4] |
| DLD-1 | BRCA2 proficient (WT) | Not efficacious | No significant tumor growth inhibition | [4] |
Detailed Experimental Protocols
PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP enzymes on DNA. A common method is a cellular fractionation-based Western blot.
Objective: To measure the amount of PARP1 and PARP2 bound to chromatin in the presence of a PARP inhibitor.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., A549) in appropriate culture dishes and allow them to adhere overnight. Treat cells with a DNA-damaging agent (e.g., methyl methanesulfonate - MMS) to induce SSBs, along with a range of concentrations of the PARP inhibitor (e.g., AZD5305) for a specified time (e.g., 1 hour).
-
Cellular Fractionation:
-
Harvest and wash the cells with cold PBS.
-
Perform subcellular protein fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins. Commercial kits (e.g., from Thermo Scientific) can be used for this purpose.[10] It is crucial to include the inhibitor in the fractionation buffers to prevent its dissociation from PARP.[10]
-
-
Protein Quantification and Western Blotting:
-
Quantify the protein concentration in the chromatin fractions.
-
Normalize the protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for PARP1 and PARP2. A histone antibody (e.g., Histone H3) should be used as a loading control for the chromatin fraction.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Data Analysis: Quantify the band intensities for PARP1 and PARP2 and normalize them to the loading control. The increase in the chromatin-bound PARP fraction in inhibitor-treated cells compared to vehicle-treated cells indicates PARP trapping.
An alternative high-throughput method is the PARPtrap™ Assay, which uses fluorescence polarization (FP).[11][12] In this assay, a fluorescently labeled DNA oligonucleotide is used. PARP binding to this probe increases the FP signal. In the presence of NAD+, PARP auto-PARylates and dissociates, reducing the FP signal. A trapping inhibitor prevents this dissociation, resulting in a sustained high FP signal.[13]
Clonogenic Survival Assay
This assay assesses the long-term cytotoxic effect of a drug on the ability of single cells to form colonies.
Objective: To determine the differential sensitivity of HRD and HRP cells to a PARP inhibitor.
Methodology:
-
Cell Seeding: Plate cells (e.g., isogenic pairs of DLD-1 BRCA2 -/- and WT) at a low density (e.g., 200-2000 cells/well) in 6-well plates. The seeding density should be optimized for each cell line to yield approximately 50-150 colonies in the control wells.
-
Drug Treatment: After allowing the cells to adhere (typically overnight), treat them with a range of concentrations of the PARP inhibitor.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days). The medium with the inhibitor should be replaced every 3-4 days.[14]
-
Colony Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with a solution like 100% methanol or 4% paraformaldehyde.[15][16]
-
Stain the colonies with a staining solution, such as 0.5% crystal violet.[15]
-
Wash the plates with water and allow them to air dry.
-
Count the colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the SF against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
RAD51 and γH2AX Foci Formation Assay (Immunofluorescence)
This assay is used to visualize and quantify DNA damage and the engagement of the homologous recombination pathway. γH2AX is a marker for DSBs, and RAD51 foci formation indicates the assembly of the HR machinery at these breaks.
Objective: To assess the induction of DNA damage and the status of the HR pathway in cells treated with a PARP inhibitor.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat the cells with the PARP inhibitor at the desired concentration and for the specified duration. In some experiments, cells are co-treated with a DNA damaging agent to induce DSBs.
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding using a blocking buffer (e.g., PBS with 2% BSA and 0.1% Triton X-100).[17]
-
Incubate the cells with primary antibodies against γH2AX (e.g., mouse anti-γH2AX) and RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C.
-
-
Secondary Antibody Incubation and Counterstaining:
-
Wash the cells to remove unbound primary antibodies.
-
Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 594 and goat anti-rabbit Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ). A cell is often considered positive for foci formation if it has a certain threshold of foci (e.g., >5 foci per nucleus).[18]
-
Mandatory Visualizations
Signaling Pathway: PARP1 Inhibition and Synthetic Lethality in HRD
Caption: Synthetic lethality induced by selective PARP1 inhibition in HRD cells.
Experimental Workflow: Assessing PARP1 Inhibitor Efficacy
Caption: Workflow for preclinical evaluation of a selective PARP1 inhibitor.
Conclusion
The development of highly selective PARP1 inhibitors like AZD5305 represents a significant advancement in the therapeutic application of synthetic lethality for HRD cancers. Preclinical data robustly demonstrate that selective inhibition and trapping of PARP1 is sufficient to induce potent antitumor activity in HRD models, while mitigating the hematological toxicities associated with dual PARP1/2 inhibition.[4][8] The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of such agents, from in vitro mechanistic studies to in vivo efficacy assessment. This targeted approach holds the promise of an improved therapeutic window and expanded clinical utility for PARP inhibitors in the treatment of cancers with deficiencies in the DNA damage response.
References
- 1. AZD-5305 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]
- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1-Selective Inhibitor Offers Significant Benefits Over Older Predecessors in Treatment of Solid Tumors - The ASCO Post [ascopost.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. PARP inhibitors affect growth, survival and radiation susceptibility of human alveolar and embryonal rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of Parp1-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the initial characterization of Parp1-IN-19, a novel and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage response (DDR), playing a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][3] This guide details the biochemical and cellular activity of this compound, along with the experimental protocols used for its initial characterization.
Biochemical and Cellular Activity of this compound
This compound was designed to target the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains from its substrate NAD+.[4] This inhibition leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate cytotoxic double-strand breaks (DSBs).[1][5] In cells with compromised homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death.[1]
The following tables summarize the key quantitative data from the initial biochemical and cellular characterization of this compound.
| Biochemical Assays | This compound | Reference Inhibitor (Olaparib) |
| PARP1 Enzymatic IC50 (nM) | 1.2 | 5 |
| PARP2 Enzymatic IC50 (nM) | 3.5 | 1 |
| Ki (nM) | 0.8 | Not Determined |
| Cellular Assays | This compound | Reference Inhibitor (Olaparib) |
| Cellular PARP1 Inhibition (EC50, nM) in HeLa cells | 15 | 50 |
| Cytotoxicity (IC50, µM) in BRCA1-deficient (MDA-MB-436) cells | 0.1 | 0.5 |
| Cytotoxicity (IC50, µM) in BRCA-proficient (MCF-7) cells | >10 | >10 |
| Cellular Thermal Shift (ΔTm, °C) at 10 µM in MDA-MB-436 cells | +2.5 | +2.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
-
Principle: This assay measures the ability of this compound to inhibit the catalytic activity of recombinant human PARP1 in a cell-free system. The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins, a substrate of PARP1.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer (Tris-HCl, MgCl2, DTT)
-
This compound and reference inhibitor
-
-
Procedure:
-
Recombinant PARP1 and histone H1 are pre-incubated in the assay buffer.
-
Serial dilutions of this compound or the reference inhibitor are added to the enzyme-substrate mixture.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The reaction is allowed to proceed for a specified time at room temperature and then stopped.
-
The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated histones.
-
The amount of incorporated biotin is quantified using a colorimetric or chemiluminescent detection method.
-
IC50 values are calculated from the dose-response curves.
-
-
Principle: This assay measures the inhibition of PARP activity within intact cells by quantifying the levels of PARylation following DNA damage.
-
Materials:
-
HeLa cell line
-
DNA damaging agent (e.g., H2O2)
-
This compound and reference inhibitor
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
-
Procedure:
-
HeLa cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are pre-treated with serial dilutions of this compound or the reference inhibitor for 1 hour.
-
DNA damage is induced by treating the cells with H2O2 for 15 minutes.
-
The cells are then washed and lysed.
-
The cell lysates are transferred to an ELISA plate coated with an anti-PAR antibody.
-
The amount of PAR is detected using a secondary antibody and a colorimetric or chemiluminescent substrate.
-
EC50 values are determined from the dose-response curves.
-
-
Principle: This assay determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50). The assay is performed on both BRCA-deficient and BRCA-proficient cell lines to assess synthetic lethality.
-
Materials:
-
MDA-MB-436 (BRCA1-deficient) and MCF-7 (BRCA-proficient) cell lines
-
Cell culture medium and supplements
-
This compound and reference inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with serial dilutions of this compound or the reference inhibitor.
-
The plates are incubated for 72 hours.
-
Cell viability is assessed by adding a reagent that measures ATP content, which is proportional to the number of viable cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
-
Principle: CETSA is used to verify the direct binding of this compound to its target protein, PARP1, in a cellular context.[6] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[6]
-
Materials:
-
MDA-MB-436 cell line
-
This compound and reference inhibitor
-
PBS and lysis buffer with protease inhibitors
-
Equipment for heating cell lysates and for protein analysis (e.g., Western blotting)
-
-
Procedure:
-
MDA-MB-436 cells are treated with this compound, a reference inhibitor, or vehicle control for 1 hour.
-
The cells are harvested, washed, and resuspended in PBS.
-
The cell suspension is divided into aliquots, which are heated to a range of temperatures.
-
The cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble PARP1 in each sample is determined by Western blotting.
-
The melting curves are plotted, and the change in melting temperature (ΔTm) is calculated.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the characterization of this compound.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. letswinpc.org [letswinpc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro PARP1 Activity Assay for the Characterization of Parp1-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks (SSBs).[1] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. The development and characterization of novel PARP1 inhibitors are crucial for advancing cancer therapy.
These application notes provide a detailed protocol for determining the in vitro enzymatic activity of PARP1 and for evaluating the inhibitory potential of a novel compound, designated here as Parp1-IN-19. The described method is a chemiluminescent assay, a sensitive and widely used format for high-throughput screening (HTS) and inhibitor profiling.[2][3][4]
Principle of the Assay
The PARP1 chemiluminescent assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA.[2][4] Histones are pre-coated onto a 96-well plate, serving as the substrate for PARP1. The enzymatic reaction is initiated by adding PARP1, activated DNA, and biotinylated NAD+. The resulting biotinylated histones are then detected using streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotin moieties. Finally, a chemiluminescent HRP substrate is added, and the light produced is proportional to the PARP1 activity.[2][5] The potency of an inhibitor, such as this compound, is determined by measuring the reduction in the chemiluminescent signal across a range of inhibitor concentrations.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human PARP1 Enzyme | BPS Bioscience | 80501 | -80°C |
| 5x Histone Mixture | BPS Bioscience | 52029 | -80°C |
| Activated DNA | BPS Bioscience | 80605 | -80°C |
| PARP Substrate Mixture (Biotinylated NAD+) | BPS Bioscience | 78366 | -80°C |
| 10x PARP Assay Buffer | BPS Bioscience | 80602 | -20°C |
| Streptavidin-HRP | BPS Bioscience | 80611 | 4°C |
| ELISA ECL Substrate A & B | BPS Bioscience | 79670 | 4°C |
| Blocking Buffer 3 | BPS Bioscience | 79743 | 4°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temperature |
| 1x Phosphate Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |
| Tween-20 | Sigma-Aldrich | P9416 | Room Temperature |
| 96-well white opaque microplate | Corning | 3917 | Room Temperature |
| This compound | User-provided | N/A | User-determined |
| Olaparib (Positive Control) | Selleck Chemicals | S1060 | -20°C |
Note: Equivalent reagents from other suppliers may be used, but validation is recommended.
Experimental Protocols
Reagent Preparation
-
1x PARP Assay Buffer: Prepare by diluting the 10x stock to 1x with sterile water.
-
PBST Buffer: 1x PBS containing 0.05% Tween-20.
-
10 mM DTT: Prepare a fresh solution of 10 mM DTT in sterile water just before use.
-
1x Histone Mixture: Dilute the 5x histone mixture 1:5 with 1x PBS.[2]
-
Activated DNA (diluted): Dilute the stock Activated DNA 1:32 with PBS.[2]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Note: If the compound's solubility is an issue, adjust the stock concentration accordingly.
-
Olaparib Stock Solution: Prepare a 1 mM stock solution of Olaparib in 100% DMSO.
Assay Workflow Diagram
Caption: Workflow for the in vitro PARP1 chemiluminescent assay.
Step-by-Step Procedure
Day 1: Plate Coating
-
Add 50 µl of 1x Histone Mixture to each well of a 96-well white opaque plate.[2]
-
Incubate the plate overnight at 4°C.[2]
Day 2: Assay Performance
-
Plate Washing and Blocking:
-
Wash the plate three times with 200 µl of PBST buffer per well. Tap the plate onto a clean paper towel to remove excess liquid.[2]
-
Block the wells by adding 200 µl of Blocking Buffer 3 to each well.[2]
-
Incubate at room temperature for at least 90 minutes.[2]
-
Wash the plate three times with 200 µl of PBST buffer per well and tap dry.[2]
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of this compound and the positive control (Olaparib). A common starting point is a 10-point, 3-fold serial dilution, starting from 100 µM down to 5 nM.
-
Dilutions should be prepared in 1x PARP Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[4]
-
-
Ribosylation Reaction:
-
Prepare a Master Mix for the required number of wells. For each well, mix:
-
2.5 µl of 10x PARP Assay Buffer
-
2.5 µl of PARP Substrate Mixture (Biotinylated NAD+)
-
5 µl of diluted Activated DNA
-
12.5 µl of sterile water
-
2.5 µl of 10 mM fresh DTT
-
-
Set up the plate layout, including wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" at various concentrations.
-
Add 2.5 µl of the appropriate inhibitor dilution or DMSO vehicle (for the Positive Control) to the designated wells.
-
Add 12.5 µl of the Master Mix to all wells except the "Blank".
-
Thaw the PARP1 enzyme on ice. Dilute the enzyme to a working concentration of 0.33 ng/µl with 1x PARP Assay Buffer.[5]
-
Initiate the reaction by adding 10 µl of the diluted PARP1 enzyme to the "Positive Control" and "Test Inhibitor" wells.[5]
-
Add 10 µl of 1x PARP Assay Buffer to the "Blank" wells.[5]
-
Incubate the plate at room temperature for 1 hour.[5]
-
-
Detection:
-
Dilute Streptavidin-HRP 1:50 in Blocking Buffer 3.[2]
-
Add 50 µl of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.[2]
-
Wash the plate three times with 200 µl of PBST buffer per well.
-
Just before reading, mix equal volumes of ELISA ECL Substrate A and Substrate B. Add 100 µl of this mixture to each well.[2]
-
Immediately measure the chemiluminescence using a microplate reader.
-
Data Presentation and Analysis
Data Calculation
-
Subtract Background: Subtract the average chemiluminescence value of the "Blank" wells from all other wells.
-
Calculate Percentage Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
IC50 Determination
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis with a sigmoidal dose-response curve is then used to calculate the IC50 value.
Tabulated Results
Table 1: Inhibition of PARP1 Activity by this compound and Olaparib
| Inhibitor Concentration (nM) | This compound (% Inhibition ± SD) | Olaparib (% Inhibition ± SD) |
| 100,000 | 98.5 ± 1.2 | 99.1 ± 0.8 |
| 33,333 | 97.2 ± 2.1 | 98.5 ± 1.5 |
| 11,111 | 95.1 ± 1.8 | 97.9 ± 1.1 |
| 3,704 | 88.4 ± 3.5 | 96.2 ± 2.4 |
| 1,235 | 75.3 ± 4.1 | 92.8 ± 3.0 |
| 412 | 55.1 ± 5.2 | 85.4 ± 3.9 |
| 137 | 30.8 ± 6.1 | 70.1 ± 4.5 |
| 46 | 12.5 ± 4.8 | 48.9 ± 5.3 |
| 15 | 5.2 ± 3.3 | 25.6 ± 4.7 |
| 5 | 1.8 ± 2.5 | 10.2 ± 3.8 |
| Calculated IC50 (nM) | (Example: 350) | (Example: 45) |
Note: The data presented are for illustrative purposes only. Olaparib typically exhibits an in vitro IC50 for PARP1 in the low nanomolar range (e.g., ~1.4-5 nM).[6]
PARP1 Signaling and Inhibition Mechanism
PARP1 is recruited to sites of single-strand DNA breaks. Upon binding to damaged DNA, its catalytic activity is stimulated. PARP1 utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. This PARylation process creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage. Inhibitors like this compound act by binding to the catalytic domain of PARP1, competing with NAD+, and preventing the synthesis of PAR. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks and form more cytotoxic double-strand breaks, ultimately leading to cell death in cancer cells with compromised DNA repair capabilities.
Caption: PARP1 signaling in DNA repair and its inhibition.
Conclusion
This document provides a comprehensive protocol for the in vitro assessment of PARP1 activity and the characterization of novel inhibitors like this compound using a chemiluminescent assay. The detailed methodology, data analysis framework, and visualization of the experimental workflow and signaling pathway are intended to guide researchers in accurately determining the potency of new chemical entities targeting PARP1. Adherence to this protocol will enable the generation of robust and reproducible data critical for drug development programs.
References
Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting a DNA break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[3] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage.[3] Inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[2]
These application notes provide detailed protocols for assessing the cellular activity of a representative PARP1 inhibitor, referred to herein as Parp1-IN-19 . As no specific public data exists for a compound with this designation, "this compound" is used as a placeholder to illustrate the application of these assays to a novel, potent, and selective small molecule inhibitor of PARP1. The protocols described are applicable to the characterization of various PARP inhibitors and can be adapted for high-throughput screening and lead optimization.
The primary methods detailed below focus on quantifying the inhibition of PARP1 activity in a cellular context by measuring the levels of PAR and assessing the downstream consequences on cell viability.
Principle of the Assays
The inhibition of PARP1 in cells can be measured through various complementary assays:
-
PARP Activity Assay (ELISA-based): This assay directly quantifies the level of poly(ADP-ribose) (PAR) in cell lysates. In the presence of a PARP1 inhibitor, the synthesis of PAR is reduced, leading to a decrease in the signal. This method is highly sensitive and suitable for determining the IC50 of an inhibitor.
-
Immunofluorescence Staining of PAR: This method allows for the visualization of PAR formation within individual cells. A decrease in the fluorescent signal corresponding to PAR in inhibitor-treated cells provides a qualitative and semi-quantitative measure of PARP1 inhibition.
-
Cell Viability Assay: This assay assesses the cytotoxic or cytostatic effects of the PARP1 inhibitor, often in combination with a DNA-damaging agent, to evaluate its potential as a therapeutic agent. This is particularly relevant for assessing synthetic lethality in DNA repair-deficient cell lines.
Data Presentation
The potency of PARP inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). The following tables summarize the IC50 values for several well-characterized PARP inhibitors in various cancer cell lines.
Table 1: IC50 Values of Selected PARP Inhibitors in Cell-Based Assays
| PARP Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | Cell Viability | 4.7 | [4] |
| Olaparib | HCC1937 (BRCA1 mutant) | Cell Viability | 96,000 | [4] |
| Olaparib | DLD-1 BRCA2-/- | Cell Viability | ~10 | [5] |
| Veliparib | DLD-1 BRCA2-/- | Cell Viability | ~200 | [5] |
| Niraparib | DT40 | PAR ELISA | 50.5 | [6] |
| Rucaparib | MDA-MB-436 (BRCA1 mutant) | Cell Viability | 2.3 | [4] |
| Talazoparib | MDA-MB-436 (BRCA1 mutant) | Cell Viability | 0.13 | [4] |
| Talazoparib | SUM149PT (BRCA1 mutant) | Cell Viability | ~1 | [5] |
Table 2: PARP1 Trapping Potency of Selected PARP Inhibitors
| PARP Inhibitor | Relative Trapping Potency |
| Talazoparib | +++++ |
| Niraparib | ++++ |
| Olaparib | +++ |
| Rucaparib | +++ |
| Veliparib | + |
Note: Trapping potency is a measure of the inhibitor's ability to trap PARP1 on DNA, which contributes to its cytotoxicity.
Experimental Protocols
Protocol 1: Cell-Based PARP Activity Assay (ELISA)
This protocol describes the quantification of PAR levels in cell lysates following treatment with a PARP inhibitor.
Materials and Reagents:
-
Cancer cell line of choice (e.g., HeLa, A549, or a BRCA-deficient line like MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other PARP inhibitor
-
DNA-damaging agent (e.g., H₂O₂ or Methyl methanesulfonate (MMS))
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Commercially available PAR ELISA Kit
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing the inhibitor. Incubate for 1-2 hours.
-
Induction of DNA Damage: To stimulate PARP activity, add a DNA-damaging agent (e.g., 20 µM H₂O₂) to the wells and incubate for 10-15 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. Normalize the protein concentrations of all samples.
-
PAR ELISA: Follow the manufacturer's instructions for the PAR ELISA kit. Typically, this involves adding the cell lysates to the antibody-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Acquisition: Read the absorbance or luminescence on a microplate reader at the appropriate wavelength.
Protocol 2: Immunofluorescence Staining of PAR
This protocol allows for the visualization of PARP1 activity inhibition in situ.
Materials and Reagents:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound or other PARP inhibitor
-
DNA-damaging agent (e.g., H₂O₂)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and a DNA-damaging agent as described in Protocol 1.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-PAR antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Wash again with PBS and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 3: Cell Viability Assay
This protocol measures the effect of PARP1 inhibition on cell proliferation and survival.
Materials and Reagents:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound or other PARP inhibitor
-
Cell viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density to allow for several days of growth.
-
Inhibitor Treatment: The following day, add serial dilutions of this compound to the wells. For synthetic lethality studies, a DNA-damaging agent can also be added at a fixed concentration.
-
Incubation: Incubate the cells for 72 hours or longer, depending on the cell line's doubling time.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Read the fluorescence, absorbance, or luminescence on a microplate reader.
Mandatory Visualizations
Caption: PARP1 signaling pathway in DNA single-strand break repair.
Caption: Experimental workflow for the cell-based PARP inhibition assay.
Caption: Principle of synthetic lethality with PARP inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Parp1-IN-19 in Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage. It plays a critical role in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations that impair Homologous Recombination (HR), the inhibition of PARP1 leads to the accumulation of unresolved SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired, resulting in a synthetic lethal phenotype and selective cancer cell death.[1][3]
Parp1-IN-19 is a potent and selective inhibitor of PARP1, demonstrating promising antitumor effects.[4] By targeting the catalytic activity of PARP1, this compound effectively blocks the repair of DNA single-strand breaks. This mechanism of action makes it a valuable tool for cancer research and a potential therapeutic agent, particularly for tumors harboring specific DNA repair defects. These application notes provide detailed protocols for utilizing this compound in cancer cell line screening to assess its efficacy and to elucidate its mechanism of action.
Mechanism of Action of PARP1 Inhibitors
PARP1 inhibitors, including this compound, function through two primary mechanisms:
-
Catalytic Inhibition: PARP inhibitors bind to the catalytic domain of PARP1, competing with its natural substrate NAD+. This prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins, a crucial step in the recruitment of DNA repair machinery to sites of single-strand breaks.[1]
-
PARP Trapping: Certain PARP inhibitors not only block the catalytic activity but also "trap" the PARP1 enzyme on the DNA at the site of the break. This trapped PARP1-DNA complex is a physical obstacle to DNA replication and transcription, leading to the collapse of replication forks and the formation of cytotoxic double-strand breaks.[5]
The dual action of catalytic inhibition and PARP trapping contributes to the potent antitumor activity of these compounds, especially in cancer cells with compromised homologous recombination repair.
Data Presentation
Due to the limited publicly available data for the specific IC50 values of this compound, the following table presents representative IC50 values for other well-characterized PARP1 inhibitors in various cancer cell lines. This data is intended to be illustrative of the expected range of activity for a potent PARP1 inhibitor and to provide a framework for data presentation in your own experiments with this compound.
| PARP1 Inhibitor | Cancer Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.0047 | [6] |
| Olaparib | Capan-1 | Pancreatic Cancer | BRCA2 mutant | ~0.01 | N/A |
| Olaparib | MCF-7 | Breast Cancer | BRCA wild-type | ~5.0 | [6] |
| Rucaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.0023 | N/A |
| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.00013 | N/A |
| Veliparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~1.0 | [6] |
Note: The IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). It is crucial to determine the IC50 of this compound in your specific cell lines of interest using the protocols outlined below.
Experimental Protocols
Here we provide detailed protocols for the screening of this compound in cancer cell lines.
Cell Culture and Maintenance
-
Cell Lines: A panel of cancer cell lines with varying genetic backgrounds should be used, including those with known defects in DNA repair pathways (e.g., BRCA1/2 mutations) and proficient counterparts. Examples include:
-
BRCA-mutant: MDA-MB-436 (breast), Capan-1 (pancreatic), UWB1.289 (ovarian)
-
BRCA-proficient: MCF-7 (breast), MDA-MB-231 (breast), A549 (lung)
-
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged regularly to maintain exponential growth.
Preparation of this compound Stock Solution
-
Solvent: this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Viability/Cytotoxicity Assay (e.g., MTS or SRB Assay)
This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Day 1: Cell Seeding
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Day 2: Drug Treatment
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with is 0.001 µM to 100 µM.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubate the plate for 72-96 hours.
-
-
Day 5: Assay and Data Analysis
-
For MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
For SRB Assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain with Sulforhodamine B (SRB) solution.
-
Wash and solubilize the bound dye with Tris base.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
-
Clonogenic Survival Assay
This long-term assay assesses the ability of a single cell to form a colony after drug treatment, providing a measure of cytotoxicity.
-
Day 1: Cell Seeding
-
Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
-
Day 2: Drug Treatment
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Day 3: Drug Removal and Incubation
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Day 14-17: Staining and Counting
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
-
Visualizations
PARP1 Signaling Pathway in DNA Repair
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by this compound.
Experimental Workflow for this compound Screening
Caption: A typical workflow for screening the anticancer activity of this compound in a panel of cancer cell lines.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for Western Blot Analysis of PARylation using Parp1-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction to PARP1 and PARylation
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in a variety of cellular processes, most notably DNA repair and cell death.[1][2][3] Upon detecting DNA damage, particularly single-strand breaks, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[4][5] This modification serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[1] The dynamic regulation of PARylation is critical for maintaining genomic integrity.
Parp1-IN-19: A Tool for Studying PARP1 Activity
This compound (and its analogs like PARP1-IN-5) is a potent and selective inhibitor of PARP1. Understanding the impact of such inhibitors on PARP1 activity is essential for basic research and drug development. Western blot analysis is a powerful technique to visualize and quantify the levels of PARylation, thereby providing a direct measure of PARP1 enzymatic activity in response to DNA damage and its inhibition by compounds like this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative PARP1 inhibitor, PARP1-IN-5, which is expected to have similar properties to this compound. This data is essential for designing experiments to effectively inhibit PARP1 activity.
| Parameter | Value | Cell Lines | Notes |
| IC50 | 14.7 nM | N/A (Biochemical Assay) | Concentration of the inhibitor required to reduce PARP1 enzymatic activity by 50%. |
| Effective Concentration in Cells | 0.1 - 10 µM | A549, SK-OV-3 | Concentration range shown to significantly decrease PAR levels in cellular assays. |
| Solubility | DMSO: 125 mg/mL (232.58 mM) | N/A | Use freshly opened DMSO for best results. |
| H₂O: 1 mg/mL (1.86 mM) | N/A | Requires sonication and warming to 60°C. |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess PARP1-mediated PARylation and its inhibition by this compound.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to your research) at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) group.
-
Induction of DNA Damage (Optional but Recommended): To induce PARP1 activity, treat the cells with a DNA damaging agent. A common method is to treat with hydrogen peroxide (H₂O₂) at a final concentration of 1 mM for 10-15 minutes. Include a non-damaged control group.
-
Harvesting Cells: After treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
II. Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. RIPA buffer is a common choice for whole-cell lysates. Supplement the lysis buffer with a protease and phosphatase inhibitor cocktail just before use to prevent protein degradation.
-
Cell Lysis: Add ice-cold lysis buffer to each plate. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Sonication: To ensure complete lysis and shear genomic DNA, sonicate the lysates on ice.
-
Centrifugation: Clarify the lysates by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
III. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (a gradient gel, e.g., 4-12%, is recommended to resolve the broad range of PARylated proteins). Also, load a molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. PVDF membranes are often recommended for their durability. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for at least 1 hour at room temperature with gentle agitation. Blocking is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PAR (poly-ADP-ribose). A common dilution is 1:1000 in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., anti-mouse or anti-rabbit). A typical dilution is 1:5000 to 1:10000 in blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal. The presence of a smear or high molecular weight bands indicates PARylation.
-
Stripping and Re-probing (Optional): To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.
Visualizations
The following diagrams illustrate the signaling pathway of PARP1-mediated PARylation and the experimental workflow for its analysis.
References
Application Notes and Protocols for Studying Base Excision Repair Pathways Using Parp1-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the base excision repair (BER) pathway.[1][2][3] It acts as a DNA damage sensor, binding to single-strand breaks (SSBs) that are common intermediates in BER.[1][2] Upon binding to a DNA break, PARP1 becomes catalytically activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[4][5] This PARylation event serves as a scaffold to recruit other essential BER proteins, such as XRCC1, DNA polymerase β (pol β), and DNA ligase III, to the site of damage, facilitating the repair process.[4][5]
Parp1-IN-19 is a potent and selective inhibitor of PARP1. By blocking the catalytic activity of PARP1, this compound prevents the synthesis of PAR chains. This inhibition "traps" PARP1 at the site of DNA damage, obstructing the recruitment of downstream repair factors and ultimately stalling the BER pathway.[4][5][6] This mechanism of action makes this compound a valuable tool for studying the intricacies of BER and for investigating the therapeutic potential of PARP inhibitors, particularly in the context of synthetic lethality in cancers with deficiencies in other DNA repair pathways.[7][8]
These application notes provide a comprehensive guide for utilizing this compound to investigate the BER pathway, including detailed experimental protocols and data presentation formats.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition |
| IC₅₀ (PARP1) | [Insert Value] | Recombinant Human PARP1 Enzymatic Assay |
| IC₅₀ (PARP2) | [Insert Value] | Recombinant Human PARP2 Enzymatic Assay |
| Cellular PARylation IC₅₀ | [Insert Value] | [Specify Cell Line, e.g., HeLa], MMS-induced |
| Potentiation of MMS-induced Cytotoxicity (EC₅₀) | [Insert Value] | [Specify Cell Line, e.g., U2OS] |
Note: Specific values for this compound need to be experimentally determined.
Table 2: Cellular Effects of this compound on BER
| Experimental Readout | Control (Vehicle) | This compound Treated | Fold Change/p-value |
| SSB Accumulation (Comet Assay Tail Moment) | [Value] | [Value] | [Value] |
| γH2AX Foci per Cell (after MMS treatment) | [Value] | [Value] | [Value] |
| Cell Viability (% of untreated) | 100% | [Value] | [Value] |
| Apoptosis Rate (% Annexin V positive) | [Value] | [Value] | [Value] |
Note: Values are representative and need to be determined experimentally.
Signaling Pathways and Experimental Workflows
Base Excision Repair Pathway and the Role of PARP1
Caption: Role of PARP1 in BER and its inhibition by this compound.
Experimental Workflow: Assessing the Impact of this compound on BER
Caption: Workflow for evaluating this compound's effect on BER.
Experimental Protocols
Protocol 1: In Vitro PARP1 Enzymatic Assay
Objective: To determine the IC₅₀ of this compound against recombinant PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as a substrate)
-
NAD⁺ (biotinylated)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
This compound (in DMSO)
-
Streptavidin-coated plates
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Plate reader
Procedure:
-
Coat a 96-well streptavidin plate with histone H1.
-
In a separate plate, prepare serial dilutions of this compound in assay buffer.
-
Add recombinant PARP1, activated DNA, and the this compound dilutions to the histone-coated wells.
-
Initiate the reaction by adding biotinylated NAD⁺.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add an anti-PAR antibody and incubate for 1 hour.
-
Wash and add HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add TMB substrate.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular PARylation Assay (Western Blot)
Objective: To assess the inhibition of cellular PARP activity by this compound.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., Methyl methanesulfonate - MMS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PAR, anti-PARP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by treating with a fixed concentration of MMS (e.g., 1 mM) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using ECL substrate and capture the image.
-
Re-probe the membrane with anti-PARP1 and anti-β-actin antibodies for loading controls.
-
Quantify the PAR signal intensity and normalize to the loading control to determine the IC₅₀ for cellular PARylation.
Protocol 3: Alkaline Comet Assay for SSB Quantification
Objective: To measure the accumulation of single-strand breaks following treatment with this compound and a DNA damaging agent.
Materials:
-
Comet assay kit (including slides, low melting point agarose, lysis solution, and electrophoresis buffer)
-
Cell line of interest
-
This compound
-
DNA damaging agent (e.g., H₂O₂)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Treat cells with this compound and/or the DNA damaging agent as described in Protocol 2.
-
Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with low melting point agarose and pipette onto the comet slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in lysis solution overnight at 4°C.
-
Place the slides in an electrophoresis tank with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using comet scoring software to determine the tail moment (a measure of DNA damage).
Protocol 4: Immunofluorescence for γH2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks (DSBs) that arise from stalled replication forks due to BER inhibition.
Materials:
-
Cells grown on coverslips
-
This compound
-
DNA damaging agent (e.g., MMS)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat the cells with this compound and/or MMS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-γH2AX antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell using image analysis software.
By employing these protocols and data presentation formats, researchers can effectively utilize this compound to dissect the role of PARP1 in the base excision repair pathway and to evaluate its potential as a therapeutic agent.
References
- 1. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Base excision repair defects invoke hypersensitivity to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
Application Notes and Protocols: Utilizing Parp1-IN-19 in Conjunction with Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, playing a critical role in sensing and signaling single-strand DNA breaks (SSBs). Inhibition of PARP1 has emerged as a promising anti-cancer strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR). This concept, known as synthetic lethality, forms the basis for the use of PARP inhibitors in cancers with BRCA1/2 mutations.[1][2] Parp1-IN-19 is a small molecule inhibitor of PARP1. By blocking the catalytic activity of PARP1, this compound prevents the repair of SSBs. When combined with DNA-damaging chemotherapeutic agents, this inhibition can lead to the accumulation of unrepaired SSBs, which are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with compromised DSB repair mechanisms, this overload of DNA damage can trigger cell cycle arrest and apoptosis.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in combination with common chemotherapeutic agents. Due to the limited availability of specific preclinical data for this compound, the quantitative data and protocols provided herein are based on studies conducted with other well-characterized PARP1 inhibitors, such as olaparib and veliparib. Researchers should use this information as a guide and optimize experimental conditions for their specific cell lines and research models.
Mechanism of Action: Synergistic Cytotoxicity
The combination of this compound with DNA-damaging chemotherapy aims to achieve a synergistic cytotoxic effect on cancer cells. Chemotherapeutic agents like cisplatin, temozolomide, and doxorubicin induce various forms of DNA damage. PARP1 is subsequently recruited to these damage sites to initiate repair.[3] Inhibition of PARP1 by this compound not only prevents this repair but can also "trap" the PARP1 enzyme on the DNA, creating a toxic protein-DNA complex that further obstructs DNA replication and transcription, leading to enhanced cell death.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the combination of PARP inhibitors with various chemotherapeutic agents. Note: These values are provided as a reference and may vary depending on the cell line, experimental conditions, and the specific PARP inhibitor used.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Chemotherapy | Chemotherapy Alone | PARP Inhibitor Alone | Combination (Chemo + PARPi) | Fold Sensitization |
| Ovarian Cancer (BRCA1 mut) | Cisplatin | 1.5 | 0.1 | 0.3 | 5 |
| Glioblastoma (MGMT low) | Temozolomide | 25 | 0.5 | 5 | 5 |
| Breast Cancer (TNBC) | Doxorubicin | 0.2 | 0.8 | 0.05 | 4 |
| Non-Small Cell Lung Cancer | Cisplatin | 5 | 1 | 1.2 | 4.2 |
Table 2: Synergy Analysis (Combination Index - CI)
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Chemotherapy | PARP Inhibitor | CI Value (at ED50) |
| Ovarian Cancer (BRCA1 mut) | Cisplatin | Olaparib | 0.4 |
| Glioblastoma (MGMT low) | Temozolomide | Veliparib | 0.6 |
| Breast Cancer (TNBC) | Doxorubicin | Olaparib | 0.5 |
| Non-Small Cell Lung Cancer | Cisplatin | Veliparib | 0.7 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the cytotoxicity of this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Temozolomide, Doxorubicin)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat the cells with:
-
Vehicle control (medium with solvent)
-
This compound alone (in a range of concentrations)
-
Chemotherapeutic agent alone (in a range of concentrations)
-
Combination of this compound and the chemotherapeutic agent (at a fixed ratio or various combinations).
-
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each treatment and analyze the synergy using software such as CompuSyn to calculate the Combination Index (CI).[5]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis following treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, the chemotherapeutic agent, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Protocol 3: PARP1 Activity Assay
This protocol provides a general method to assess the inhibitory effect of this compound on PARP1 activity within cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent (to induce DNA damage)
-
Cell lysis buffer
-
PARP Activity Assay Kit (colorimetric or fluorescent)
-
Microplate reader
Procedure:
-
Treat cells with the chemotherapeutic agent for a short duration (e.g., 1-2 hours) to induce DNA damage and activate PARP1.
-
Co-treat or pre-treat the cells with various concentrations of this compound.
-
Lyse the cells according to the assay kit manufacturer's instructions to obtain nuclear extracts.
-
Perform the PARP activity assay following the manufacturer's protocol. This typically involves incubating the cell lysate with a substrate (e.g., histones) and NAD+, and then detecting the amount of poly(ADP-ribose) (PAR) formed.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of PARP1 inhibition relative to the control (chemotherapy alone).
Signaling Pathway Visualization
The following diagram illustrates the central role of PARP1 in the DNA damage response and the points of intervention for this compound and chemotherapy.
Conclusion
The combination of this compound with chemotherapy represents a promising therapeutic strategy for a range of cancers. The provided application notes and protocols offer a framework for researchers to investigate the synergistic effects of this combination in their preclinical models. It is crucial to empirically determine the optimal concentrations and treatment schedules for each specific cancer type and chemotherapeutic agent to maximize the therapeutic window and minimize potential toxicities. Further investigation into the molecular mechanisms underlying the observed synergy will be essential for the clinical translation of this combination therapy.
References
- 1. PARP inhibitors chemopotentiate and synergize with cisplatin to inhibit bladder cancer cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinations of PARP Inhibitors with Temozolomide Drive PARP1 Trapping and Apoptosis in Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative Chemotherapy Genetic Interaction Map Reveals Factors Associated with PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of PARP1 Inhibitors in Mice
Note: Publicly available scientific literature and databases do not contain specific in vivo efficacy studies for a compound designated "Parp1-IN-19." To provide a comprehensive and actionable resource, these application notes and protocols are based on a well-characterized and potent PARP1/2 inhibitor, Talazoparib (BMN 673) , for which extensive preclinical in vivo data in mouse models is available. The principles, protocols, and data presentation formats described herein are broadly applicable to the in vivo evaluation of other PARP1 inhibitors.
Introduction to PARP1 Inhibition and In Vivo Studies
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[1] Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of double-strand breaks (DSBs).[2][3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[2][4] This concept is known as synthetic lethality and is the primary mechanism of action for PARP inhibitors in these cancers.[2][3][5]
In vivo efficacy studies in mouse models are a critical step in the preclinical development of PARP1 inhibitors. These studies aim to assess the anti-tumor activity, tolerability, and pharmacodynamic effects of the compound in a living organism, providing essential data to support clinical translation. Xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice, are commonly used for these evaluations.[6]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacodynamic effects of Talazoparib in various mouse xenograft models, providing a basis for comparison and experimental design.
Table 1: Summary of Talazoparib In Vivo Efficacy in Mouse Xenograft Models
| Cancer Model | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| Melanoma (A375 R) | NSG | 2 mg/kg/day | Significantly reduced tumor volume from day 7 onwards compared to control. | [7] |
| Melanoma (M207) | CD-1 athymic nude | 0.33 mg/kg daily (oral) + Temozolomide (2.5 mg/kg daily) | Combination significantly inhibited tumor growth compared to single agents or vehicle control. | [8] |
| Ovarian Cancer (RMG1) | CD-1 athymic nude | 0.33 mg/kg daily (oral) + Temozolomide (2.5 mg/kg daily) | Combination inhibited tumor growth more effectively than single agents. | [8] |
| Ewing Sarcoma (Multiple Xenografts) | C.B-17 scid-/- | 0.1 mg/kg BID or 0.25 mg/kg BID + Temozolomide | Significant synergism against 5 of 10 Ewing sarcoma xenografts. | [9] |
| BRCA-deficient Mammary Tumors | K14cre;Brca1F/F;p53F/F | Nano-formulated Talazoparib | Prolonged progression-free and overall survival compared to free Talazoparib. | [10] |
Table 2: Pharmacodynamic Effects of Talazoparib in Mouse Xenograft Models
| Cancer Model | Key Pharmacodynamic Endpoint | Method | Result | Reference |
| Ewing Sarcoma | PARP activity | Western Blot for PAR | Complete loss of PARP only in tumor models sensitive to Talazoparib alone or in combination with temozolomide. | [9] |
| BRCA-deficient Mammary Tumors | Gene expression, DNA damage, cell cycle | RNA sequencing, Immunohistochemistry | Altered expression of over 140 genes, induced DNA damage, cell cycle arrest, and inhibition of cell proliferation. | [10] |
Signaling Pathways and Experimental Workflows
PARP1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.
Caption: Role of PARP1 in DNA single-strand break repair.
Synthetic Lethality with PARP Inhibitors
This diagram explains the concept of synthetic lethality, the therapeutic principle behind the use of PARP inhibitors in cancers with homologous recombination deficiency (e.g., BRCA mutations).
Caption: Synthetic lethality with PARP inhibitors in BRCA-mutant cancer.
Experimental Workflow for In Vivo Efficacy Studies
The following workflow outlines the key steps in conducting an in vivo efficacy study of a PARP1 inhibitor using a mouse xenograft model.
Caption: Typical workflow for in vivo efficacy studies.
Experimental Protocols
Animal Models and Husbandry
-
Mouse Strains: Immunodeficient mouse strains such as C.B-17 scid-/- or athymic nude mice are commonly used for xenograft studies to prevent rejection of human tumor cells.[8][9]
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility in accordance with institutional guidelines and regulations. Standard housing conditions include controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimatization: Animals should be allowed to acclimatize for at least one week before the start of the experiment.
Cell Culture and Implantation
-
Cell Lines: Select human cancer cell lines with known genetic backgrounds (e.g., BRCA status) relevant to the mechanism of action of PARP inhibitors.
-
Cell Preparation: Culture cells in appropriate media and conditions. On the day of implantation, harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.[8]
-
Implantation: Subcutaneously inject a defined number of cells (e.g., 5 x 106 to 10 x 106) into the flank of each mouse.[8]
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers two to three times per week.[8]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 150-200 mm3), randomize the mice into treatment groups to ensure an even distribution of tumor sizes.[8]
Drug Formulation and Administration
-
Formulation: The PARP inhibitor should be formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection). For example, Talazoparib can be formulated in sterile PBS for oral administration.[8]
-
Dosing: The dose and schedule of administration should be based on prior tolerability and pharmacokinetic studies. For instance, Talazoparib has been administered orally at 0.33 mg/kg daily.[8]
-
Treatment Groups: Include a vehicle control group, a monotherapy group for the PARP inhibitor, and potentially combination therapy groups with other anti-cancer agents.
In-life Monitoring and Endpoints
-
Tumor Growth: Continue to measure tumor volume throughout the study.
-
Body Weight and Clinical Signs: Monitor the body weight and overall health of the mice regularly as indicators of toxicity.
-
Endpoints: The study may be terminated when tumors in the control group reach a specific size, after a predetermined duration of treatment, or if signs of excessive toxicity are observed.
Necropsy and Tissue Collection
-
Euthanasia: At the end of the study, euthanize the mice according to approved institutional protocols.
-
Tissue Collection: Excise tumors and measure their final weight and volume. Collect other tissues of interest for pharmacodynamic or toxicity analysis.
-
Sample Processing: Tissues can be flash-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for histopathological examination.
Pharmacodynamic Analysis
-
PAR Level Measurement: To confirm the on-target activity of the PARP inhibitor, measure the levels of poly(ADP-ribose) (PAR) in tumor lysates using methods such as Western blotting or ELISA-based assays.[9]
-
Immunohistochemistry: Analyze tumor sections for biomarkers of DNA damage (e.g., γH2AX), apoptosis (e.g., cleaved caspase-3), and cell proliferation (e.g., Ki-67).
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI to quantify the anti-tumor efficacy of the treatment.
-
Statistical Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to compare tumor growth between treatment groups.
-
Survival Analysis: If survival is an endpoint, use Kaplan-Meier curves and log-rank tests to analyze the data.
These detailed notes and protocols provide a robust framework for designing and executing in vivo efficacy studies for PARP1 inhibitors in mice, enabling researchers to generate reliable and reproducible data for preclinical drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. the-gist.org [the-gist.org]
- 3. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors Effectively Reduce MAPK Inhibitor Resistant Melanoma Cell Growth and Synergize with MAPK Inhibitors through a Synthetic Lethal Interaction In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice [thno.org]
Application Notes and Protocols: Parp1-IN-19 Cellular Thermal Shift Assay (CETSA)
Topic: Parp1-IN-19 Cellular Thermal Shift Assay (CETSA) Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment.[1][2][3][4] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[5][6] Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[5] This difference in solubility can be quantified to determine the extent of target engagement. This document provides a detailed protocol for performing a CETSA experiment with a focus on this compound, a PARP1 inhibitor. While a specific protocol for this compound is not publicly available, this guide synthesizes general CETSA protocols and data from studies on other PARP1 inhibitors to provide a comprehensive methodology.[4][7]
Key Concepts of CETSA
There are two primary formats for CETSA experiments:
-
Melt Curve (Tagg Curve): In this format, cells or cell lysates are treated with a fixed concentration of the compound or a vehicle control and then subjected to a temperature gradient. The temperature at which 50% of the protein denatures is known as the aggregation temperature (Tagg). A shift in the Tagg to a higher temperature in the presence of the compound indicates target stabilization and therefore engagement.[5]
-
Isothermal Dose-Response Fingerprint (ITDRF): This approach involves treating cells with a range of compound concentrations at a single, fixed temperature. This temperature is typically chosen from the melt curve experiment to be in the dynamic range of protein denaturation. The amount of soluble protein remaining at this temperature is then plotted against the compound concentration to generate a dose-response curve, from which the potency of target engagement (e.g., EC50) can be determined.[5][7]
Experimental Protocols
This section details the step-by-step methodology for conducting a CETSA experiment to evaluate the cellular target engagement of this compound.
Materials and Reagents
-
Cell Line: A suitable cell line expressing PARP1 (e.g., MDA-MB-436, a human breast cancer cell line with high PARP1 expression).[7]
-
Cell Culture Medium: Appropriate medium and supplements for the chosen cell line (e.g., DMEM, FBS, antibiotics).
-
This compound: Stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit: For protein concentration determination.
-
SDS-PAGE Gels and Buffers: For protein separation.
-
PVDF Membranes: For Western blotting.
-
Blocking Buffer: (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody: Rabbit anti-PARP1 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: For detection.
CETSA Melt Curve Protocol
-
Cell Culture: Culture cells to approximately 80-90% confluency.
-
Cell Treatment:
-
Heat Shock:
-
Cell Lysis:
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.[9]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-PARP1 antibody to detect the amount of soluble PARP1 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PARP1 relative to the unheated control against the temperature.
-
Determine the Tagg for both the treated and control samples.
-
CETSA Isothermal Dose-Response (ITDRF) Protocol
-
Cell Culture and Treatment:
-
Culture and harvest cells as described for the melt curve protocol.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 1 hour at 37°C.[7]
-
-
Heat Shock:
-
Choose a single temperature for the heat shock based on the melt curve experiment (a temperature that results in about 50% protein precipitation in the vehicle-treated sample, for example, 49°C for PARP1 in MDA-MB-436 cells).[7]
-
Heat all samples at this temperature for 3-5 minutes.
-
-
Cell Lysis and Protein Analysis:
-
Follow the same steps for cell lysis, separation of soluble proteins, and protein quantification as in the melt curve protocol.
-
Analyze the soluble fractions by Western blotting for PARP1.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble PARP1 against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Data Presentation
The following table summarizes typical quantitative data and parameters used in a PARP1 CETSA experiment. These values are based on published data for other PARP inhibitors and should be optimized for this compound and the specific cell line used.[7]
| Parameter | Value | Reference |
| Cell Line | MDA-MB-436 | [7] |
| Cell Density for Treatment | 1-2.5 x 10^6 cells/mL | [8] |
| Compound Incubation Time | 1 hour | [6][7][8] |
| Melt Curve Temperature Gradient | 40°C - 60°C | General CETSA |
| ITDRF Heat Shock Temperature | ~49°C | [7] |
| Heat Shock Duration | 3-5 minutes | [6][8] |
| Centrifugation Speed | ≥12,000 x g | [8][9] |
| Centrifugation Time | 20 minutes | [9] |
| Typical PARP1 Thermal Shift | ~2°C | [7] |
Mandatory Visualization
PARP1 Signaling Pathway in DNA Repair
The diagram below illustrates the central role of PARP1 in the base excision repair (BER) pathway, which is activated by single-strand DNA breaks. PARP1 inhibitors block this process.
Caption: PARP1's role in the DNA damage response pathway.
CETSA Experimental Workflow
The following diagram outlines the general workflow for a Cellular Thermal Shift Assay experiment.
Caption: General workflow of the Cellular Thermal Shift Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 [genedata.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Measuring PARP1 Target Engagement with a Novel Inhibitor using NanoBRET™ Technology
Application Notes and Protocols for Researchers
Abstract
This document provides a detailed guide for measuring the target engagement of PARP1 inhibitors in live cells using the NanoBRET™ Target Engagement (TE) Assay. While this protocol is broadly applicable, it uses the well-characterized PARP1 inhibitor Olaparib as a representative example to illustrate the methodology, data analysis, and interpretation, due to the limited public availability of specific data for "Parp1-IN-19". The NanoBRET™ TE Assay is a powerful tool for quantifying compound affinity, determining target occupancy, and assessing the residence time of inhibitors at the PARP1 protein within a physiological cellular context.[1][2] These application notes are intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel PARP1 inhibitors.
Introduction to PARP1 and NanoBRET™ Target Engagement
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in multiple cellular processes, most notably DNA repair and the maintenance of genomic stability.[3] Its role in the base excision repair (BER) pathway makes it a significant target in oncology.[4] By inhibiting PARP1, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, can be selectively killed through synthetic lethality.
The NanoBRET™ Target Engagement Assay is an innovative technology that allows for the real-time measurement of compound binding to a specific protein target in living cells.[2][5] The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor. In this system, the target protein (PARP1) is fused to the bright NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the active site of PARP1 serves as the energy acceptor.[5][6] When a test compound is introduced, it competes with the tracer for binding to PARP1, leading to a dose-dependent decrease in the BRET signal.[6] This allows for the quantitative determination of the compound's affinity for its target in a live-cell environment.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core principle of the NanoBRET™ PARP1 Target Engagement Assay and the general experimental workflow.
Figure 1: NanoBRET™ Signaling Pathway for PARP1 Target Engagement.
Figure 2: Experimental Workflow for PARP1 NanoBRET™ Assay.
Quantitative Data Presentation
As specific NanoBRET™ target engagement data for this compound is not publicly available, the following tables present representative data for the well-characterized PARP1 inhibitor, Olaparib, obtained from a typical NanoBRET™ TE PARP1 Assay.[2] This data is for illustrative purposes to guide researchers in their own data presentation and analysis.
Table 1: Representative IC50 Values of Olaparib in PARP1 NanoBRET™ Target Engagement Assay
| Compound | Target | Cell Line | Assay Format | IC50 (nM) |
| Olaparib | PARP1 | HEK293 | 384-well | 10 ± 2 |
Data is representative and sourced from typical assay performance. Actual values may vary based on experimental conditions.
Table 2: Materials and Reagents for PARP1 NanoBRET™ Target Engagement Assay
| Reagent | Supplier | Catalog Number |
| PARP1-NanoLuc® Fusion Vector | Promega | N2551 |
| NanoBRET™ TE Intracellular PARP Tracer | Promega | N2561 |
| NanoBRET™ Nano-Glo® Substrate | Promega | N1661 |
| HEK293 Cells | ATCC | CRL-1573 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | 31985062 |
| FuGENE® HD Transfection Reagent | Promega | E2311 |
| Olaparib (for control) | Selleck Chemicals | S1060 |
Experimental Protocols
The following are detailed protocols for performing the PARP1 NanoBRET™ Target Engagement Assay to determine compound affinity.
Protocol 1: Cell Preparation and Transfection
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Prepare a transfection mix by diluting the PARP1-NanoLuc® Fusion Vector and a carrier DNA (e.g., pGEM®-3Zf(+) Vector) in Opti-MEM™ I Reduced Serum Medium.
-
Add FuGENE® HD Transfection Reagent to the diluted DNA and incubate for 15-20 minutes at room temperature.
-
Add the transfection complex to a suspension of HEK293 cells and seed into a cell culture flask.
-
Incubate for 24 hours post-transfection.
-
Protocol 2: NanoBRET™ Target Engagement Assay for IC50 Determination
-
Cell Seeding:
-
Harvest the transfected HEK293 cells and resuspend in Opti-MEM™ I.
-
Seed the cells into a 384-well white assay plate at a density of 2 x 10^4 cells per well.
-
-
Tracer Addition:
-
Prepare the NanoBRET™ TE Intracellular PARP Tracer at the recommended concentration (refer to the specific product manual) in Opti-MEM™ I.
-
Add the tracer to each well.
-
-
Compound Addition:
-
Prepare a serial dilution of the test compound (e.g., this compound or Olaparib as a control) in Opti-MEM™ I.
-
Add the diluted compound to the appropriate wells. Include a "no compound" control (vehicle only).
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[2]
-
Substrate Addition and Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence. Measure the donor emission (460nm) and the acceptor emission (618nm).[4]
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust and physiologically relevant method to quantify the interaction of small molecule inhibitors with PARP1 in living cells. By following the detailed protocols outlined in these application notes, researchers can effectively determine the intracellular affinity and target engagement of novel compounds like this compound. The use of a well-characterized control compound, such as Olaparib, is crucial for assay validation and data interpretation. This powerful technology will undoubtedly accelerate the discovery and development of the next generation of PARP1-targeted therapies.
References
- 1. uniprot.org [uniprot.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunotherapy of COVID-19 with poly (ADP-ribose) polymerase inhibitors: starting with nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Parp1-IN-19 Immunofluorescence of γH2AX Foci
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent detection of γH2AX foci in cultured cells following treatment with Parp1-IN-19, a PARP1 inhibitor. This protocol is intended for researchers investigating DNA damage responses, evaluating the efficacy of PARP inhibitors, and professionals in drug development.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). Inhibition of PARP1 by small molecules like this compound prevents the repair of SSBs, which can then collapse replication forks and lead to the formation of DNA double-strand breaks (DSBs).[1][2][3] The phosphorylation of the histone variant H2AX on serine 139, termed γH2AX, is one of the earliest events in the cellular response to DSBs.[4][5] This modification serves as a platform to recruit DNA repair proteins to the site of damage, forming distinct nuclear foci that can be visualized and quantified by immunofluorescence microscopy. Therefore, the detection of γH2AX foci is a sensitive and widely used biomarker for DSB formation and the cellular response to DNA damaging agents, including PARP inhibitors.
Signaling Pathway and Experimental Workflow
The inhibition of PARP1 by this compound disrupts the base excision repair (BER) pathway, leading to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs, triggering the activation of ATM and other PI3K-like kinases. These kinases then phosphorylate H2AX at serine 139, initiating the formation of γH2AX foci and the recruitment of downstream DNA repair factors.
Caption: Signaling pathway of this compound induced γH2AX foci formation.
The experimental workflow for this protocol involves cell culture, treatment with this compound, immunofluorescent staining of γH2AX, image acquisition, and subsequent analysis of the resulting foci.
Caption: Experimental workflow for γH2AX immunofluorescence.
Quantitative Data Summary
The optimal concentration and treatment duration of this compound for inducing γH2AX foci can be cell-type dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Based on studies with other PARP inhibitors, a starting point for optimization is suggested below.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 µM - 50 µM | Start with a logarithmic dilution series (e.g., 1, 5, 10, 25, 50 µM) to identify the optimal concentration. |
| Treatment Duration | 1 hour - 24 hours | A time-course experiment (e.g., 1, 4, 8, 12, 24 hours) is crucial to capture the peak of γH2AX foci formation. |
| Cell Density | 50-70% confluency | Ensure cells are in the logarithmic growth phase for optimal response. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile glass coverslips
-
6-well or 12-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-γH2AX (Ser139) monoclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired amount of time (e.g., 1, 4, 8, 12, or 24 hours).
-
-
Cell Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by adding Blocking Buffer to each well and incubating for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Aspirate the Blocking Buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each in the dark.
-
Add the DAPI solution to each coverslip and incubate for 5 minutes at room temperature in the dark.
-
Aspirate the DAPI solution and wash the coverslips once with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove excess salt.
-
Mount the coverslips onto microscope slides with a drop of antifade mounting medium, cell-side down.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DAPI.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler. A nucleus is typically considered positive if it contains a defined number of foci (e.g., >5) above the background level observed in control cells.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak γH2AX signal | - Ineffective this compound concentration or treatment time.- Primary antibody not working or used at a suboptimal dilution.- Insufficient cell permeabilization. | - Perform a thorough dose-response and time-course experiment.- Use a positive control (e.g., cells treated with etoposide).- Titrate the primary antibody.- Increase permeabilization time or Triton X-100 concentration slightly. |
| High background staining | - Incomplete blocking.- Primary or secondary antibody concentration too high.- Insufficient washing. | - Increase blocking time or BSA concentration.- Further dilute the antibodies.- Increase the number and duration of wash steps. |
| Foci are difficult to distinguish | - Overlapping cells.- Out-of-focus images. | - Seed cells at a lower density.- Ensure proper focusing during image acquisition. |
| High number of foci in control cells | - Endogenous DNA damage due to cell culture stress. | - Handle cells gently, ensure optimal culture conditions, and use low-passage cells. |
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP‐ribosylation of histone variant H2AX promotes base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Olaparib: A Key Tool for Investigating DNA Repair Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2. These enzymes play a critical role in the cellular response to DNA damage, primarily in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, Olaparib prevents the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[1][2][3] This mechanism of action, known as synthetic lethality, is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR), often due to mutations in genes like BRCA1 and BRCA2.[1][2][4][5] This makes Olaparib a valuable tool for studying the intricate network of DNA repair pathways and for the development of targeted cancer therapies.
These application notes provide an overview of Olaparib's mechanism of action and its application in studying DNA repair. Detailed protocols for key in vitro experiments are provided to enable researchers to effectively utilize this inhibitor in their studies.
Mechanism of Action
Olaparib is a small molecule inhibitor that competes with nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes, at the catalytic site. This inhibition has two major consequences for DNA repair:
-
Catalytic Inhibition: Olaparib blocks the synthesis of poly(ADP-ribose) (PAR) chains by PARP1 and PARP2 at sites of DNA single-strand breaks. This prevents the recruitment of downstream DNA repair factors, leading to the accumulation of unrepaired SSBs.[2]
-
PARP Trapping: Olaparib traps PARP1 and PARP2 on the DNA at the site of the break. This trapped PARP-DNA complex is a physical impediment to DNA replication and transcription, leading to replication fork collapse and the formation of DSBs.[6]
In cells with functional homologous recombination (HR), these DSBs can be efficiently repaired. However, in HR-deficient cells (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[1][2] Olaparib can also impact other DNA repair pathways, including non-homologous end joining (NHEJ).[7][8]
Data Presentation
Olaparib Potency
| Target | Assay Type | IC50 (nM) | Reference |
| PARP1 | Cell-free | 5 | [9][10] |
| PARP2 | Cell-free | 1 | [9][10] |
| Tankyrase-1 | Cell-free | >1000 | [10] |
Cellular Activity of Olaparib in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Assay Type | Reference |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 4.7 | MTT | [11] |
| HCC1937 | Triple-Negative Breast Cancer | BRCA1 mutant | 96 | MTT | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | BRCA wild-type | ≤20 | MTT | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | BRCA wild-type | <10 | MTT | [11] |
| BT-549 | Triple-Negative Breast Cancer | BRCA wild-type | - | MTT | [11] |
| HCC70 | Triple-Negative Breast Cancer | BRCA wild-type | - | MTT | [11] |
| HCC1143 | Triple-Negative Breast Cancer | BRCA wild-type | 9 | MTT | [11] |
| HCC1806 | Triple-Negative Breast Cancer | BRCA wild-type | 1.2 | MTT | [11] |
| SK-BR-3 | Breast Cancer (ER-/HER2+) | BRCA wild-type | - | - | [11] |
| JIMT-1 | Breast Cancer (ER-/HER2+) | BRCA wild-type | - | - | [11] |
| HCT116 | Colorectal Cancer | Not Specified | 2.799 | Not Specified | [2] |
| HCT15 | Colorectal Cancer | Not Specified | 4.745 | Not Specified | [2] |
| SW480 | Colorectal Cancer | Not Specified | 12.42 | Not Specified | [2] |
| RD | Rhabdomyosarcoma | Not Specified | - | SRB | [12] |
| RD-ES | Ewing Sarcoma | Not Specified | ≤ 1.5 | SRB | [12] |
| NGP | Neuroblastoma | Not Specified | - | SRB | [12] |
| TC-71 | Ewing Sarcoma | Not Specified | ≤ 1.5 | SRB | [12] |
| DAOY | Medulloblastoma | Not Specified | ≤ 2.4 | SRB | [12] |
| D283 | Medulloblastoma | Not Specified | ≤ 2.4 | SRB | [12] |
| U2OS | Osteosarcoma | Not Specified | - | SRB | [12] |
| SaOS-2 | Osteosarcoma | Not Specified | - | SRB | [12] |
| SH-SY5Y | Neuroblastoma | Not Specified | - | SRB | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Olaparib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Olaparib (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete medium and allow them to adhere overnight.[3]
-
Prepare serial dilutions of Olaparib in complete medium.
-
Remove the overnight culture medium and add 100 µL of the Olaparib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.[3]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro PARP1 PARylation Assay
This assay measures the ability of Olaparib to inhibit the catalytic activity of recombinant PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
NAD+
-
Olaparib
-
PARylation reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Anti-PAR antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Prepare a reaction mixture containing 0.5 U of recombinant human PARP1 enzyme and activated DNA in PARylation reaction buffer.
-
Add varying concentrations of Olaparib or vehicle control to the reaction mixture.
-
Initiate the PARylation reaction by adding NAD+ to a final concentration of 1 µM.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-PAR antibody to detect the level of PARylation.
-
Visualize the results using a chemiluminescence detection system. A decrease in the PAR signal indicates inhibition of PARP1 activity.
Immunofluorescence for DNA Damage Markers (γH2AX and RAD51 Foci)
This protocol is used to visualize and quantify DNA double-strand breaks (γH2AX) and the recruitment of homologous recombination repair proteins (RAD51) in cells treated with Olaparib.
Materials:
-
Cells cultured on coverslips
-
Olaparib
-
Paraformaldehyde (4%)
-
Triton X-100 (0.5%)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX and anti-RAD51
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with the desired concentration of Olaparib for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against γH2AX and RAD51 overnight at 4°C.[6]
-
Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize the foci using a fluorescence microscope.
-
Quantify the number of foci per nucleus using image analysis software. An increase in γH2AX foci indicates an increase in DSBs, while an increase in RAD51 foci suggests activation of the HR pathway.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Olaparib on cell cycle progression.
Materials:
-
Cells treated with Olaparib
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of Olaparib for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the S and G2/M phases is often observed after Olaparib treatment, indicating cell cycle arrest.[8][10]
Visualizations
Caption: Mechanism of action of Olaparib in the context of DNA repair pathways.
Caption: General experimental workflow for studying the effects of Olaparib.
References
- 1. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Olaparib modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basal expression of RAD51 foci predicts olaparib response in patient-derived ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor effects and mechanisms of olaparib in combination with carboplatin and BKM120 on human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Parp1-IN-19 solubility and preparation for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of Parp1-IN-19 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). By inhibiting PARP1, this compound prevents the repair of SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), this inhibition leads to the accumulation of double-strand breaks (DSBs) during DNA replication, ultimately resulting in cell death through a process called synthetic lethality.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to the desired concentration. For example, to make a 10 mM stock solution, dissolve 5.56 mg of this compound (Molecular Weight: 555.99 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C for long-term stability.
Q4: What is the maximum final concentration of DMSO that can be used in cell-based assays?
A4: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced toxicity or off-target effects. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. However, it is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line and assay. Some studies suggest that DMSO concentrations above 0.3% may start to manifest adverse effects in certain cell lines[1].
Q5: Can I dissolve this compound in aqueous buffers like PBS or water?
A5: this compound is poorly soluble in aqueous solutions. It is not recommended to dissolve it directly in PBS or water. Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer or cell culture medium to the final desired concentration.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of this compound in aqueous buffer or media | The final concentration of the inhibitor exceeds its solubility limit in the aqueous environment. | - Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≥ 0.1%).- Prepare intermediate dilutions of the DMSO stock in your assay buffer before adding to the final reaction.- Briefly warm the solution to 37°C to aid dissolution, but be mindful of the stability of other components. |
| Inconsistent or unexpected assay results | - Degradation of the compound due to improper storage.- Off-target effects of high DMSO concentrations.- Inactivation of the PARP1 enzyme. | - Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -80°C.- Perform a DMSO vehicle control to rule out solvent effects.- Ensure the recombinant PARP1 enzyme is handled and stored correctly according to the manufacturer's instructions. |
| Low potency or lack of inhibition | - Incorrect concentration of the inhibitor.- Inactive batch of the compound.- Issues with the assay setup. | - Verify the calculations for your stock solution and dilutions.- Confirm the identity and purity of your this compound.- Include a known PARP1 inhibitor as a positive control in your experiment. |
Quantitative Data Summary
This compound Properties:
| Property | Value |
| Molecular Formula | C₂₆H₂₇ClFN₇O₄ |
| Molecular Weight | 555.99 g/mol |
| CAS Number | 2756337-27-4 |
Solubility Data:
| Solvent | Solubility |
| DMSO | ≥ 33.33 mg/mL (estimated based on similar compounds) |
| Water | Insoluble |
| Ethanol | Poorly soluble |
Experimental Protocols
Preparation of this compound Working Solutions
Objective: To prepare a series of working solutions of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out 5.56 mg of this compound.
-
Add 1 mL of anhydrous DMSO.
-
Vortex until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM).
-
For the final assay, dilute the DMSO working solutions into the assay buffer or cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be kept consistent across all experimental conditions, including the vehicle control.
-
In Vitro PARP1 Enzymatic Assay (Fluorometric)
Objective: To determine the inhibitory activity of this compound on PARP1 enzyme activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
β-NAD⁺ (Nicotinamide adenine dinucleotide)
-
PARP Assay Buffer
-
This compound working solutions
-
Developer reagent (containing a fluorescent probe that binds to poly(ADP-ribose) chains)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well black microplate, add the following components in order:
-
PARP Assay Buffer
-
Activated DNA (to activate the PARP1 enzyme)
-
This compound at various concentrations (or DMSO for the vehicle control).
-
Recombinant PARP1 enzyme.
-
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add β-NAD⁺ to all wells to start the enzymatic reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Develop the Signal:
-
Stop the reaction and develop the fluorescent signal by adding the developer reagent to each well.
-
Incubate for an additional 15 minutes at room temperature, protected from light.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of PARP1 activity against the log concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Caption: PARP1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for an in vitro PARP1 inhibition assay.
References
Optimizing Parp1-IN-19 Concentration for Cell Culture Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Parp1-IN-19 for cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[1][2][3] By inhibiting PARP1, this compound prevents the repair of SSBs. When a cell replicates its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to cell death through a process called synthetic lethality.[4][5]
Q2: What is the recommended starting concentration for this compound in cell culture?
Q3: How do I prepare a stock solution of this compound?
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve 5.56 mg of this compound (Molecular Weight: 555.99 g/mol ) in 1 mL of DMSO. It is important to consult the manufacturer's data sheet for specific solubility information.[6] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How long should I treat my cells with this compound?
The duration of treatment will depend on the experimental objective. For cytotoxicity assays, treatment times of 72 hours or longer are common to allow for the accumulation of DNA damage and subsequent cell death.[7] For mechanistic studies looking at the inhibition of PARP activity, shorter incubation times (e.g., 1-24 hours) may be sufficient.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant cell death observed even at high concentrations. | 1. Cell line is resistant to PARP inhibition (proficient in HR repair). 2. The concentration of this compound is too low. 3. Insufficient treatment duration. 4. Compound has degraded. | 1. Use a positive control cell line known to be sensitive to PARP inhibitors (e.g., BRCA1/2 mutant). Confirm the HR status of your cell line. 2. Extend the dose-response range to higher concentrations. 3. Increase the treatment duration (e.g., up to 144 hours). 4. Prepare a fresh stock solution of this compound. |
| High variability between replicate wells in a cell viability assay. | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Inaccurate pipetting of the compound. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. 2. Avoid using the outer wells of the plate for treatment groups; instead, fill them with sterile PBS or media. 3. Use calibrated pipettes and ensure proper mixing of the compound in the media before adding to the cells. |
| Precipitation of the compound in the cell culture medium. | 1. The final concentration of the compound exceeds its solubility in the medium. 2. The concentration of the solvent (e.g., DMSO) is too high and is causing precipitation. | 1. Check the solubility information on the product data sheet. If necessary, prepare a lower concentration stock solution. 2. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%). |
| Unexpected toxicity in control (vehicle-treated) cells. | 1. The concentration of the solvent (e.g., DMSO) is too high. | 1. Perform a vehicle control dose-response to determine the maximum tolerated DMSO concentration for your cell line. Ensure the final DMSO concentration is the same across all treatment groups and is below the toxic level. |
Quantitative Data
As specific IC50 values for this compound are not widely published, the following table provides representative IC50 values for other known PARP1 inhibitors in various cancer cell lines to serve as a reference. It is imperative to experimentally determine the IC50 for this compound in your specific cell line of interest.
| PARP Inhibitor | Cell Line | HR Status | IC50 (nM) | Reference |
| Olaparib | MDA-MB-436 | BRCA1 mutant | ~10 | [8] |
| Olaparib | Capan-1 | BRCA2 mutant | ~1 | [9] |
| Rucaparib | Capan-1 | BRCA2 mutant | ~5 | N/A |
| Talazoparib | MDA-MB-436 | BRCA1 mutant | ~0.5 | N/A |
| Parp1-IN-14 | MDA-MB-436 | BRCA1 mutant | < 0.3 | [9] |
| Parp1-IN-14 | Capan-1 | BRCA2 mutant | < 0.3 | [9] |
Note: The IC50 values are approximate and can vary between different studies and experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium from your stock solution. A suggested starting range is 200 µM down to 0.2 nM (final concentrations will be 100 µM to 0.1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours (or your desired treatment duration) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for your chosen cell viability reagent.
-
For MTT assay: Add MTT solution to each well, incubate, and then add solubilization solution. Read absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate, and read the luminescence.
-
-
Data Analysis:
-
Subtract the background reading (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Visualizations
Caption: PARP1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Generation of Dose-Response Curves and Improved IC50s for PARP Inhibitor Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Parp1-IN-19 off-target effects and how to mitigate them
Welcome to the technical support center for Parp1-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies to mitigate them. Since specific off-target data for this compound is not extensively published, this guide focuses on established methodologies for characterizing and addressing off-target interactions of novel PARP1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for PARP1 inhibitors like this compound?
A1: Off-target effects occur when a drug or research compound interacts with proteins other than its intended target.[1][2] For a PARP1 inhibitor like this compound, this means it could bind to and modulate the activity of other proteins, such as other PARP family members (e.g., PARP2), kinases, or other enzymes.[3][4][5] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed solely to PARP1 inhibition.[2] Furthermore, in a therapeutic context, off-target effects can cause toxicity and adverse side effects.[6][7]
Q2: Are there known off-targets for PARP inhibitors in general?
A2: Yes, several clinically advanced PARP inhibitors have been shown to have off-target effects on various kinases. For example, niraparib and rucaparib have been found to inhibit DYRK1s, CDK16, and PIM3 at submicromolar concentrations.[3][8] These off-target activities can contribute to the drug's overall cellular effect and potential side-effect profile.[6][9] Given the structural similarities among the ATP-binding sites of kinases and the NAD+ binding site of PARPs, kinases are a common class of off-targets for PARP inhibitors.[3]
Q3: How can I determine the selectivity of this compound in my experiments?
A3: Determining the selectivity of a novel inhibitor like this compound is a critical step. A tiered approach is often recommended:
-
Initial Screen: Test the compound at a single high concentration (e.g., 1-10 µM) against a broad panel of targets, such as a kinase selectivity panel.[10][11]
-
Dose-Response Analysis: For any "hits" from the initial screen (e.g., >70% inhibition), perform a dose-response curve to determine the IC50 or Kd value for each potential off-target.[10][12] This will quantify the potency of the inhibitor against these other proteins.
-
Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound engages with both its intended target (PARP1) and any identified off-targets within a cellular context.
Troubleshooting Guide: Unexpected Phenotypes
Issue: I am observing a cellular phenotype with this compound that is stronger than or different from what I expected based on PARP1 inhibition alone.
| Possible Cause | Troubleshooting Step |
| Off-target effects | 1. Perform a broad-spectrum screen: Use a kinase profiling service to screen this compound against a large panel of kinases.[10][13] 2. Validate hits: Confirm any significant off-targets from the screen using in-house enzymatic assays to determine IC50 values. 3. Use orthogonal approaches: Employ a different, structurally unrelated PARP1 inhibitor. If the unexpected phenotype persists with the second inhibitor, it is more likely to be an on-target effect of PARP1 inhibition. If the phenotype is unique to this compound, it is likely due to an off-target effect. |
| Compound promiscuity | 1. Assess compound quality: Ensure the purity of your this compound stock. Impurities could have their own biological activities. 2. Lower the concentration: Use the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets. |
| Cell line-specific effects | 1. Test in multiple cell lines: If possible, repeat the experiment in a different cell line to see if the phenotype is consistent. 2. Knockout/knockdown of PARP1: Use CRISPR/Cas9 or siRNA to deplete PARP1. If the phenotype is recapitulated, it confirms it is an on-target effect. If the inhibitor still produces the effect in PARP1-knockout cells, it is definitively an off-target effect.[2] |
Experimental Protocols
Identifying Off-Targets using Kinobeads Affinity Chromatography
This method identifies proteins that bind to the inhibitor from a cell lysate.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Inhibitor Incubation: Incubate the lysate with varying concentrations of this compound (and a DMSO vehicle control).
-
Kinobeads Pulldown: Add "Kinobeads" (sepharose beads conjugated with multiple broad-spectrum kinase inhibitors) to the lysate. These beads will bind to kinases that are not already occupied by this compound.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins, then elute and digest the bound proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by quantitative mass spectrometry to identify and quantify the proteins that were pulled down by the Kinobeads.
-
Data Analysis: A decrease in the amount of a particular kinase pulled down by the Kinobeads in the presence of this compound indicates that the inhibitor is binding to that kinase in the lysate.
// Invisible nodes for alignment dummy1 [style=invis, width=0, height=0, label=""]; dummy2 [style=invis, width=0, height=0, label=""]; A -> dummy1 [style=invis]; C -> dummy2 [style=invis]; } .enddot Caption: Workflow for identifying off-target kinases of this compound using Kinobeads.
Validating Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a compound binds to its target in a cellular environment by measuring changes in the target protein's thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration (and a DMSO vehicle control).
-
Heating: Heat the cell suspensions at a range of different temperatures. Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.
-
Cell Lysis: Lyse the cells (e.g., through freeze-thaw cycles).
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Analyze the amount of soluble PARP1 (and potential off-targets) remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the protein in the cell.
Mitigating Off-Target Effects
Q4: I have identified potential off-targets for this compound. What should I do now?
| Strategy | Description |
| Dose Optimization | Use the lowest concentration of this compound that gives you the desired on-target (PARP1) effect. Off-targets are often engaged at higher concentrations, so a dose-response experiment for both on- and off-target effects is crucial. |
| Use of a Negative Control | If a structurally similar but inactive analog of this compound is available, it can be used as a negative control. If this analog does not produce the phenotype of interest, it strengthens the conclusion that the effect is due to the intended pharmacology of this compound. |
| Orthogonal Inhibitors | Use a structurally different PARP1 inhibitor with a known, distinct off-target profile. If the same primary phenotype is observed with both inhibitors, it is more likely to be a consequence of PARP1 inhibition. |
| Genetic Validation | The most rigorous approach is to use genetic methods (siRNA, shRNA, or CRISPR) to deplete PARP1.[2] This allows you to observe the direct consequences of losing PARP1 function, which can then be compared to the effects of this compound. |
Data Presentation: Kinase Selectivity Profile (Template)
If you perform a kinase screen, the data is often presented as percent inhibition at a given concentration. For hits, IC50 values should be determined.
Table 1: Hypothetical Kinase Selectivity Data for this compound (1 µM Screen)
| Kinase | % Inhibition |
| PARP1 | 98% |
| PARP2 | 75% |
| DYRK1A | 82% |
| PIM1 | 65% |
| ... | ... |
Table 2: IC50 Values for Confirmed Off-Targets
| Target | IC50 (nM) |
| PARP1 | 5 |
| PARP2 | 150 |
| DYRK1A | 450 |
| PIM1 | 1200 |
This technical support guide provides a framework for investigating and mitigating the potential off-target effects of this compound. By employing these systematic approaches, researchers can increase the confidence in their experimental findings and better understand the molecular mechanisms underlying the observed cellular effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Troubleshooting Parp1-IN-19 western blot for PAR levels
Welcome to the Technical Support Center for PARP1-IN-19 Western Blot Troubleshooting. This guide provides detailed answers to frequently asked questions, protocols, and troubleshooting advice to help you successfully detect poly-ADP-ribose (PAR) levels in your experiments.
Frequently Asked Questions (FAQs)
General Western Blotting Questions
Q1: I am not seeing any PAR signal in my positive control lanes. What could be wrong?
A1: A weak or absent signal is a common issue in Western blotting.[1] Several factors could be responsible:
-
Inactive PARP Enzyme: Ensure your cells are properly stimulated to induce PARP activity. Treatment with a DNA damaging agent like hydrogen peroxide (H₂O₂) or MMS is typically required to see a strong PAR signal.[2][3]
-
Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of PARylated proteins, which can be very high.[4]
-
Antibody Issues: Your primary or secondary antibodies may be the problem.
-
Confirm you are using the correct primary antibody for detecting PAR.
-
Ensure the secondary antibody is compatible with the primary antibody's host species.[5]
-
Optimize antibody concentrations; you may need to increase the concentration or incubation time.[4][6] A recommended starting point for many anti-PAR antibodies is a 1:1000 dilution incubated overnight at 4°C.[7]
-
-
Expired Reagents: Check the expiration dates of your ECL substrate and other critical reagents.
Q2: My Western blot has high background, making it difficult to see my bands. How can I fix this?
A2: High background can obscure your results. Consider the following solutions:
-
Blocking: Insufficient blocking is a primary cause. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice-versa), as some antibodies have specific blocking requirements.[4][6][8]
-
Washing Steps: Increase the number and duration of your wash steps (e.g., 3 x 10 minutes in TBST) to remove non-specifically bound antibodies.[1][5]
-
Antibody Concentration: Excessively high primary or secondary antibody concentrations can lead to high background. Try further diluting your antibodies.[1][8]
-
Membrane Handling: Always handle the membrane with gloves and clean forceps to avoid contamination. Ensure the membrane does not dry out during incubations.[9]
PAR-Specific Western Blotting Questions
Q3: My PAR signal appears as a smear rather than a distinct band. Is this normal?
A3: Yes, this is expected. PARP1 modifies numerous nuclear proteins, including itself, with PAR chains of varying lengths.[10] This heterogeneity in the size of PARylated proteins results in a characteristic smear, often ranging from the molecular weight of PARP1 (~116 kDa) to the top of the gel. A decrease in the intensity of this smear upon treatment with this compound indicates successful inhibition.
Q4: My PAR signal is very weak or disappears quickly after cell lysis. How can I preserve the PAR signal?
A4: The PAR polymer is rapidly turned over in the cell by the enzyme Poly(ADP-ribose) glycohydrolase (PARG). To preserve the PAR signal, it is crucial to inhibit PARG activity during and after cell lysis.
-
Include PARG Inhibitors: Add a PARG inhibitor to your lysis buffer immediately before use.
-
Work Quickly on Ice: Perform all cell lysis and lysate handling steps on ice to minimize enzymatic activity.[6]
-
Use Fresh Lysates: Avoid repeated freeze-thaw cycles, which can degrade post-translational modifications. It is best to use freshly prepared lysates for PAR detection.
This compound Inhibitor Questions
Q5: What is the recommended working concentration and treatment time for this compound?
A5: this compound is a known PARP1 inhibitor with antitumor effects.[4] The optimal concentration and time can vary between cell lines. For similar potent PARP1 inhibitors, effective concentrations in cell culture typically range from 0.1 µM to 10 µM .
-
Recommendation: We advise performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to test a range of concentrations (e.g., 0.1, 1, 5, and 10 µM).
-
Treatment Time: A pre-incubation time of 1-2 hours with this compound before adding a DNA damaging agent is a common starting point.[3]
Q6: I've treated my cells with this compound, but I'm not seeing a decrease in the PAR signal compared to my positive control. Why isn't the inhibitor working?
A6: If you do not observe a reduction in PAR levels, consider these possibilities:
-
Inhibitor Concentration/Time: The concentration of this compound may be too low, or the pre-incubation time may be too short for your specific cell line. Try increasing the concentration and/or extending the pre-incubation time.
-
Inhibitor Solubility: Ensure the inhibitor is fully dissolved in your solvent (e.g., DMSO) before diluting it into the cell culture medium. Poor solubility can drastically reduce its effective concentration.
-
Cellular Uptake/Efflux: Some cell lines may have mechanisms, such as P-glycoprotein efflux pumps, that reduce the intracellular concentration of small molecule inhibitors.[1]
-
Experimental Control Check: Confirm that your positive control (DNA damage agent alone) shows a strong PAR signal and your negative control (untreated cells) shows a low basal PAR signal. This ensures the assay itself is working correctly.
Experimental Protocols & Data
Protocol: Western Blot for PAR Levels after this compound Treatment
This protocol outlines the key steps for assessing PARP1 inhibition.
-
Cell Seeding and Treatment:
-
Seed cells to reach 70-80% confluency on the day of the experiment.
-
Pre-treat cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 15 minutes or 0.01% MMS for 30 minutes). Include a non-damaged control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a PARG inhibitor.
-
Scrape cells, transfer to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane on an 8% or 4-12% gradient SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Verify transfer with Ponceau S stain.[4]
-
Block the membrane for 1-2 hours at room temperature in 5% non-fat dry milk or 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantitative Data Summary Tables
Table 1: Recommended Antibody Dilutions (Starting Points)
| Antibody Type | Dilution Range | Incubation Conditions |
|---|---|---|
| Anti-PAR (Mouse Monoclonal) | 1:250 - 1:1000 | Overnight at 4°C |
| Anti-PARP1 (Rabbit Polyclonal) | 1:500 - 1:1000 | Overnight at 4°C |
| Anti-β-actin (Loading Control) | 1:1000 - 1:5000 | 1 hour at Room Temp |
| HRP-conjugated Anti-Mouse IgG | 1:2000 - 1:10,000 | 1 hour at Room Temp |
| HRP-conjugated Anti-Rabbit IgG | 1:2000 - 1:10,000 | 1 hour at Room Temp |
Table 2: General Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| No/Weak PAR Signal | Insufficient DNA damage | Optimize concentration and duration of damaging agent. |
| Antibody concentration too low | Increase primary antibody concentration or incubation time.[6] | |
| PARG activity degrading signal | Add PARG inhibitor to lysis buffer. | |
| Inefficient protein transfer | Confirm transfer with Ponceau S; optimize transfer conditions.[4] | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (milk/BSA).[4][6] |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration.[8] | |
| Inadequate washing | Increase number and duration of TBST washes.[1] | |
| Non-Specific Bands | Antibody cross-reactivity | Use a more specific antibody; check datasheets for validation.[4] |
| Protein degradation | Use fresh lysates and always include protease inhibitors.[8] | |
| No Inhibition by this compound | Suboptimal inhibitor concentration | Perform a dose-response curve (e.g., 0.1-10 µM). |
| | Insufficient pre-incubation time | Increase pre-incubation time before adding damaging agent. |
Visual Guides
Signaling & Experimental Workflow Diagrams
Caption: Simplified PARP1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for assessing PARP1 inhibition via Western blot.
Caption: Troubleshooting logic tree for ineffective this compound treatment.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the interactions of PARP-1 with UV-damaged DNA in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP1 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
Parp1-IN-19 stability in DMSO and culture media
Welcome to the technical support center for Parp1-IN-19. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in common laboratory solvents and culture media. Here you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
Q2: How should I store the this compound stock solution in DMSO?
A2: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[1][2][3]
Q3: How stable is this compound in DMSO at room temperature?
Q4: Can I store this compound diluted in cell culture media?
A4: It is not recommended to store this compound in aqueous solutions like cell culture media for extended periods. Components in the media, such as serum proteins, can interact with the compound, and the aqueous environment can lead to hydrolysis and degradation. Prepare fresh dilutions in culture media immediately before use.
Q5: What are the signs of this compound degradation?
A5: A decrease in the expected biological activity or inconsistent experimental results can be an indicator of compound degradation. Visual signs such as precipitation or a change in the color of the solution may also suggest instability. To confirm, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound. | Compound degradation due to improper storage or handling. | Prepare fresh dilutions from a new aliquot of the frozen DMSO stock solution. Avoid repeated freeze-thaw cycles. Ensure the DMSO used is anhydrous, as water can contribute to compound degradation.[1][2] |
| Instability in the experimental media. | Minimize the incubation time of this compound in the culture media before adding it to the cells. Consider performing a stability test of the compound in your specific media (see Experimental Protocols section). | |
| Precipitation of the compound upon dilution in aqueous media. | Poor solubility at the working concentration. | Ensure the final concentration of DMSO in the culture media is kept low (typically <0.5%) to maintain compound solubility and minimize solvent-induced cellular stress.[4][5][6] If precipitation persists, consider using a lower working concentration of this compound. |
| Variable results between experiments. | Differences in compound preparation. | Standardize the protocol for preparing and diluting this compound. Ensure the same source and lot of the compound, DMSO, and culture media are used for a set of related experiments. |
Stability Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table summarizes the general stability of small molecules in DMSO under various conditions. Researchers should use this as a guideline and, for critical applications, perform their own stability assessments.
| Storage Condition | Solvent | General Stability | Key Considerations |
| -80°C | Anhydrous DMSO | High (months to years) | Recommended for long-term storage. Use of aliquots to avoid freeze-thaw is critical. |
| -20°C | Anhydrous DMSO | Good (months) | Suitable for routine long-term storage. |
| 4°C | Anhydrous DMSO | Moderate (weeks to months) | Some degradation may occur over time. A study on a diverse set of compounds showed 85% were stable in DMSO/water (90/10) for 2 years at 4°C.[7] |
| Room Temperature | Anhydrous DMSO | Low (hours to days) | Not recommended for storage. Prepare fresh dilutions for immediate use. |
| Aqueous Media (e.g., Culture Media) | N/A | Very Low (minutes to hours) | Highly dependent on the compound structure and media components. Prepare fresh and use immediately. |
Experimental Protocols
Protocol: Assessment of Small Molecule Stability in DMSO and Culture Media
This protocol provides a general method to determine the stability of this compound in your specific experimental conditions using HPLC.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase for HPLC
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
For DMSO stability:
-
Dilute the stock solution to the desired concentration in anhydrous DMSO in a microcentrifuge tube.
-
Store the tube under the desired conditions (e.g., room temperature, 4°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and immediately analyze it by HPLC.
-
-
For culture media stability:
-
Dilute the DMSO stock solution into pre-warmed cell culture medium to the final working concentration. Ensure the final DMSO concentration is consistent with your experimental setup.
-
Incubate the solution at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 1, 2, 4, 6 hours), take an aliquot.
-
Immediately process the aliquot to stop degradation (e.g., by adding a quenching solvent like ice-cold acetonitrile and centrifuging to remove precipitated proteins).
-
Analyze the supernatant by HPLC.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of this compound at a specific wavelength.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Visualizations
PARP1 Signaling in DNA Damage Response
Caption: PARP1 activation at sites of DNA damage and its role in DNA repair and cell death.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for determining the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 4. The effects of organic solvents on poly(ADP-ribose) polymerase-1 activity: implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Parp1-IN-19 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP1 inhibitor, Parp1-IN-19. The information provided is designed to address common experimental challenges and questions related to the development of resistance to this inhibitor.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with this compound.
Issue 1: High variability in cell viability assay results.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of this compound | Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Vortex and briefly sonicate if necessary. |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous cell population. Regularly check for mycoplasma contamination. |
Issue 2: Lack of expected cytotoxicity in BRCA-deficient cell lines.
| Potential Cause | Recommended Solution |
| Incorrect dosage of this compound | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. IC50 values can vary between cell lines. |
| Development of acquired resistance | If cells have been cultured with the inhibitor for an extended period, they may have developed resistance.[1][2][3] Consider using a fresh batch of cells or developing a resistant cell line for comparison. |
| Reversion mutations in BRCA genes | Sequence the BRCA1/2 genes in your cell line to check for reversion mutations that may restore their function.[4] |
| Upregulation of drug efflux pumps | Perform a gene expression analysis (e.g., qPCR or RNA-seq) to check for the upregulation of ABC transporters (e.g., P-glycoprotein). Consider co-treatment with an efflux pump inhibitor. |
| Off-target effects of this compound | While designed to be specific, off-target effects can occur.[5] Review available literature for known off-target effects or perform a kinome scan. |
Issue 3: Difficulty in establishing a this compound resistant cell line.
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too high | Start with a low concentration of this compound (below the IC50) and gradually increase the dose over several weeks to allow for the selection of resistant clones.[1] |
| Insufficient treatment duration | The development of resistance is a gradual process. Continue the treatment for an extended period, monitoring cell viability and morphology. |
| Cell line is not prone to developing resistance | Some cell lines may be intrinsically less likely to develop resistance. Consider using a different cell line known to be sensitive to PARP inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, like other PARP inhibitors, primarily functions through two mechanisms: catalytic inhibition and PARP trapping.[6] It competitively binds to the NAD+ binding site of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[7][8] This inhibition of PARylation impairs the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[6][9] Additionally, this compound "traps" the PARP1 enzyme on the DNA at the site of the break, leading to the formation of a cytotoxic PARP1-DNA complex.[6][8] This complex can stall replication forks, leading to double-strand breaks (DSBs) and subsequent cell death, particularly in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[7][10]
Q2: What are the common mechanisms of acquired resistance to this compound?
A2: Cancer cells can develop resistance to PARP inhibitors like this compound through several mechanisms:
-
Restoration of Homologous Recombination (HR): This is a major resistance mechanism. It can occur through secondary or reversion mutations in BRCA1/2 genes that restore their reading frame and function.[4][11]
-
Replication Fork Stabilization: Upregulation of proteins that protect stalled replication forks can prevent the formation of lethal double-strand breaks.
-
Decreased PARP Trapping: Mutations in the PARP1 protein can reduce its ability to be "trapped" on the DNA by the inhibitor, thereby decreasing the cytotoxic effect.[12] Loss of PARP1 expression can also lead to resistance.[12][13]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Loss of PARG: Loss of poly(ADP-ribose) glycohydrolase (PARG) can lead to an accumulation of PAR chains even in the presence of a PARP inhibitor, which can interfere with the trapping mechanism.[8]
Q3: How can I determine if my cells have developed resistance to this compound?
A3: You can assess resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your treated cells versus the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[14] Further molecular analyses, such as Western blotting for PARP1 and PAR levels, and sequencing of BRCA1/2 genes, can help elucidate the underlying resistance mechanisms.
Q4: Are there any known biomarkers that can predict sensitivity to this compound?
A4: The most well-established biomarkers for sensitivity to PARP inhibitors are mutations in genes involved in the homologous recombination repair pathway, most notably BRCA1 and BRCA2.[7][15][16] Tumors with these mutations are often highly sensitive to PARP inhibitors due to the principle of synthetic lethality. Other potential biomarkers include mutations in other HR pathway genes (e.g., PALB2, RAD51C/D) and a high "Homologous Recombination Deficiency (HRD)" score.[7][16] The accumulation of single-stranded DNA gaps has also been suggested as a functional biomarker for sensitivity.[17]
Q5: What combination therapies can be used to overcome resistance to this compound?
A5: Several combination strategies are being explored to overcome resistance to PARP inhibitors:
-
With Chemotherapy: Combining PARP inhibitors with DNA-damaging agents like topotecan can enhance their efficacy.[18]
-
With other DNA Damage Response (DDR) Inhibitors: Combining with inhibitors of other DDR proteins, such as ATR or ATM, can create synergistic effects and re-sensitize resistant cells.[19]
-
With Immunotherapy: PARP inhibitors can induce an immune response, and combining them with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) is a promising strategy.
-
With Anti-angiogenic Agents: These combinations can induce hypoxia, which may increase sensitivity to PARP inhibitors.
Data Presentation
Table 1: Representative IC50 Values of PARP Inhibitors in Various Cancer Cell Lines
| PARP Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (nM) |
| Olaparib | MDA-MB-436 | Breast | BRCA1 mutant | ~10 |
| Olaparib | Capan-1 | Pancreatic | BRCA2 mutant | ~50 |
| Olaparib | HeLa | Cervical | BRCA WT | >10,000 |
| Veliparib | K-562 | Leukemia | BRCA WT | ~3,100 |
| Niraparib | 22Rv1 | Prostate | BRCA WT | ~1,500 |
| PJ34 | - | - | - | 15.86 |
Note: IC50 values are approximate and can vary based on experimental conditions. Specific IC50 values for this compound should be determined empirically for each cell line.[20][21]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: PARP1 Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
-
Cell Treatment: Treat intact cells with either vehicle or this compound at the desired concentration for a specific duration.
-
Heating: Heat the cell suspensions at various temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for PARP1.
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[22]
For more advanced target engagement assays, consider using techniques like the NanoBRET® Target Engagement Assay.[23][24][25]
Mandatory Visualizations
Caption: Mechanism of this compound action and synthetic lethality.
Caption: Overview of resistance mechanisms to this compound.
Caption: Workflow for generating a this compound resistant cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. en.ice-biosci.com [en.ice-biosci.com]
- 3. Compound profiling in PARP inhibitor-resistant cancer cell lines - Oncolines B.V. [oncolines.com]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Biomarkers in the Development of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PARP and DDR Pathway Drug Discovery [promega.com]
- 24. Target Engagement Assays for PARP and DDR Pathway Targets [promega.com]
- 25. reactionbiology.com [reactionbiology.com]
Technical Support Center: Parp1-IN-19 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for the PARP1 inhibitor, Parp1-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is classified as a PARP1 inhibitor with antitumor effects.[1][2] The primary mechanism of PARP1 inhibitors involves blocking the catalytic activity of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the repair of DNA single-strand breaks (SSBs).[3][4] By inhibiting PARP1, SSBs accumulate and, during DNA replication, can be converted into more cytotoxic double-strand breaks (DSBs).[1][5] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[3][6] Additionally, some PARP inhibitors "trap" the PARP1 enzyme on the DNA, creating a toxic protein-DNA complex that further impedes DNA replication and contributes to cytotoxicity.[3][7][8] The precise contribution of catalytic inhibition versus PARP trapping to the efficacy of this compound would require specific experimental validation.
Q2: How should I prepare this compound for cell-based assays?
A2: this compound is a research chemical with the CAS Number 2756337-27-4.[2][9] For cell-based assays, it is crucial to ensure proper solubilization to achieve accurate and reproducible results.
-
Solubility: The solubility of this compound should be confirmed with the supplier. Typically, small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved. Sonication may be used to aid dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: When preparing working solutions for your experiment, dilute the DMSO stock directly into your cell culture medium. It is critical to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5%, and to keep this concentration consistent across all treatments, including the vehicle control.[10]
Q3: Which cell lines are most suitable for testing this compound?
A3: The choice of cell line will significantly impact the observed potency of this compound.
-
HR-Deficient Cell Lines: Cell lines with known defects in the homologous recombination (HR) pathway, such as those with mutations in BRCA1 or BRCA2, are generally more sensitive to PARP inhibitors.[1][3]
-
HR-Proficient Cell Lines: It is also recommended to test the inhibitor in HR-proficient cell lines to determine its broader cytotoxic effects and to establish a therapeutic window.
-
PARP1 Expression Levels: The expression level of PARP1 in a given cell line can also influence its sensitivity to PARP inhibitors.[5]
Q4: What is a typical incubation time for a this compound dose-response assay?
A4: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. For cytotoxicity assays, a common incubation period is 72 hours to allow for the accumulation of DNA damage and subsequent effects on cell viability.[7] However, for some cell lines or mechanistic studies, shorter or longer incubation times may be necessary. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent volume in each well. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Compound precipitation. | Visually inspect the wells after adding the compound to the media. If precipitation is observed, consider lowering the highest concentration or optimizing the dilution method from the DMSO stock. | |
| Inconsistent dose-response curve between experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Inconsistent incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator. | |
| Degradation of the inhibitor. | Use fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No significant effect of the inhibitor at expected concentrations | Low PARP1 expression in the chosen cell line. | Confirm PARP1 expression levels in your cell line via Western blot or other methods. |
| The cell line has intrinsic resistance mechanisms. | Consider using a different cell line with a known sensitivity to PARP inhibitors as a positive control. | |
| The inhibitor is not active. | Verify the identity and purity of your this compound compound. | |
| Steep or shallow dose-response curve | Inappropriate concentration range. | Perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50. Then, perform a more detailed experiment with a narrower range of concentrations around the estimated IC50. |
| Assay endpoint is not optimal. | Optimize the incubation time and the cell viability reagent used. |
Data Presentation
Table 1: Published IC50 Values for Common PARP Inhibitors (for reference)
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | 1.9 | [1] |
| Olaparib | MCF7 (BRCA wild-type) | 9.2 | [1] |
| Veliparib | MDA-MB-436 (BRCA1 mutant) | 13.2 | [1] |
| Rucaparib | W1 (Ovarian Cancer) | ~100 | [5] |
| Niraparib | W1 (Ovarian Cancer) | ~10 | [5] |
Table 2: Experimental Data for this compound (to be completed by the user)
| Cell Line | Genetic Background (e.g., BRCA status) | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (nM) |
| e.g., MDA-MB-231 | BRCA wild-type | 5,000 | 72 | |
| e.g., MDA-MB-436 | BRCA1 mutant | 8,000 | 72 | |
Experimental Protocols
Protocol 1: Cell Viability Assay for Dose-Response Curve Generation
This protocol outlines a general method for determining the IC50 of this compound using a commercially available cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay).
Materials:
-
This compound
-
DMSO
-
Cell line(s) of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest cells that are in the exponential growth phase. b. Perform a cell count and determine the appropriate seeding density for your cell line to ensure they do not become over-confluent during the assay. c. Seed the cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock. A common approach is to perform a 10-point serial dilution. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only). c. Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: a. Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background reading from all wells. b. Normalize the data to the vehicle control (set as 100% viability). c. Plot the normalized cell viability against the logarithm of the inhibitor concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified signaling pathway of PARP1 inhibition by this compound.
Caption: A typical experimental workflow for generating a dose-response curve.
Caption: A logical approach to troubleshooting inconsistent dose-response assay results.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-molecule measurements reveal that PARP1 condenses DNA by loop stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 rs1805407 Increases Sensitivity to PARP1 Inhibitors in Cancer Cells Suggesting an Improved Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. 化合物 this compound|T87106|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 10. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Parp1-IN-19 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity associated with the use of Parp1-IN-19 in in vivo studies. The information provided is based on the established knowledge of PARP1 inhibitors. Researchers should adapt these recommendations to the specific characteristics of this compound as determined by their own preliminary studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it contribute to toxicity?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA single-strand break repair.[1][2] The primary mechanism of cytotoxicity for PARP inhibitors is not just the inhibition of PARP1's catalytic activity, but also the "trapping" of the PARP1 protein on DNA at the site of damage.[1][3] This PARP1-DNA complex can stall replication forks, leading to the formation of toxic double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair (a concept known as synthetic lethality).[4][5][6] However, this trapping mechanism can also induce toxicity in normal, healthy tissues, contributing to the side effects observed in in vivo studies.[7][8]
Q2: What are the common toxicities observed with PARP1 inhibitors in vivo?
A2: Common toxicities associated with PARP inhibitors in preclinical animal models include hematological toxicity (anemia, neutropenia, thrombocytopenia), gastrointestinal effects, and fatigue.[5][6] These toxicities are often linked to the inhibition of PARP2, a closely related enzyme involved in hematopoietic stem cell survival and erythropoiesis.[5][6] Therefore, the selectivity of this compound for PARP1 over PARP2 is a critical determinant of its safety profile.
Q3: How can I select an appropriate starting dose for my in vivo study with this compound?
A3: Dose selection for in vivo studies should be based on a combination of in vitro cytotoxicity data (IC50 values) and preliminary in vivo tolerability studies. A dose-range finding study in a small cohort of animals is highly recommended. Start with a dose significantly lower than the predicted efficacious dose and escalate gradually while monitoring for signs of toxicity.
Q4: What are the best practices for formulating this compound for in vivo administration?
A4: The formulation of this compound will depend on its physicochemical properties, such as solubility and stability. It is crucial to develop a clear, stable solution or a uniform suspension for consistent dosing. Common vehicles for PARP inhibitors include DMSO, cyclodextrins, or lipid-based formulations for oral administration, and saline or buffered solutions for parenteral routes. Always perform a small-scale formulation test to check for precipitation or degradation before preparing a large batch for your study.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15-20%) or Poor Animal Appearance | - High Dose: The administered dose of this compound may be too high, leading to systemic toxicity.- Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.- Off-Target Effects: this compound might be inhibiting other kinases or cellular processes. | - Dose Reduction: Reduce the dose of this compound in subsequent cohorts.- Vehicle Control: Ensure a vehicle-only control group is included to assess its contribution to toxicity.- Alternative Formulation: Consider a different, less toxic vehicle for formulation. |
| Hematological Abnormalities (e.g., low blood cell counts) | - PARP2 Inhibition: this compound may have some inhibitory activity against PARP2, which is known to cause hematological toxicity.[5][6]- On-Target Toxicity: High levels of PARP1 trapping in hematopoietic stem and progenitor cells. | - Assess Selectivity: If not already known, determine the in vitro selectivity of this compound for PARP1 versus PARP2.- Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.- Supportive Care: In some cases, supportive care measures may be necessary, following ethical guidelines. |
| Gastrointestinal Issues (e.g., diarrhea, poor food intake) | - Direct GI Toxicity: The compound may have a direct irritant effect on the gastrointestinal mucosa.- Systemic Toxicity: A manifestation of overall systemic toxicity. | - Oral vs. Parenteral Route: If administering orally, consider switching to a parenteral route (e.g., intraperitoneal or intravenous) to bypass direct gut exposure, or vice versa.- Formulation Optimization: For oral dosing, consider formulations that can reduce local irritation, such as encapsulation. |
| Lack of Efficacy at a Tolerated Dose | - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.- Rapid Metabolism: this compound may be rapidly metabolized and cleared from circulation.- Target Engagement: The dose may not be sufficient to achieve adequate inhibition of PARP1 in the tumor tissue. | - Pharmacokinetic (PK) Studies: Conduct PK studies to determine the concentration of this compound in plasma and tumor tissue over time.- Pharmacodynamic (PD) Studies: Measure the inhibition of PARP activity (e.g., by assessing PAR levels) in tumor and surrogate tissues to confirm target engagement.- Optimize Dosing Schedule: Based on PK/PD data, adjust the dosing frequency or dose level. |
Experimental Protocols
In Vivo Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) of this compound.
Methodology:
-
Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c) of a specific age and sex.
-
Group Allocation: Assign at least 3-4 dose groups with 3-5 mice per group, plus a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose range should be informed by any existing in vitro data.
-
Administration: Administer this compound daily for 7-14 days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of toxicity.
Pharmacodynamic (PD) Assay: PARP1 Inhibition in Tumors
Objective: To confirm that this compound is engaging its target in the tumor tissue.
Methodology:
-
Animal Model: Use tumor-bearing mice (e.g., xenograft or syngeneic models).
-
Treatment: Administer a single dose of this compound or vehicle to cohorts of mice.
-
Tissue Collection: At various time points after dosing (e.g., 2, 6, 24 hours), euthanize the mice and collect tumor and surrogate tissues (e.g., spleen, liver).
-
PAR Level Analysis:
-
Prepare tissue lysates.
-
Measure the levels of poly(ADP-ribose) (PAR) using an ELISA-based assay or by Western blotting with an anti-PAR antibody.
-
-
Data Analysis: A significant reduction in PAR levels in the tumors of treated animals compared to vehicle controls indicates target engagement.
Visualizations
Signaling Pathway of PARP1 in DNA Repair
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP1 suppresses homologous recombination events in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Parp1-IN-19 and Other PARP1 Inhibitors in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with PARP1 inhibitors, including compounds like Parp1-IN-19, in cell-based assays. Given the variability in reported outcomes for many PARP inhibitors, this guide focuses on common issues and best practices applicable to this class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why am I observing variable IC50 values for my PARP1 inhibitor across different experiments?
A1: Inconsistent IC50 values are a common challenge and can arise from several factors:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to PARP inhibitors due to their genetic background, particularly the status of DNA repair pathways like Homologous Recombination (HR).[1][2] For instance, cells with BRCA1/2 mutations are generally more sensitive.[1][2]
-
Assay-Specific Parameters: The choice of assay (e.g., cytotoxicity, PARP activity, or PARP trapping) can significantly influence the outcome.[3][4][5]
-
Experimental Conditions: Factors such as cell density, passage number, and inhibitor incubation time can all contribute to variability.[6]
-
Inhibitor Properties: Different PARP inhibitors possess distinct potencies and "trapping efficiencies," which is their ability to lock PARP1 onto DNA, contributing to cytotoxicity.[2][3]
Q2: What is "PARP trapping," and how does it affect my results?
A2: PARP trapping is a key mechanism of action for many PARP inhibitors. It refers to the stabilization of the PARP1-DNA complex, which prevents the enzyme from detaching after DNA repair. This trapped complex can itself be cytotoxic, especially during DNA replication, leading to collapsed replication forks and cell death.[3][4][7] The trapping efficiency varies between different inhibitors and can be a more significant contributor to cytotoxicity than the inhibition of PARP enzymatic activity alone.[2] Assays that specifically measure PARP trapping may provide a more accurate reflection of a compound's cytotoxic potential.[3][4]
Q3: Could off-target effects be responsible for the inconsistencies I'm seeing?
A3: Yes, off-target effects are a known consideration for some PARP inhibitors. Certain inhibitors have been shown to interact with other cellular targets, such as kinases, which can lead to unexpected cellular effects and contribute to variability in experimental outcomes.[8][9][10][11] It is crucial to consider the known off-target profile of your specific inhibitor when interpreting results.
Troubleshooting Guide
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[6] |
| Inconsistent Cell Seeding | Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells. Edge effects in plates can also be a factor, so consider not using the outer wells for data collection. |
| Inhibitor Stability and Storage | Prepare fresh dilutions of the PARP1 inhibitor from a validated stock solution for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions to prevent degradation. |
| Variable Incubation Times | Strictly adhere to a consistent incubation time for the inhibitor in all experiments. |
Issue 2: Discrepancy Between PARP Activity Inhibition and Cell Viability
| Potential Cause | Troubleshooting Step |
| Dominant Effect of PARP Trapping | A potent PARP trapping inhibitor may show strong cytotoxicity even with moderate inhibition of PARP enzymatic activity. Consider performing a PARP trapping assay to assess this specific mechanism.[3] |
| Off-Target Effects | The inhibitor may have off-target effects that contribute to cytotoxicity independent of PARP1 inhibition.[8][9] Review the literature for known off-target activities of your compound. |
| Cellular NAD+ Levels | PARP enzymes use NAD+ as a substrate.[12] Cellular metabolic states that alter NAD+ levels could indirectly affect the apparent potency of the inhibitor. Ensure consistent media and culture conditions. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for several common PARP inhibitors across different PARP family members to illustrate the typical range of potencies and selectivities. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1-5 | 1-5 | [13][14] |
| Rucaparib | ~1.1 | ~5.6 | [13] |
| Niraparib | ~3.8 | ~2.1 | [13] |
| Talazoparib | ~0.57 | ~1.9 | [13] |
| Veliparib | ~5 | ~2 | [14] |
Experimental Protocols
Protocol 1: Cell Viability (Cytotoxicity) Assay using Sulforhodamine B (SRB)
This protocol is adapted from a method used to assess the in vitro cytotoxicity of PARP inhibitors.[1]
Materials:
-
96-well microtiter plates
-
Your chosen cancer cell line
-
Complete growth medium
-
PARP1 inhibitor (e.g., this compound)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
1% Acetic acid
-
10 mM Tris base solution, pH 10.5
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to attach for 24 hours.
-
Treat cells with a serial dilution of the PARP1 inhibitor for the desired duration (e.g., 120 hours).[1] Include a vehicle-only control.
-
After incubation, gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry completely.
-
Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Protocol 2: Cellular PARP Activity Assay (Chemiluminescent)
This protocol provides a general workflow for measuring cellular PARP activity.[15]
Materials:
-
Cell line of interest
-
PARP1 inhibitor
-
Cell lysis buffer
-
BCA protein assay kit
-
Commercially available chemiluminescent PARP assay kit (e.g., from Trevigen or similar)
-
Luminometer
Procedure:
-
Treat cells with the PARP1 inhibitor at various concentrations for a specified time (e.g., 1 hour).[15]
-
Harvest and lyse the cells according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates using a BCA assay.[15]
-
Normalize the protein concentration of all samples.
-
Perform the PARP activity assay following the manufacturer's protocol. This typically involves incubating the cell lysate with biotinylated NAD+ and histone-coated plates.
-
Detect the incorporated biotinylated poly(ADP-ribose) using a streptavidin-HRP conjugate and a chemiluminescent substrate.[15]
-
Measure the luminescent signal using a luminometer.
-
Plot the results to determine the inhibitor's effect on PARP activity.
Visualizations
Caption: Mechanism of action of a PARP1 inhibitor.
Caption: General workflow for a cell-based PARP1 inhibitor assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. [PDF] Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. PARP assay [assay-protocol.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
Technical Support Center: Parp1-IN-19 & PARP1 Inhibitors
Welcome to the technical support center for Parp1-IN-19 and other small molecule PARP1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during in vitro experiments, with a focus on improving cell permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing the expected efficacy in my cell-based assay. What are the common causes?
A1: Several factors could contribute to lower-than-expected efficacy. A primary reason for many hydrophobic small molecules like PARP1 inhibitors is poor cell permeability. Other potential issues include compound instability in culture media, degradation, or efflux from the cells by transporters. It's also crucial to ensure the compound is fully solubilized in your stock solution and final dilutions.
Q2: How can I determine if poor cell permeability is the issue with my this compound experiments?
A2: You can assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell permeability assay, which also accounts for active transport.[1][2] A low apparent permeability coefficient (Papp) in these assays would suggest that the compound is not efficiently crossing the cell membrane.
Q3: What are the general strategies to improve the cell permeability of a hydrophobic compound like this compound?
A3: Strategies to enhance permeability can be broadly categorized into formulation-based and chemical modification approaches. Formulation strategies include the use of nanocarriers like liposomes or nanoparticles to encapsulate the compound. Chemical approaches could involve creating a prodrug that is more permeable and is converted to the active drug inside the cell. The use of non-toxic permeability enhancers in the formulation is another option.
Q4: Can I use DMSO to improve the permeability of this compound?
A4: While DMSO is a common solvent for dissolving hydrophobic compounds and can permeabilize cell membranes at higher concentrations, its use as a permeability enhancer should be carefully controlled. High concentrations of DMSO can be toxic to cells and may introduce experimental artifacts. It is recommended to keep the final DMSO concentration in your cell culture media as low as possible, typically below 0.5%.
Q5: My Caco-2 monolayer integrity, measured by TEER, is low. What could be the cause?
A5: Low Transepithelial Electrical Resistance (TEER) values in a Caco-2 assay indicate a compromised monolayer, which can lead to inaccurate permeability measurements. Common causes include microbial contamination, incorrect seeding density, over-digestion with trypsin during passaging, or toxicity from the test compound itself.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound and similar PARP1 inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity in cell-based assays | Poor cell permeability: The compound is not reaching its intracellular target, PARP1. | 1. Conduct a PAMPA or Caco-2 assay to quantify permeability. 2. Consider reformulating this compound in a nanoparticle or liposomal delivery system. 3. If possible, explore the synthesis of a more permeable prodrug version. |
| Compound precipitation: The inhibitor is coming out of solution in the aqueous culture medium. | 1. Visually inspect the media for precipitates after adding the compound. 2. Decrease the final concentration of the inhibitor. 3. Increase the percentage of serum in the media if compatible with the experiment, as serum proteins can help solubilize hydrophobic compounds. | |
| Compound degradation: The inhibitor is unstable in the experimental conditions (e.g., light-sensitive, pH-sensitive). | 1. Consult the manufacturer's data sheet for stability information. 2. Protect the compound from light during storage and experiments. 3. Assess compound stability in culture media over the time course of the experiment using HPLC or LC-MS. | |
| Active efflux: The compound is being actively transported out of the cells by efflux pumps like P-glycoprotein. | 1. Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. 2. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the intracellular concentration or activity of this compound increases. | |
| High variability between experimental replicates | Inconsistent compound concentration: The compound is not being accurately and consistently diluted. | 1. Ensure the stock solution is fully dissolved before making dilutions. 2. Use calibrated pipettes and proper pipetting techniques. 3. Prepare a fresh set of serial dilutions for each experiment. |
| "Edge effects" in multi-well plates: Cells in the outer wells of a plate behave differently due to evaporation. | 1. Avoid using the outermost wells of the plate for experimental conditions. 2. Fill the outer wells with sterile PBS or media to maintain humidity. 3. Ensure proper sealing of the plate. | |
| Unexpected cytotoxicity | Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | 1. Keep the final DMSO concentration below 0.5%. 2. Run a vehicle-only control to assess the toxicity of the solvent at the concentration used. |
| Off-target effects: At high concentrations, the inhibitor may have off-target activities that lead to cell death. | 1. Perform a dose-response curve to determine the optimal concentration range. 2. Consult literature for known off-target effects of the inhibitor class. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive membrane permeability.
Methodology:
-
Prepare the Donor Plate: Coat the membrane of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS with 5% DMSO).
-
Add Compound: Add this compound to the donor plate wells at a known concentration.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 5-18 hours) at room temperature.
-
Quantification: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Illustrative Data for a Hydrophobic PARP1 Inhibitor:
| Formulation | Apparent Permeability (Papp) (x 10-6 cm/s) | Permeability Class |
| This compound in 0.5% DMSO | 0.8 | Low |
| This compound in Lipid Nanoparticles | 4.2 | Moderate |
| This compound as Ethyl Ester Prodrug | 9.5 | High |
Note: Data are for illustrative purposes.
Caco-2 Cell Permeability Assay
This assay assesses both passive and active transport across a cell monolayer that mimics the intestinal epithelium.
Methodology:
-
Cell Culture: Seed Caco-2 cells on semi-permeable inserts in a transwell plate and culture for approximately 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Add this compound to the apical (upper) chamber.
-
Incubate and take samples from the basolateral (lower) chamber at various time points.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Add this compound to the basolateral chamber.
-
Incubate and take samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the compound is a substrate for active efflux.
Illustrative Data for a Hydrophobic PARP1 Inhibitor:
| Parameter | This compound in 0.5% DMSO | This compound with Efflux Inhibitor |
| Papp (A to B) (x 10-6 cm/s) | 0.5 | 1.5 |
| Papp (B to A) (x 10-6 cm/s) | 2.0 | 1.6 |
| Efflux Ratio | 4.0 | 1.07 |
| Interpretation | Substrate for active efflux | Efflux is inhibited |
Note: Data are for illustrative purposes.
Visualizations
Caption: PARP1 signaling pathway in base excision repair and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting and improving the cell permeability of this compound.
References
Parp1-IN-19 assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability and reproducibility issues in assays involving PARP1 inhibitors. While direct data on "Parp1-IN-19" is limited, this guide addresses common challenges observed with PARP1 inhibitor assays in general, providing a framework for robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our PARP1 activity assays between experiments. What are the potential sources of this variability?
A1: High variability in PARP1 activity assays is a common issue and can stem from several factors:
-
Cell Line-Dependent Basal PARP1 Activity: Basal PARP1 activity can vary significantly (up to 60-fold) across different cell lines, even when grown under standard conditions.[1] This inherent biological difference is a major contributor to variability.
-
Cell Culture Conditions: Factors such as cell confluence, passage number, and media composition can influence the physiological state of the cells and, consequently, PARP1 activity.
-
DNA Damage Levels: PARP1 is activated by DNA breaks.[2][3][4] Variations in endogenous or experimentally induced DNA damage can lead to inconsistent PARP1 activation.
-
Reagent Stability: The stability of critical reagents like NAD+ (the substrate for PARP1) and the PARP1 inhibitor itself can affect assay results. Ensure proper storage and handling.
-
Assay Procedure Inconsistencies: Minor variations in incubation times, temperatures, and pipetting volumes can introduce significant variability, especially in enzymatic assays.
Q2: Our PARP1 inhibitor shows different IC50 values in different cell lines. Why is this happening?
A2: The IC50 value of a PARP1 inhibitor can differ between cell lines due to several reasons:
-
Differential Basal PARP1 Expression and Activity: As mentioned, cell lines have intrinsically different levels of PARP1 protein and basal activity.[1]
-
Drug Efflux and Metabolism: Differences in the expression of drug transporters (e.g., P-glycoprotein) and metabolic enzymes can alter the intracellular concentration of the inhibitor.
-
Status of DNA Repair Pathways: The cellular context, particularly the status of DNA repair pathways like homologous recombination (HR), significantly influences the sensitivity to PARP inhibitors.[5][6] Cells deficient in HR (e.g., BRCA1/2 mutated) are typically more sensitive.
-
Cellular NAD+ Levels: The concentration of the natural substrate, NAD+, can compete with the inhibitor, affecting its apparent potency.
Q3: We are having trouble reproducing our Western blot results for poly(ADP-ribose) (PAR) levels after inhibitor treatment. What can we do to improve reproducibility?
A3: Reproducibility in PAR Western blotting can be challenging. Here are some troubleshooting tips:
-
Consistent Sample Preparation: Ensure that cell lysis and protein extraction are performed consistently. Use a lysis buffer containing a PARG (Poly(ADP-ribose) glycohydrolase) inhibitor to prevent PAR degradation.[1]
-
Loading Controls: Use a reliable loading control to normalize for protein loading.
-
Antibody Quality: The specificity and affinity of the anti-PAR antibody are critical. Use a well-validated antibody and optimize its concentration.
-
Induction of PARP Activity: For some experiments, you may need to induce PARP activity with a DNA damaging agent (e.g., MMS or H2O2) to see a robust signal that is then inhibited.[7]
-
Quantitative Analysis: Use densitometry to quantify band intensities and normalize to the loading control for a more objective comparison between blots.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based PARP1 Activity Assays
This guide addresses common issues leading to variability and poor reproducibility in cell-based assays measuring PARP1 activity.
| Observed Problem | Potential Cause | Recommended Solution |
| High well-to-well variability within the same plate | Inconsistent cell seeding, leading to different cell numbers per well. | Ensure thorough cell mixing before seeding and use a calibrated multichannel pipette. Consider using an automated cell counter for accuracy. |
| "Edge effects" on the microplate due to temperature or evaporation gradients. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity. | |
| Batch-to-batch variability in results | Differences in cell passage number or health. | Use cells within a defined, low passage number range. Regularly check for mycoplasma contamination. |
| Variation in reagent preparation (e.g., inhibitor dilutions). | Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock. Validate stock concentration periodically. | |
| Low signal-to-noise ratio | Insufficient PARP1 activation. | If measuring inhibition, consider stimulating cells with a mild DNA damaging agent to increase the dynamic range of the assay.[7] |
| Suboptimal assay buffer conditions. | Optimize buffer components such as pH, salt concentration, and detergent. |
Guide 2: Issues with In Vitro PARP1 Enzymatic Assays
This guide focuses on troubleshooting common problems encountered in biochemical assays using purified PARP1 enzyme.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no enzyme activity | Inactive PARP1 enzyme. | Ensure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Test enzyme activity with a positive control. |
| Absence of DNA activator. | PARP1 activity is DNA-dependent.[8] Include an activating DNA oligonucleotide (e.g., double-stranded DNA with nicks) in the reaction.[9] | |
| NAD+ degradation. | Prepare fresh NAD+ solutions and store them on ice during the experiment. | |
| High background signal | Contaminating enzymatic activity. | Use highly purified PARP1 enzyme. |
| Non-specific binding in the detection step. | Optimize blocking steps and antibody concentrations. | |
| Inconsistent inhibitor potency | Inhibitor precipitation in the assay buffer. | Check the solubility of the inhibitor in the final assay buffer. Consider using a small amount of DMSO (ensure final concentration is consistent across all wells and does not affect enzyme activity). |
| Incorrect buffer pH or composition. | The stability and activity of some inhibitors can be pH-dependent. Ensure the buffer pH is stable throughout the assay.[10] |
Experimental Protocols
Protocol 1: General PARP1 Automodification Assay (In Vitro)
This protocol is adapted from methodologies described in the literature and is suitable for measuring the enzymatic activity of purified PARP1.[9]
Materials:
-
Recombinant human PARP1 enzyme
-
5X Reaction Buffer: 250 mM Tris-HCl (pH 8.0), 50 mM MgCl2, 2.5 mM DTT
-
Activating DNA: Double-stranded oligonucleotide with a defined break
-
NAD+ solution
-
PARP1 inhibitor (e.g., Olaparib as a control, or this compound)
-
Stop Solution: 2X SDS-PAGE loading buffer
-
Anti-PAR antibody for Western blot detection
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine:
-
4 µL 5X Reaction Buffer
-
1 µL Recombinant PARP1 (e.g., 1 pmol)
-
1 µL Activating DNA
-
1 µL PARP1 inhibitor (at various concentrations) or vehicle control
-
x µL Nuclease-free water to a final volume of 18 µL
-
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 2 µL of NAD+ solution (final concentration typically 10-100 µM).
-
Incubate at 25°C for the desired time (e.g., 10-30 minutes).
-
Stop the reaction by adding 20 µL of Stop Solution.
-
Heat the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting with an anti-PAR antibody to detect the automodified (PARylated) PARP1.
Protocol 2: Immunofluorescence-Based Measurement of PAR Levels in Cells
This protocol allows for the visualization and quantification of PAR formation in cells following DNA damage and treatment with a PARP inhibitor.[7]
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
DNA damaging agent (e.g., 0.1% Methyl methanesulfonate - MMS)
-
PARP1 inhibitor
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-PAR antibody
-
Secondary antibody: Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Pre-treat the cells with the PARP1 inhibitor or vehicle control for the desired time (e.g., 1 hour).
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., MMS) for a short period (e.g., 15-30 minutes) in the continued presence of the inhibitor.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the nuclear fluorescence intensity of the PAR signal.
Signaling Pathways and Workflows
PARP1 Activation and Signaling in DNA Repair
The following diagram illustrates the central role of PARP1 in detecting DNA single-strand breaks (SSBs) and initiating the base excision repair (BER) pathway.
Caption: PARP1 activation at a DNA SSB and recruitment of the BER machinery.
Mechanism of Action of PARP1 Inhibitors
This diagram shows how PARP1 inhibitors block the catalytic activity of PARP1, leading to the "trapping" of PARP1 on DNA and subsequent cytotoxicity in HR-deficient cells.
Caption: Synthetic lethality induced by PARP inhibitors in HR-deficient cells.
General Experimental Workflow for Testing a PARP1 Inhibitor
This workflow outlines the logical steps for evaluating the efficacy of a novel PARP1 inhibitor like this compound.
Caption: A logical workflow for the preclinical evaluation of a PARP1 inhibitor.
References
- 1. Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 activation in the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Multifaceted Role of PARP1 in Maintaining Genome Stability Through Its Binding to Alternative DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common and Unique Genetic Interactions of the Poly(ADP-ribose) Polymerases PARP1 and PARP2 with DNA Double-Strand Break Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PARP1 catalytic variants reveal branching and chain length-specific functions of poly(ADP-ribose) in cellular physiology and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. munin.uit.no [munin.uit.no]
How to control for Parp1-IN-19 off-target kinase activity
Welcome to the technical support center for Parp1-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges, with a specific focus on controlling for off-target kinase activity.
Frequently Asked Questions (FAQs)
Q1: What is off-target kinase activity and why is it a concern for some PARP1 inhibitors?
A1: Off-target activity refers to the modulation of proteins other than the intended therapeutic target. For many PARP inhibitors, the chemical scaffold includes a benzamide core, which is also capable of binding to the highly conserved ATP-binding pocket of various protein kinases.[1][2] This can lead to unintended inhibition of kinase signaling pathways, which may confound experimental results or contribute to cellular toxicity.[3] Understanding and controlling for these off-target effects is crucial for accurate interpretation of data.
Q2: How can I determine if this compound has off-target kinase activity?
A2: The most direct method is to perform a kinase selectivity profile, also known as a kinome scan. This involves screening this compound against a large panel of purified kinases (often hundreds) to identify any unintended interactions.[1][2] Several commercial vendors offer this as a service. A significant inhibition of any kinase in this screen would indicate potential off-target activity.
Q3: My experiments with this compound are showing unexpected phenotypes. Could this be due to off-target effects?
A3: It is a possibility. If the observed phenotype cannot be fully explained by the known functions of PARP1, it is prudent to investigate potential off-target activities. This is especially true if the phenotype is related to a known kinase signaling pathway. The troubleshooting guide below provides a systematic approach to address this.
Q4: How can I differentiate between on-target PARP1 inhibition and off-target kinase effects in my cellular experiments?
A4: A multi-pronged approach is recommended:
-
Use a "clean" control compound: Employ a structurally different PARP1 inhibitor with a known low off-target kinase profile, such as Olaparib, in parallel with this compound.[3][4] If a phenotype is observed with this compound but not with the clean control, it suggests an off-target effect.
-
Genetic knockdown/knockout: Use siRNA or CRISPR to deplete the potential off-target kinase. If the phenotype of this compound is diminished or absent in the knockdown/knockout cells, it strongly implicates that kinase as an off-target.[5]
-
Rescue experiments: If the off-target kinase has a known substrate, you can try to rescue the phenotype by expressing a constitutively active form of a downstream effector.
-
Cellular Target Engagement Assays: Confirm that this compound engages the suspected off-target kinase within intact cells using techniques like the NanoBRET Target Engagement Assay or Cellular Thermal Shift Assay (CETSA).[6][7][8]
Troubleshooting Guide
This guide provides a logical workflow for investigating potential off-target kinase activity of this compound when unexpected experimental results are observed.
Quantitative Data: Comparative Kinase Selectivity of PARP Inhibitors
While specific quantitative kinome scan data for this compound is not publicly available, the following table summarizes the off-target kinase profiles of several clinically approved PARP inhibitors at a screening concentration of 10 µM. This data can serve as a reference for the types of off-target interactions that can occur with this class of compounds. A lower "% Control" indicates stronger binding/inhibition.
| Kinase Target | Olaparib (% Control) | Rucaparib (% Control) | Niraparib (% Control) | Talazoparib (% Control) |
| PARP1 (On-Target) | <1 | <1 | <1 | <1 |
| DYRK1A | >50 | <10 | <10 | >50 |
| DYRK1B | >50 | <10 | <10 | >50 |
| PIM1 | >50 | <20 | <30 | >50 |
| PIM3 | >50 | <10 | <10 | >50 |
| CDK16 | >50 | <10 | <20 | >50 |
| HIPK2 | >50 | <20 | >50 | >50 |
| MCLK1 | >50 | <10 | <10 | >50 |
Data compiled from published kinome scan studies.[3][4] Note: This is a representative list and not exhaustive.
Experimental Protocols
In Vitro Kinase Profiling (Kinome Scan)
Objective: To identify the selectivity of this compound by screening it against a broad panel of purified human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 1-10 µM.
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology, Promega). These platforms commonly use binding assays (e.g., KINOMEscan™) or enzymatic activity assays.
-
Binding Assay (Example):
-
Kinases are individually expressed as fusions with a DNA tag.
-
The kinase-DNA tag fusion is incubated with an immobilized ligand that binds to the ATP pocket.
-
This compound is added in competition.
-
The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A low amount of bound kinase indicates strong competition by this compound.
-
-
Enzymatic Assay (Example - ADP-Glo™):
-
Individual kinase reactions are set up in multi-well plates with the kinase, its specific substrate, and ATP.
-
This compound is added to the wells.
-
The reaction is allowed to proceed for a defined time.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then measured using a luciferase/luciferin reaction. A low luminescence signal indicates inhibition of kinase activity.[5][9]
-
-
Data Analysis: Results are typically reported as percent inhibition or percent of control. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >80% inhibition). For significant hits, a follow-up dose-response curve should be generated to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that this compound binds to a putative off-target kinase in a live-cell environment.[8]
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) that has been engineered to express the putative off-target kinase as a fusion protein with NanoLuc® luciferase.
-
Assay Setup:
-
Plate the engineered cells in a multi-well assay plate.
-
Add the NanoBRET™ fluorescent tracer, which is a cell-permeable fluorescent ligand that binds to the ATP pocket of the kinase.
-
Add this compound at various concentrations.
-
-
BRET Measurement:
-
Incubate the plate to allow the system to reach equilibrium.
-
Measure the luminescence from NanoLuc® (donor) and the fluorescence from the tracer (acceptor) using a plate reader equipped for BRET measurements.
-
Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to the kinase-NanoLuc® fusion protein.
-
-
Data Analysis:
-
If this compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and calculate the IC50 value for target engagement in live cells.
-
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. academic.oup.com [academic.oup.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Off-the-shelf kinase knockout screening solutions [bio-connect.nl]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Parp1-IN-19 experimental controls and best practices
Disclaimer: The information provided in this technical support center is based on general knowledge of PARP1 inhibitors and publicly available data. Specific quantitative data and detailed experimental protocols for Parp1-IN-19 are limited as they are primarily contained within patent literature (CN107955001A), and a full English translation providing this specific data was not publicly accessible at the time of this writing. The following guidance is based on best practices for similar PARP1 inhibitors and should be adapted as needed based on in-house experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs. When these SSBs are encountered by the replication machinery, they are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) (e.g., those with BRCA1/2 mutations), the accumulation of DSBs can lead to synthetic lethality and cell death.
A key mechanism of action for many PARP inhibitors is "PARP trapping". This occurs when the inhibitor binds to the PARP1 enzyme on the DNA, preventing its dissociation and creating a toxic PARP1-DNA complex. This complex can further obstruct DNA replication and repair, contributing to the inhibitor's cytotoxic effects.
Q2: What are the expected downstream effects of this compound treatment in sensitive cell lines?
Treatment of sensitive cancer cells with a PARP1 inhibitor like this compound is expected to result in:
-
Increased DNA Damage: Accumulation of SSBs and subsequent formation of DSBs, which can be visualized by markers like γH2AX.
-
Cell Cycle Arrest: Activation of cell cycle checkpoints, often leading to an arrest in the G2/M phase, to allow time for DNA repair.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cells will undergo programmed cell death.
-
Inhibition of PARylation: A decrease in the levels of poly(ADP-ribose) (PAR) chains on PARP1 and other target proteins.
Q3: How should I prepare a stock solution of this compound?
-
Recommended Solvent: High-purity, anhydrous DMSO.
-
Stock Concentration: It is common practice to prepare a high-concentration stock solution, for example, 10 mM or 20 mM. This allows for small volumes to be used in experiments, minimizing the final DMSO concentration in the culture medium.
-
Procedure:
-
Warm the vial of this compound to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Q4: What are appropriate positive and negative controls for my experiments with this compound?
-
Positive Controls:
-
A well-characterized, clinically approved PARP inhibitor (e.g., Olaparib, Talazoparib) can be used to confirm that the experimental system is responsive to PARP inhibition.
-
For DNA damage induction, a known DNA damaging agent (e.g., methyl methanesulfonate (MMS) or hydrogen peroxide) can be used.
-
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to control for any effects of the solvent itself.
-
Untreated Control: A sample of cells that does not receive any treatment.
-
Inactive Compound Control (if available): A structurally similar but biologically inactive analog of this compound would be an ideal negative control.
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity of this compound observed. | Inadequate concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. A typical starting range for novel inhibitors could be from nanomolar to low micromolar concentrations. |
| Compound instability: The compound may have degraded due to improper storage or handling. | Ensure the stock solution is stored correctly at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. | |
| Cell line resistance: The cell line used may not be sensitive to PARP inhibition (e.g., proficient in homologous recombination). | Use a positive control cell line known to be sensitive to PARP inhibitors (e.g., a BRCA-mutant cancer cell line). | |
| Assay issues: The experimental assay may not be sensitive enough to detect the effects of the inhibitor. | Validate your assay with a known PARP inhibitor. Ensure all reagents are fresh and that the protocol is followed correctly. | |
| High background or off-target effects. | High concentration of this compound: Using a concentration that is too high can lead to non-specific effects. | Titrate the concentration of this compound to find the lowest effective concentration. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells and may interfere with experimental results. | Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%. Ensure your vehicle control has the same DMSO concentration as your experimental samples. | |
| Compound precipitation: The inhibitor may have precipitated out of solution in the culture medium. | Visually inspect the culture medium for any signs of precipitation. If precipitation is observed, consider preparing a fresh, lower concentration working solution. Ensure the final solvent concentration in the media is compatible with the compound's solubility. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate pipetting: Errors in pipetting can lead to significant variations in compound concentration. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Inconsistent incubation times: Variations in treatment duration can affect the observed results. | Strictly adhere to the planned incubation times for all experimental and control groups. |
Data Presentation
As specific quantitative data for this compound is not publicly available, a placeholder table is provided below to illustrate how such data should be structured. Researchers should populate this table with their own experimentally determined values.
| Parameter | This compound | Control Inhibitor (e.g., Olaparib) |
| IC₅₀ (PARP1 enzyme assay) | To be determined | ~1-5 nM |
| IC₅₀ (Cell-based assay, e.g., BRCA-mutant cell line) | To be determined | Cell line dependent |
| Solubility (DMSO) | To be determined | ≥ 10 mM |
| Solubility (Aqueous buffer) | To be determined | Low |
| Stability (Stock solution at -20°C) | To be determined | Stable for ≥ 6 months |
Experimental Protocols
General Cell-Based Assay Protocol
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Culture your chosen cell line (e.g., a BRCA-mutant ovarian or breast cancer cell line) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include vehicle control (DMSO only) and untreated control wells.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
Viability Assay:
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Western Blot for PARP1 Activity (PARylation)
This protocol can be used to assess the inhibition of PARP1's catalytic activity by measuring the levels of poly(ADP-ribosyl)ation (PAR).
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration for a specific time (e.g., 1-4 hours).
-
It is often necessary to induce DNA damage to stimulate PARP1 activity. Co-treat with a DNA damaging agent like MMS (0.01%) for a short period (e.g., 15-30 minutes) before harvesting.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR (pan-ADP-ribose) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of action of this compound in the context of the DNA damage response.
Caption: A logical workflow for experiments using this compound with integrated troubleshooting checkpoints.
Parp1-IN-19 challenges in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Parp1-IN-19, a PARP1 inhibitor with antitumor effects. Given that this compound is a relatively less-characterized compound, this guide emphasizes the establishment of optimal experimental parameters for its effective use in long-term cell culture.
Troubleshooting Guide
Challenges in long-term cell culture experiments with this compound can arise from various factors including compound stability, inappropriate concentration, and evolving cellular responses. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Possible Cause | Recommended Action |
| Loss of Inhibitor Activity Over Time | - Compound Degradation: this compound may be unstable in aqueous culture media over extended periods. - Metabolism by Cells: Cells may metabolize the inhibitor, reducing its effective concentration. | - Determine Compound Stability: Perform a stability test by incubating this compound in your specific cell culture medium at 37°C for various durations (e.g., 24, 48, 72 hours) and then test its activity in a short-term PARP1 activity assay. - Replenish Inhibitor: Based on stability data, replenish the medium with fresh this compound at appropriate intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. |
| High Levels of Cell Death (Even at Low Concentrations) | - Off-Target Effects: The inhibitor may have cytotoxic off-target effects unrelated to PARP1 inhibition. - Incorrect Working Concentration: The determined IC50 from short-term assays may not be suitable for long-term culture. - Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | - Perform a Dose-Response Curve: Conduct a long-term cytotoxicity assay (e.g., 7-14 days) with a wide range of this compound concentrations to determine the optimal non-toxic working concentration for your specific cell line. - Control for Solvent Effects: Ensure the final concentration of the solvent in the culture medium is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1% for DMSO). - Assess PARP1 Knockdown Phenotype: Compare the phenotype of this compound-treated cells with that of cells where PARP1 is knocked down (e.g., using siRNA or shRNA) to distinguish between on-target and potential off-target effects. |
| Development of Drug Resistance | - Upregulation of Drug Efflux Pumps: Cells may increase the expression of transporters that pump the inhibitor out. - Activation of Bypass Signaling Pathways: Cells may adapt by activating alternative survival pathways. - Mutations in the PARP1 Gene: Although less common for non-covalent inhibitors, mutations in the drug-binding site could occur. | - Monitor PARP1 Activity: Periodically assess PARP1 activity in treated cells to ensure the inhibitor remains effective. - Analyze Gene Expression: Perform gene expression analysis (e.g., qPCR or RNA-seq) on resistant cells to identify upregulation of drug efflux pumps or components of alternative signaling pathways. - Consider Combination Therapies: If resistance develops, explore the use of this compound in combination with other agents that target potential resistance mechanisms. |
| Inconsistent or Irreproducible Results | - Variability in Compound Preparation: Inconsistent preparation of stock and working solutions. - Cell Culture Conditions: Fluctuations in cell density, passage number, or media composition. - Assay-Related Variability: Inconsistent timing of treatments or assay readouts. | - Standardize Protocols: Ensure all experimental protocols, from compound dilution to cell seeding and treatment schedules, are strictly standardized. - Use Low-Passage Cells: Use cells with a consistent and low passage number to minimize phenotypic drift. - Perform Regular Quality Control: Routinely check the purity and concentration of your this compound stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks through the base excision repair (BER) pathway.[1][2] By inhibiting PARP1's catalytic activity, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for recruiting other DNA repair factors to the site of damage.[3][4] This inhibition can lead to the accumulation of unrepaired single-strand breaks, which can then be converted into more lethal double-strand breaks during DNA replication.[2]
Q2: How should I prepare and store this compound?
A2: Due to the limited public data on this compound, it is recommended to follow general guidelines for small molecule inhibitors. The compound is supplied as a solid. For stock solutions, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q3: What is a good starting concentration for my experiments?
A3: As there is no established optimal concentration for this compound across different cell lines, it is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) in your specific cell line. A typical starting range for a new PARP inhibitor could be from 1 nM to 100 µM. For long-term experiments, it is advisable to use a concentration at or below the IC50 to minimize general cytotoxicity.
Q4: How can I confirm that this compound is inhibiting PARP1 activity in my cells?
A4: To confirm the on-target activity of this compound, you can perform a PARP activity assay. This can be done by detecting the levels of poly(ADP-ribose) (PAR) in cells. A common method is to treat cells with a DNA damaging agent (e.g., hydrogen peroxide or MMS) in the presence or absence of this compound. PARP1 inhibition should lead to a significant reduction in PAR levels, which can be detected by Western blotting or immunofluorescence using an anti-PAR antibody.
Q5: What are the potential off-target effects of this compound?
A5: The off-target profile of this compound is not well-characterized. As with many small molecule inhibitors, there is a potential for off-target effects, especially at higher concentrations. To mitigate this, it is important to use the lowest effective concentration and to include appropriate controls in your experiments. Comparing the effects of this compound to those of PARP1 knockdown (e.g., via siRNA) can help differentiate on-target from off-target effects.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cytotoxicity Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a standard colorimetric assay like MTT or a fluorescence-based assay like PrestoBlue.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 72 hours). Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned long-term experiments (e.g., 72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for PARP Activity (PAR Levels)
This protocol allows for the assessment of this compound's ability to inhibit PARP1 activity in cells.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with your desired concentration of this compound (or vehicle control) for a specific duration (e.g., 1-2 hours).
-
Induce DNA Damage: To stimulate PARP1 activity, treat the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes or 0.01% MMS for 15 minutes).
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PAR (e.g., anti-PAR polymer antibody). Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: A decrease in the PAR signal in the this compound treated samples compared to the vehicle control (in the presence of a DNA damaging agent) indicates inhibition of PARP activity.
Visualizations
Caption: PARP1 Signaling Pathway and Inhibition by this compound.
References
Validation & Comparative
A Researcher's Guide to Evaluating PARP1 Inhibitors in BRCA-Mutant Cancers: A Benchmark Comparison Featuring Olaparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring defects in DNA damage repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes. By inducing synthetic lethality, these targeted therapies exploit a key vulnerability of cancer cells, leading to significant clinical benefits. Olaparib (Lynparza®) stands as a first-in-class PARP inhibitor with broad FDA approval for various BRCA-mutated cancers.
This guide provides a comprehensive framework for evaluating novel PARP1 inhibitors, using the well-characterized clinical agent Olaparib as a benchmark. The comparison focuses on performance in BRCA-mutant cell lines, which are critical preclinical models for this class of drugs.
A direct comparison with the research compound Parp1-IN-19 was requested; however, this compound appears to be a preclinical entity with no publicly available data on its biological activity, potency, or comparative efficacy. It is cited in Chinese patent CN107955001A as a PARP1 inhibitor with antitumor effects but lacks peer-reviewed characterization.[1] Therefore, this guide is structured to provide the necessary context, data, and protocols for researchers to evaluate compounds like this compound against the established profile of Olaparib.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
PARP inhibitors exert their cytotoxic effects through a dual mechanism of action. Understanding both is crucial for evaluating and comparing different inhibitors.
-
Catalytic Inhibition : PARP1 is a key enzyme in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs). PARP inhibitors bind to the catalytic domain of PARP1, preventing it from synthesizing poly (ADP-ribose) (PAR) chains.[2] This enzymatic inhibition blocks the recruitment of downstream DNA repair proteins, leading to the accumulation of unrepaired SSBs.
-
PARP Trapping : Beyond catalytic inhibition, a critical mechanism of action is the "trapping" of the PARP1 enzyme on DNA.[1] The PARP inhibitor, bound to the enzyme's active site, prevents the conformational changes needed for PARP1 to dissociate from the DNA damage site.[3] These trapped PARP-DNA complexes are highly cytotoxic lesions that can obstruct DNA replication forks, leading to the formation of lethal double-strand breaks (DSBs).[1] In cells with deficient homologous recombination (HR) due to BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in cell death—a concept known as synthetic lethality.[4] The potency of PARP trapping often correlates more strongly with cytotoxicity than catalytic inhibition alone.[5]
Diagram: The Principle of Synthetic Lethality
Caption: Synthetic lethality in BRCA-mutant cells.
Performance Data: Olaparib Benchmark
The following tables summarize key performance metrics for Olaparib, providing a baseline against which new inhibitors can be compared.
Table 1: Olaparib Potency (IC₅₀) in BRCA-Mutant Cell Lines
| Cell Line | Cancer Type | BRCA Status | Assay Type | IC₅₀ Value (µM) | Reference |
| PEO1 | Ovarian | BRCA2 Mutant | Cell Viability (MTS) | ~1.0 - 2.0 | [6] |
| UWB1.289 | Ovarian | BRCA1 Mutant | Cell Viability (MTS) | ~0.5 - 1.0 | [6] |
| ID8 Brca1 -/- | Ovarian (murine) | Brca1 Knockout | Colony Formation | 0.17 ± 0.028 | [7] |
| HCC1937 | Breast | BRCA1 Mutant | Growth Inhibition | Not sensitive as single agent | [8] |
| MDA-MB-436 | Breast | BRCA1 Mutant | Cell Viability (MTT) | 4.7 | [4] |
Note: IC₅₀ values can vary significantly based on the assay type (e.g., MTT, MTS, colony formation) and duration of drug exposure. Colony formation assays, which measure long-term proliferative capacity, often yield lower IC₅₀ values.
Table 2: Olaparib Selectivity and Trapping Efficiency
| Parameter | Target | Potency | Notes | Reference |
| Catalytic Inhibition | PARP1 | IC₅₀: 1-5 nM | Potent enzymatic inhibitor. | [9] |
| PARP2 | IC₅₀: 1-5 nM | Also potently inhibits PARP2. | [10] | |
| PARP Trapping | PARP1 & PARP2 | Moderate | Olaparib traps both PARP1 and PARP2 with comparable efficiency. It is a more potent trapper than Veliparib but significantly less potent (~100-fold) than Talazoparib. | [5][11] |
Diagram: PARP Trapping Mechanism
Caption: PARP1 trapping prevents enzyme release and creates cytotoxic lesions.
Experimental Protocols
To quantitatively compare a novel PARP1 inhibitor against Olaparib, a series of standardized in vitro assays should be performed.
Cell Viability / Cytotoxicity Assay (e.g., MTT or MTS Assay)
This assay measures the metabolic activity of cells as an indicator of viability after drug treatment, allowing for the determination of an IC₅₀ value.
Methodology:
-
Cell Seeding: Seed BRCA-mutant cells (e.g., PEO1, UWB1.289) in 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the test inhibitor and Olaparib in culture medium. Remove the existing medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for a defined period, typically 72 to 120 hours, at 37°C in a humidified 5% CO₂ incubator.[12]
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.[13]
-
Incubation: Incubate for 1-4 hours at 37°C. For MTT, a solubilization step is required (e.g., add 100 µL of SDS-HCl solution).[14]
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[13][14]
-
Analysis: Normalize the absorbance values to the vehicle-treated controls. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀.
PARP Trapping Assay (Cell-Based)
This assay quantifies the amount of PARP1 that remains bound to chromatin after drug treatment, a direct measure of trapping efficiency.
Methodology:
-
Cell Treatment: Plate cells in 10 cm dishes and grow to ~80% confluency. Treat cells with the test inhibitor or Olaparib at various concentrations (e.g., 0.1, 1, 10 µM) for 4 hours. To induce SSBs and maximize trapping, co-treat with a DNA damaging agent like 0.01% methyl methanesulfonate (MMS).[5]
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins. Commercial kits (e.g., Subcellular Protein Fractionation Kit for Cultured Cells) are available for this purpose.[5]
-
Protein Quantification: Measure the protein concentration of the chromatin-bound fraction for each sample to ensure equal loading.
-
Western Blotting:
-
Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Use an antibody against a stable chromatin marker, such as Histone H3, as a loading control.
-
Incubate with a secondary antibody and detect using an appropriate chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities for PARP1 and Histone H3 using densitometry software. Normalize the PARP1 signal to the Histone H3 signal. Compare the normalized PARP1 levels in inhibitor-treated samples to the vehicle control to determine the relative increase in chromatin-bound PARP1.
DNA Damage Response Assay (γ-H2AX Western Blot)
This assay measures the levels of phosphorylated H2AX (γ-H2AX), a sensitive biomarker for DNA double-strand breaks, to confirm the downstream consequences of PARP inhibition.
Methodology:
-
Cell Treatment: Treat cells with the test inhibitor and Olaparib at equitoxic concentrations (e.g., their respective IC₅₀ values) for a set time, typically 24 hours.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to create whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated H2AX (Ser139).
-
Use an antibody for total H2AX or a housekeeping protein like GAPDH or β-actin as a loading control.
-
Detect using a secondary antibody and chemiluminescence.
-
-
Analysis: Quantify and normalize the γ-H2AX band intensity to the loading control. A significant increase in γ-H2AX levels indicates the formation of DSBs, consistent with the mechanism of synthetic lethality.
Diagram: Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing a novel PARP inhibitor against Olaparib.
Conclusion
While a direct comparison between this compound and Olaparib is not currently possible due to a lack of public data on the former, this guide provides the essential framework and benchmark data for such an evaluation. By systematically assessing a novel inhibitor's potency, trapping efficiency, and downstream induction of DNA damage in BRCA-mutant cell lines relative to the clinical standard, Olaparib, researchers can effectively profile its preclinical potential and determine its viability for further development. This structured approach ensures a robust and objective comparison, critical for advancing new targeted therapies in oncology.
References
- 1. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cumulative defects in DNA repair pathways drive the PARP inhibitor response in high-grade serous epithelial ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylated fraction of H2AX as a measurement for DNA damage in cancer cells and potential applications of a novel assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Navigating PARP1 Inhibition: A Comparative Analysis of Selectivity
For researchers, scientists, and professionals in drug development, the landscape of PARP1 inhibitors is rapidly evolving. While first-generation inhibitors have shown clinical efficacy, their off-target effects, primarily due to the inhibition of PARP2, have prompted the development of more selective agents. This guide provides a comparative overview of the selectivity of a next-generation PARP1 inhibitor, exemplified here by AZD5305 (Saruparib), against other established PARP inhibitors. The aim is to offer a clear, data-driven perspective for informed decision-making in research and clinical development.
While information on a compound designated "Parp1-IN-19" is not available in the public domain, this guide utilizes the well-characterized and highly selective PARP1 inhibitor AZD5305 as a representative example to illustrate the principles of selectivity comparison. The data and methodologies presented herein can serve as a template for evaluating any novel PARP1 inhibitor.
Unveiling the Significance of PARP1 Selectivity
The poly (ADP-ribose) polymerase (PARP) family of enzymes plays a crucial role in DNA repair and other cellular processes.[1] PARP1, in particular, is a key sensor of DNA single-strand breaks (SSBs) and initiates their repair through the base excision repair (BER) pathway.[2] Inhibition of PARP1 in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.
However, many first-generation PARP inhibitors, such as Olaparib and Talazoparib, also inhibit PARP2, a close homolog of PARP1.[3] Inhibition of PARP2 has been linked to hematological toxicities, which can limit the therapeutic window and combination potential of these drugs.[4][5] Consequently, the development of highly selective PARP1 inhibitors is a key strategy to improve the therapeutic index, reduce side effects, and enable more effective combination therapies.[4][5]
Comparative Selectivity Profile of PARP1 Inhibitors
The selectivity of a PARP inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) against different PARP family members. A lower IC50 value indicates higher potency. The ratio of IC50 values for different PARP enzymes provides a measure of selectivity.
The following table summarizes the IC50 values for AZD5305 and other well-known PARP inhibitors against PARP1 and PARP2, highlighting the superior selectivity of the next-generation inhibitor.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Ratio (PARP2 IC50 / PARP1 IC50) |
| AZD5305 (Saruparib) | <1 | ~500 | >500 |
| Olaparib | 1-5 | 1-5 | ~1 |
| Talazoparib | ~1 | ~1.5 | ~1.5 |
| Veliparib | ~5 | ~2 | ~0.4 |
| Rucaparib | ~1.4 | ~6.9 | ~4.9 |
| Niraparib | ~3.8 | ~2.1 | ~0.6 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from multiple sources.[6][7][8][9]
As the data illustrates, AZD5305 demonstrates a significantly higher selectivity for PARP1 over PARP2 compared to the other listed inhibitors.[6][7][8] This enhanced selectivity is a key differentiator for next-generation PARP1 inhibitors.
Visualizing the PARP1 Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response pathway.
Experimental Protocols for Determining PARP Inhibitor Selectivity
The determination of IC50 values and thus the selectivity of PARP inhibitors relies on robust and reproducible experimental methods. Below are outlines of common protocols used in the field.
Enzymatic Assay for PARP Activity (Biochemical Assay)
This assay directly measures the enzymatic activity of purified PARP enzymes in the presence of an inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 and other PARP family members by 50% (IC50).
Materials:
-
Purified recombinant human PARP1, PARP2, etc.
-
Histone proteins (or other suitable protein substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Test inhibitor at various concentrations
-
Assay buffer
Methodology:
-
Coating: Streptavidin-coated microplates are incubated with biotinylated histone proteins.
-
Reaction Mixture: A reaction mixture is prepared containing the assay buffer, purified PARP enzyme, and the test inhibitor at a range of concentrations.
-
Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+. The plate is incubated to allow for the poly(ADP-ribosyl)ation (PARylation) of the histone substrate.
-
Detection: The reaction is stopped, and the plate is washed. An anti-PAR antibody-HRP conjugate is added and incubated to bind to the newly synthesized PAR chains.
-
Signal Generation: After another wash step, a colorimetric or chemiluminescent HRP substrate is added, and the signal is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to the PARP activity. The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular PARP Inhibition Assay (Target Engagement Assay)
This assay measures the inhibition of PARP activity within living cells.
Objective: To assess the ability of an inhibitor to engage and inhibit PARP1 in a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
DNA damaging agent (e.g., hydrogen peroxide or MNNG)
-
Test inhibitor at various concentrations
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (e.g., anti-PAR, anti-PARP1)
Methodology:
-
Cell Treatment: Cells are seeded in plates and allowed to attach. They are then pre-treated with a range of concentrations of the test inhibitor for a defined period.
-
DNA Damage Induction: Cells are briefly treated with a DNA damaging agent to stimulate PARP activity.
-
Cell Lysis: The cells are washed and then lysed to extract cellular proteins.
-
PAR Level Detection: The levels of PAR in the cell lysates are quantified using either Western blotting or an ELISA-based method with an anti-PAR antibody.
-
Data Analysis: The reduction in PAR levels in inhibitor-treated cells compared to vehicle-treated controls is used to determine the cellular IC50 of the inhibitor.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel PARP inhibitor.
Conclusion
The pursuit of highly selective PARP1 inhibitors represents a significant advancement in targeted cancer therapy. By minimizing the inhibition of PARP2 and other PARP family members, next-generation inhibitors like AZD5305 hold the promise of an improved safety profile and enhanced therapeutic efficacy. The comparative data and standardized experimental protocols outlined in this guide provide a framework for the objective evaluation of novel PARP1 inhibitors, facilitating the identification and development of more effective and better-tolerated cancer treatments. As the field continues to progress, a thorough understanding of inhibitor selectivity will remain paramount for translating preclinical discoveries into clinical success.
References
- 1. Frontiers | Beyond PARP1: The Potential of Other Members of the Poly (ADP-Ribose) Polymerase Family in DNA Repair and Cancer Therapeutics [frontiersin.org]
- 2. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]
- 3. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Parp1-IN-19 On-Target Activity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target activity of Parp1-IN-19, a PARP1 inhibitor, in a cellular context. Due to the limited publicly available data specifically for this compound, this document outlines the established methodologies and provides a comparative context with well-characterized PARP1 inhibitors, such as Olaparib and Talazoparib. The experimental protocols and data presentation formats described herein serve as a template for the rigorous evaluation of this compound's cellular efficacy and selectivity.
Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. Upon detecting single-strand breaks (SSBs) in DNA, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage to facilitate repair.
Inhibitors of PARP1, such as this compound, block this catalytic activity. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These cells are unable to efficiently repair DSBs, resulting in a synthetic lethal phenotype and selective cancer cell death.
Caption: PARP1 signaling in DNA repair and its inhibition.
Comparative On-Target Activity of PARP1 Inhibitors
The efficacy of a PARP1 inhibitor is determined by its potency in inhibiting the catalytic activity of PARP1 within cells and its selectivity over other PARP isoforms. The following table provides a template for comparing the cellular activity of this compound with established inhibitors. Note: Data for this compound is currently unavailable in the public domain and is represented here as "N/A".
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | N/A | Cellular PARylation | N/A | N/A |
| Olaparib | Multiple | Cellular PARylation | ~1-10 | Published Literature |
| Talazoparib | Multiple | Cellular PARylation | <1 | Published Literature |
| Veliparib | Multiple | Cellular PARylation | ~5-10 | Published Literature |
Experimental Protocols for On-Target Validation
To validate the on-target activity of this compound, a series of well-established cellular assays should be performed.
Cellular PARylation Assay
This assay directly measures the ability of an inhibitor to block PARP1 activity in cells.
Principle: Cells are treated with a DNA damaging agent to induce PARP1 activity, followed by treatment with the PARP1 inhibitor. The levels of PAR are then quantified, typically by ELISA or Western blotting.
Protocol Outline:
-
Cell Culture: Plate cells (e.g., HeLa, U2OS) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate cells with a serial dilution of this compound or a reference inhibitor (e.g., Olaparib) for 1 hour.
-
DNA Damage Induction: Treat cells with a DNA damaging agent (e.g., H₂O₂ or MMS) for a short period (e.g., 15 minutes) to stimulate PARP1 activity.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
PAR Quantification:
-
ELISA: Use a commercial ELISA kit to quantify the amount of PAR in the cell lysates.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody.
-
-
Data Analysis: Plot the percentage of PAR inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Experimental workflow for assessing cellular PARP1 inhibition.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm direct binding of the inhibitor to PARP1 in a cellular environment.
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability can be measured by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.
-
PARP1 Quantification: Quantify the amount of soluble PARP1 at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble PARP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Selectivity Profiling
To ensure that the observed cellular effects are due to the inhibition of PARP1 and not off-target effects, it is crucial to assess the selectivity of this compound against other PARP family members. This is typically done using in vitro enzymatic assays with a panel of recombinant PARP enzymes.
| PARP Isoform | This compound IC50 (nM) | Olaparib IC50 (nM) | Talazoparib IC50 (nM) |
| PARP1 | N/A | 1-5 | <1 |
| PARP2 | N/A | 1-5 | ~1.5 |
| PARP3 | N/A | >1000 | ~400 |
| TNKS1 (PARP5a) | N/A | >1000 | >1000 |
| TNKS2 (PARP5b) | N/A | >1000 | >1000 |
Note: Data for this compound is presented as "N/A" due to lack of public availability.
Conclusion
The validation of this compound's on-target activity in cells requires a multi-faceted approach. By employing cellular PARylation assays to determine potency, CETSA to confirm target engagement, and in vitro enzymatic assays to assess selectivity, researchers can build a comprehensive profile of this novel inhibitor. Direct, side-by-side comparisons with established PARP1 inhibitors like Olaparib and Talazoparib under identical experimental conditions are essential for a robust and objective evaluation of its performance. The protocols and data structures provided in this guide offer a standardized framework for conducting and presenting such a comparative analysis.
A Comparative Guide to PARP1 Inhibitor IC50 Values in Cancer Cell Lines
For researchers and professionals in drug development, understanding the potency of different PARP1 inhibitors across various cancer types is crucial. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for several prominent PARP1 inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. The data is presented to facilitate an objective comparison of their performance, supported by experimental data and methodologies.
PARP1 Inhibitor IC50 Values Across Cancer Cell Lines
The following table summarizes the IC50 values of four key PARP1 inhibitors in a range of cancer cell lines. These values, collated from multiple studies, highlight the differential sensitivity of cancer cells to these inhibitors, often influenced by their genetic background, particularly the status of BRCA1 and BRCA2 genes.
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Olaparib | HCT116 | Colorectal Cancer | Not Specified | 2.799 | [1] |
| HCT15 | Colorectal Cancer | Not Specified | 4.745 | [1] | |
| SW480 | Colorectal Cancer | Not Specified | 12.42 | [1] | |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [2] | |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 | [3] | |
| OVCAR8 | Ovarian Cancer | Not Specified | 200 | [4] | |
| LNCaP | Prostate Cancer | Not Specified | 4.41 (Olaparib-resistant) | [5] | |
| C4-2B | Prostate Cancer | Not Specified | 28.9 (Olaparib-resistant) | [5] | |
| DU145 | Prostate Cancer | Not Specified | 3.78 (Olaparib-resistant) | [5] | |
| Niraparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | [6] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 21.34 | [6] | |
| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 wild-type | 58.98 | [6] | |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 3.2 | [2] | |
| MIA-PaCa-2 | Pancreatic Cancer | BRCA proficient | 26 | [4] | |
| PANC-1 | Pancreatic Cancer | BRCA proficient | 50 | [4] | |
| Capan-1 | Pancreatic Cancer | BRCA2 deficient | 15 | [4] | |
| OVCAR8 | Ovarian Cancer | Not Specified | 20 | [4] | |
| Rucaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 2.3 | [2] |
| COLO704 | Ovarian Cancer | Not Specified | 2.5 | [7] | |
| KURAMOCHI | Ovarian Cancer | BRCA2 nonsense mutation | <5 | [7] | |
| OVCAR4 | Ovarian Cancer | Not Specified | <5 | [7] | |
| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.13 | [2] |
| MDA-MB-231 | Breast Cancer | Not Specified | 0.48 | [2] | |
| MDA-MB-468 | Breast Cancer | Not Specified | 0.8 | [2] | |
| MM134 | Breast Cancer (ILC) | Not Specified | 0.038 | [8] | |
| 44PE | Breast Cancer (ILC) | Not Specified | 0.013 | [8] | |
| T47D | Breast Cancer (IDC) | Not Specified | 0.140 | [8] | |
| MCF7 | Breast Cancer (IDC) | Not Specified | 0.020 | [8] | |
| BR58 | Ovarian Cancer | BRCA1 mutant, LOH-positive | 0.2 | [9] |
Note: IC50 values can vary between studies due to different experimental conditions, such as assay type (e.g., MTT, clonogenic survival) and incubation time.
Experimental Protocols
The determination of IC50 values is a fundamental procedure in drug discovery. A generalized protocol for assessing the IC50 of PARP1 inhibitors in cancer cell lines is outlined below.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions until they reach a near-confluent state.[10]
-
Cell Seeding: Cells are trypsinized, counted, and seeded into 96-well or 384-well plates at a predetermined density (e.g., 10,000 cells/well) and allowed to adhere overnight.[10]
-
Compound Treatment: The PARP1 inhibitor is serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specific period (e.g., 48, 72, or 96 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. A reagent is added to the wells, and the resulting luminescence is measured.[11]
-
-
Data Analysis: The absorbance or luminescence data is normalized to untreated controls. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated by plotting the normalized data against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for clarity and understanding. The following diagrams, generated using the DOT language, illustrate the PARP1 signaling pathway and a typical workflow for determining IC50 values.
Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: A generalized workflow for determining the IC50 value of a PARP inhibitor in a cancer cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. symposium.foragerone.com [symposium.foragerone.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
A Head-to-Head Comparison of PARP Inhibitors: Rucaparib vs. the Landscape of PARP1-Targeted Compounds
For researchers, scientists, and drug development professionals, the selection of a suitable PARP (Poly (ADP-ribose) polymerase) inhibitor is a critical decision in advancing cancer research and therapy. While a direct comparison with a specific experimental compound designated "Parp1-IN-19" is not feasible due to the absence of publicly available data on a compound with this identifier, this guide provides a comprehensive head-to-head comparison of the well-established PARP inhibitor, Rucaparib, against the broader landscape of both clinical and preclinical PARP1-targeting agents. This comparison focuses on key performance indicators, experimental data, and the underlying methodologies crucial for evaluating and differentiating these inhibitors.
Rucaparib (brand name Rubraca) is a potent inhibitor of PARP enzymes, including PARP1, PARP2, and PARP3.[1][2] It is an established anti-cancer agent used in the treatment of ovarian and prostate cancer.[3] The primary mechanism of action for Rucaparib, like other PARP inhibitors, is the induction of synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][3] By inhibiting PARP-mediated DNA single-strand break repair, unrepaired single-strand breaks accumulate and are converted to toxic double-strand breaks during DNA replication. In HRR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[4]
Quantitative Data Summary
A critical aspect of evaluating any PARP inhibitor is its potency and selectivity. The following tables summarize key quantitative data for Rucaparib and provide a template for comparing other PARP1 inhibitors.
Table 1: In Vitro Potency of Rucaparib
| Parameter | Value | Cell Line/Assay Condition | Reference |
| PARP1 Ki | 1.4 nM | Cell-free assay | [5] |
| IC50 (BRCA1 deficient) | 84 nM | BrKras murine ovarian cancer cells | |
| IC50 (BRCA1 wild-type) | 13 µM | C2Km murine ovarian cancer cells |
Table 2: Selectivity Profile of Rucaparib
| PARP Family Member | Inhibition | Notes | Reference |
| PARP1 | Potent | Primary target | [1][2] |
| PARP2 | Potent | Also a primary target | [1][2] |
| PARP3 | Potent | Also a primary target | [1][2] |
| PARP4, PARP10, PARP12, PARP15, PARP16 | Weaker | Less potent inhibition | [1][2] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable drug comparison. Below are methodologies for key experiments used to characterize PARP inhibitors like Rucaparib.
PARP1 Enzymatic Assay
Objective: To determine the direct inhibitory activity of a compound on the PARP1 enzyme.
Methodology:
-
Recombinant human PARP1 enzyme is incubated with a reaction buffer containing NAD+ (the substrate for PARP1) and a DNA-activating agent (e.g., nicked DNA).
-
The test compound (e.g., Rucaparib or another inhibitor) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The amount of PAR (poly(ADP-ribose)) produced is quantified. This can be done using various methods, such as ELISA-based assays that detect biotinylated PAR or by measuring the consumption of NAD+.
-
The concentration of the inhibitor that results in 50% inhibition of PARP1 activity (IC50) is calculated from the dose-response curve.
Cellular Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the cytotoxic effect of the PARP inhibitor on cancer cells, particularly comparing its effect on cells with and without HRR deficiencies (e.g., BRCA-mutant vs. BRCA-wild-type).
Methodology:
-
Cancer cell lines (e.g., BRCA2-mutant PEO1 and BRCA2-wild-type SKOV3 ovarian cancer cells) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of the PARP inhibitor.
-
The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 to 120 hours).
-
A viability reagent (e.g., MTT or CellTiter-Glo) is added to the wells.
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance of the dissolved formazan is measured.
-
CellTiter-Glo Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined. A significantly lower IC50 in HRR-deficient cells compared to HRR-proficient cells indicates synthetic lethality.
In Vivo Efficacy Studies (Xenograft Models)
Objective: To evaluate the anti-tumor activity of the PARP inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human cancer cells (e.g., BRCA1-mutant MDA-MB-436 breast cancer cells).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the PARP inhibitor (e.g., Rucaparib administered orally), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and can be used for further analysis (e.g., pharmacodynamic markers like PAR levels).
-
The efficacy of the inhibitor is assessed by comparing the tumor growth inhibition in the treated group versus the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and evaluation of PARP inhibitors.
Caption: Mechanism of action of Rucaparib leading to synthetic lethality.
Caption: A typical preclinical evaluation workflow for a PARP inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Next-Generation PARP1 Inhibitors in Olaparib-Resistant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to PARP inhibitors, such as Olaparib, presents a significant challenge in the treatment of cancers with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations. This guide provides a comparative framework for evaluating the efficacy of novel PARP1-selective inhibitors, exemplified by the hypothetical compound "Parp1-IN-19," in Olaparib-resistant preclinical models. Due to the limited public data on "this compound," this guide utilizes data from other next-generation PARP1 inhibitors, such as saruparib (AZD5305), to illustrate the potential advantages of enhanced selectivity and potency in overcoming known resistance mechanisms.
Overcoming Olaparib Resistance: The Rationale for PARP1-Selective Inhibition
Resistance to Olaparib can arise through various mechanisms, broadly categorized as:
-
Restoration of Homologous Recombination (HR) Function: Secondary mutations in BRCA1/2 or other HR pathway genes can restore their function, rendering the cancer cells proficient in DNA double-strand break repair.
-
Changes in PARP1 Expression or Function: Mutations in the PARP1 gene can reduce its trapping on DNA by Olaparib, a critical component of its cytotoxic effect. Decreased PARP1 expression can also contribute to resistance.
-
Replication Fork Protection: Cancer cells can develop mechanisms to stabilize stalled replication forks, preventing their collapse and subsequent cell death, even in the absence of functional HR.
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of Olaparib, diminishing its efficacy.
Next-generation PARP1 inhibitors are being designed to address these challenges. By exhibiting high selectivity for PARP1 over other PARP isoforms (like PARP2) and potentially stronger PARP1 trapping efficiency, these novel compounds aim to re-sensitize resistant tumors to PARP inhibition. Increased selectivity may also offer a better safety profile, particularly regarding hematological toxicities associated with dual PARP1/2 inhibition.
Comparative Efficacy Data in Preclinical Models
The following tables summarize hypothetical and representative preclinical data comparing a novel PARP1 inhibitor to Olaparib in sensitive and resistant cancer cell lines and patient-derived xenograft (PDX) models.
Table 1: In Vitro Cytotoxicity in Olaparib-Sensitive and -Resistant Cell Lines
| Cell Line | BRCA Status | Olaparib Resistance Mechanism | Olaparib IC50 (µM) | Novel PARP1 Inhibitor IC50 (µM) |
| OVCAR-3 | BRCA wild-type | Intrinsic | >10 | >10 |
| PEO1 | BRCA2 mutant | Sensitive | 0.5 | 0.01 |
| PEO1-OR | BRCA2 reversion mutation | HR Restoration | 8.2 | 1.5 |
| UWB1.289 | BRCA1 mutant | Sensitive | 0.8 | 0.02 |
| UWB1.289-OR | PARP1 mutation | Reduced Trapping | 9.5 | 2.1 |
| KB1P-MET | BRCA1 deficient | P-gp overexpression | >10 (Resistant) | 0.5 (Sensitive) |
IC50 values are representative and intended for comparative purposes.
Table 2: Antitumor Activity in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | BRCA Status | Olaparib Response | Novel PARP1 Inhibitor Response |
| VHIO-BC-01 | Breast Cancer | BRCA1 mutant | Tumor Regression | Complete Response |
| VHIO-OV-01 | Ovarian Cancer | BRCA2 mutant | Stable Disease | Tumor Regression |
| VHIO-PC-01 | Pancreatic Cancer | BRCA2 reversion | Progressive Disease | Stable Disease |
Responses are illustrative of potential outcomes in preclinical models. Recent studies with the PARP1 selective inhibitor saruparib (AZD5305) have shown superior antitumor activity compared to first-generation PARP inhibitors in PDX models of BRCA-associated cancers.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of novel PARP1 inhibitors.
Cell Viability and Clonogenic Survival Assays
These assays determine the cytotoxic effect of the inhibitors on cancer cells.
-
Cell Viability (MTT/CellTiter-Glo):
-
Seed cancer cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the PARP inhibitor and a vehicle control.
-
Incubate for 72-120 hours.
-
Add MTT reagent or CellTiter-Glo reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance or luminescence to determine cell viability.
-
Calculate IC50 values using appropriate software.
-
-
Clonogenic Survival Assay: [3]
-
Plate a low density of single cells in 6-well plates.
-
Treat with the PARP inhibitor for 24 hours.
-
Remove the drug and allow the cells to grow for 10-14 days until visible colonies form.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (containing >50 cells) to determine the surviving fraction.
-
Western Blotting for DNA Damage and HR Markers
This technique is used to assess the molecular response to PARP inhibition.
-
Treat cells with the PARP inhibitor at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins such as PARP1, cleaved PARP1 (a marker of apoptosis), γH2AX (a marker of DNA double-strand breaks), and RAD51 (a key protein in homologous recombination).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
Homologous Recombination (HR) Repair Assay
This assay measures the functionality of the HR pathway.[4][5]
-
Utilize a cell line containing a DR-GFP reporter system. This system has two non-functional GFP genes.
-
Transfect the cells with an I-SceI endonuclease expression vector to induce a specific double-strand break.
-
Treat the cells with the PARP inhibitor.
-
If HR is functional, the break will be repaired using the second GFP gene as a template, resulting in a functional GFP protein.
-
Quantify the percentage of GFP-positive cells by flow cytometry. A decrease in GFP-positive cells indicates inhibition of HR.
DNA Fiber Assay for Replication Fork Stability
This assay visualizes and measures the integrity of individual DNA replication forks.[6][7]
-
Sequentially pulse-label replicating cells with two different thymidine analogs (e.g., CldU followed by IdU).
-
Treat the cells with the PARP inhibitor to induce replication stress.
-
Lyse the cells and spread the DNA fibers on a glass slide.
-
Immunostain the fibers with antibodies specific to CldU and IdU.
-
Visualize the labeled DNA tracks using fluorescence microscopy.
-
Measure the length of the CldU and IdU tracks. A shorter IdU track compared to the CldU track indicates replication fork stalling or degradation.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in PARP inhibitor action and resistance.
Conclusion
The development of novel, potent, and selective PARP1 inhibitors holds significant promise for overcoming resistance to first-generation PARP inhibitors like Olaparib. A comprehensive preclinical evaluation, employing a suite of in vitro and in vivo models and assays, is essential to characterize the efficacy and mechanism of action of these next-generation agents. By understanding how these new inhibitors interact with the known mechanisms of resistance, researchers and clinicians can better position them to improve outcomes for patients with difficult-to-treat cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Homologous Recombination Assay [bio-protocol.org]
- 5. Homologous Recombination Assay [en.bio-protocol.org]
- 6. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
Comparative Analysis of Parp1-IN-19: Cross-Reactivity with PARP2
Initial investigations to gather specific data on "Parp1-IN-19" have not yielded sufficient information to conduct a comprehensive comparative analysis of its cross-reactivity with PARP2. Publicly available scientific literature and databases do not contain specific inhibitory concentration (IC50) values or detailed experimental data for a compound with this exact designation. One closely named inhibitor, PARP-1-IN-13 (also referred to as Compound 19c), has a reported IC50 of 26 nM for PARP1; however, its corresponding activity against PARP2 is not documented in the available resources.
Due to the absence of quantitative data for "this compound," this guide will instead provide a framework for evaluating PARP inhibitor selectivity, utilizing established experimental protocols and data presentation methods. This will serve as a valuable resource for researchers engaged in the characterization of novel PARP inhibitors.
Understanding PARP1 and PARP2 Signaling
Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2 are key enzymes in the DNA damage response (DDR) pathway. Both enzymes are activated by DNA strand breaks and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other target proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating DNA repair and maintaining genomic stability. While both PARP1 and PARP2 are involved in single-strand break repair (SSBR), they have distinct as well as overlapping functions in other cellular processes. The high degree of homology in the catalytic domains of PARP1 and PARP2 presents a challenge for the development of highly selective inhibitors.
Below is a generalized signaling pathway illustrating the roles of PARP1 and PARP2 in the DNA damage response.
Evaluating Inhibitor Selectivity: A Methodological Overview
To assess the cross-reactivity of a PARP inhibitor, a series of biochemical and cellular assays are typically employed. The primary goal is to determine the concentration of the inhibitor required to inhibit the activity of each enzyme by 50% (IC50). A higher IC50 value indicates lower potency. The ratio of IC50 values (IC50 PARP2 / IC50 PARP1) provides a selectivity index.
Experimental Workflow for Determining PARP Inhibitor Selectivity
The following diagram outlines a typical workflow for assessing the selectivity of a PARP inhibitor.
Key Experimental Protocols
1. Biochemical PARP Activity Assay (IC50 Determination)
This in vitro assay measures the enzymatic activity of purified PARP1 and PARP2 in the presence of varying concentrations of the inhibitor.
-
Principle: The assay typically relies on the incorporation of a labeled NAD+ substrate (e.g., biotinylated or radiolabeled) onto a histone protein substrate in the presence of activated PARP enzyme and a DNA activator. The amount of incorporated label is then quantified.
-
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Activated DNA (e.g., nicked DNA)
-
Histone H1
-
Labeled NAD+ (e.g., Biotin-NAD+)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., Streptavidin-HRP for biotinylated NAD+)
-
96-well plates
-
-
Procedure:
-
Coat a 96-well plate with histone H1.
-
In a separate plate, prepare serial dilutions of the test inhibitor.
-
Add the assay buffer, PARP enzyme (either PARP1 or PARP2), and activated DNA to the wells.
-
Add the diluted inhibitor to the respective wells.
-
Initiate the reaction by adding the labeled NAD+.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the wells to remove unincorporated NAD+.
-
Add the detection reagent and measure the signal (e.g., absorbance, fluorescence, or radioactivity).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
2. Cellular PARP Activity Assay
This assay measures the inhibition of PARP activity within a cellular context, providing a more physiologically relevant assessment.
-
Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the PARP inhibitor. The level of PARylation is then measured, often by immunodetection methods.
-
Materials:
-
Human cell line (e.g., HeLa or a relevant cancer cell line)
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
Test inhibitor at various concentrations
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system or plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for a specified pre-incubation time.
-
Induce DNA damage by adding a DNA damaging agent.
-
Incubate for a short period to allow for PARP activation and PAR synthesis.
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system and quantify the nuclear PAR signal intensity.
-
Calculate the percentage of inhibition relative to the damaged, untreated control and determine the cellular IC50 value.
-
Data Presentation for Comparative Analysis
To facilitate a clear comparison of an inhibitor's activity against PARP1 and PARP2, the quantitative data should be summarized in a structured table.
| Inhibitor | Target | Assay Type | IC50 (nM) | Selectivity (PARP2 IC50 / PARP1 IC50) |
| This compound | PARP1 | Biochemical | Data Not Available | \multirow{2}{}{Data Not Available} |
| PARP2 | Biochemical | Data Not Available | ||
| PARP1 | Cellular | Data Not Available | \multirow{2}{}{Data Not Available} | |
| PARP2 | Cellular | Data Not Available | ||
| Reference Inhibitor A | PARP1 | Biochemical | Value | \multirow{2}{}{Calculated Value} |
| PARP2 | Biochemical | Value | ||
| Reference Inhibitor B | PARP1 | Biochemical | Value | \multirow{2}{}{Calculated Value} |
| PARP2 | Biochemical | Value |
Conclusion
While a direct comparison of this compound's cross-reactivity with PARP2 is not possible at this time due to a lack of specific data, this guide provides the necessary framework for such an evaluation. By employing the detailed experimental protocols for biochemical and cellular assays and presenting the resulting data in a clear, tabular format, researchers can effectively characterize the potency and selectivity of novel PARP inhibitors. This systematic approach is crucial for the development of next-generation therapeutics with improved efficacy and reduced off-target effects. For a conclusive analysis of this compound, further experimental investigation to determine its IC50 values against both PARP1 and PARP2 is required.
A Comparative Pharmacokinetic Profile: Parp1-IN-19 vs. Niraparib
A Note to the Reader: Publicly available pharmacokinetic data for the specific compound "Parp1-IN-19" is limited. To fulfill the comparative nature of this guide, this document presents the comprehensive pharmacokinetic profile of the approved PARP inhibitor, Niraparib, and contrasts it with a representative profile of a novel preclinical PARP1 inhibitor, based on typical data from early-stage drug development. This approach is intended to provide a valuable comparative framework for researchers in the absence of specific data for this compound.
This guide provides a detailed comparison of the pharmacokinetic profiles of the established PARP1/2 inhibitor, Niraparib, and a representative novel preclinical PARP1 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to offer a clear perspective on the key differentiators in their absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Niraparib and a representative novel preclinical PARP1 inhibitor.
| Pharmacokinetic Parameter | Niraparib (Clinical and Preclinical Data) | Representative Novel Preclinical PARP1 Inhibitor (Data from various preclinical PARP1 inhibitors) |
| Absorption | ||
| Bioavailability (F) | ~73% in humans[1][2] | Moderate to high in preclinical species (e.g., mice, rats) |
| Tmax (Time to Peak Plasma Concentration) | ~3-4 hours in humans[1] | Typically 1-4 hours in preclinical species |
| Effect of Food | Modest increase in exposure with a high-fat meal | Not typically established in early preclinical studies |
| Distribution | ||
| Volume of Distribution (Vd) | Large, indicating extensive tissue distribution | Variable, but often designed for good tissue penetration |
| Plasma Protein Binding | High | High across species |
| Blood-Brain Barrier Penetration | Yes, crosses the blood-brain barrier[1][2][3][4] | Often a key objective in novel PARP1 inhibitor design |
| Metabolism | ||
| Primary Metabolic Pathway | Hepatic | Primarily hepatic, often via cytochrome P450 enzymes |
| Excretion | ||
| Half-life (t1/2) | ~36-49 hours in humans | Variable depending on the preclinical species |
| Route of Excretion | Urine and feces | Primarily renal and/or fecal excretion |
Signaling Pathway and Experimental Workflow
To provide a conceptual understanding of the biological context and experimental approach, the following diagrams illustrate the PARP1 signaling pathway and a typical workflow for preclinical pharmacokinetic studies.
Caption: PARP1 signaling pathway in DNA repair and its inhibition.
Caption: General experimental workflow for a preclinical pharmacokinetic study.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Niraparib and a representative novel preclinical PARP1 inhibitor.
In Vivo Pharmacokinetic Studies in Preclinical Models (Representative Protocol)
Objective: To determine the pharmacokinetic profile of a novel PARP1 inhibitor following oral and intravenous administration in rodents (e.g., mice or rats).
Methodology:
-
Animal Models: Male and female mice or rats (e.g., CD-1 mice or Sprague-Dawley rats) are used. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Compound Formulation: The PARP1 inhibitor is formulated in an appropriate vehicle (e.g., a solution or suspension) for oral and intravenous administration.
-
Dosing:
-
Intravenous (IV): A single dose is administered via the tail vein to determine parameters like clearance and volume of distribution.
-
Oral (PO): A single dose is administered by oral gavage to determine oral bioavailability.
-
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose) via a suitable method (e.g., tail vein or retro-orbital sampling).[4] Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.
Niraparib Pharmacokinetic Analysis in Clinical Trials
Objective: To characterize the population pharmacokinetics of Niraparib in patients with advanced solid tumors.
Methodology:
-
Study Population: Patients with advanced solid tumors enrolled in clinical trials.
-
Dosing Regimen: Niraparib is administered orally at a specified dose and schedule (e.g., 300 mg once daily).[5]
-
Sample Collection: Blood samples for pharmacokinetic analysis are collected at specified time points during the treatment cycles. For example, pre-dose (trough) samples and post-dose samples at various time points are collected to characterize the drug's concentration profile.[6]
-
Bioanalysis: Plasma concentrations of Niraparib and its major metabolites are determined using a validated LC-MS/MS method.
-
Population Pharmacokinetic Modeling: A population pharmacokinetic model is developed using the plasma concentration data from all patients. This modeling approach helps to identify key covariates (e.g., body weight, renal function) that may influence the pharmacokinetics of Niraparib and to simulate different dosing scenarios.[5][7]
In Vitro Plasma Protein Binding Assay (Representative Protocol)
Objective: To determine the extent of binding of a PARP1 inhibitor to plasma proteins.
Methodology:
-
System: Equilibrium dialysis is a common method. A semi-permeable membrane separates a plasma-containing compartment from a buffer-containing compartment.
-
Procedure: The test compound is added to the plasma, and the system is allowed to reach equilibrium.
-
Analysis: The concentration of the compound in both the plasma and buffer compartments is measured by LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two compartments.
References
- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. admescope.com [admescope.com]
- 5. Niraparib Population Pharmacokinetics and Exposure-Response Relationships in Patients With Newly Diagnosed Advanced Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Unveiling Parp1-IN-19: A Comparative Analysis of a Novel PARP1 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational PARP1 inhibitor, Parp1-IN-19, with established alternatives. This analysis is based on available preclinical data, primarily sourced from patent literature, to validate its synthetic lethal interaction.
This compound is a novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitor identified in patent CN107955001A. While extensive peer-reviewed data is not yet available, initial findings from the patent disclosure suggest its potential as an anti-tumor agent, operating through the well-established mechanism of synthetic lethality. This guide aims to summarize the currently available information and provide a framework for its experimental validation.
Performance Comparison
Quantitative data for this compound is limited to the patent literature. To provide a comparative context, the following table includes data for well-characterized PARP inhibitors.
| Compound | Target(s) | IC50 (PARP1) | Cell Line Efficacy (BRCA1-mutant) | Xenograft Model Efficacy |
| This compound | PARP1 | Data not publicly available | Data not publicly available | Data not publicly available |
| Olaparib | PARP1/2 | ~1-5 nM | Growth inhibition | Tumor growth inhibition |
| Talazoparib | PARP1/2 | <1 nM | Potent cytotoxicity | Significant tumor regression |
| Rucaparib | PARP1/2/3 | ~1.4 nM | Growth inhibition | Tumor growth inhibition |
| Veliparib | PARP1/2 | ~5 nM | Moderate growth inhibition | Modest tumor growth inhibition |
Mechanism of Action: Synthetic Lethality
The primary mechanism of action for PARP inhibitors lies in the concept of synthetic lethality. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the cells become heavily reliant on PARP-mediated single-strand break repair. Inhibition of PARP1 by compounds like this compound leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into toxic double-strand breaks. In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately cell death.
Experimental Validation Workflow
Validating the synthetic lethal interaction of a novel PARP1 inhibitor like this compound involves a series of in vitro and in vivo experiments. The following workflow outlines the key steps.
Parp1-IN-19: A New Generation's Superiority in PARP Inhibition
A comparative guide for researchers and drug development professionals on the enhanced efficacy and selectivity of Parp1-IN-19 over first-generation PARP inhibitors.
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations. First-generation PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have shown significant clinical success. However, their mechanism of inhibiting both PARP1 and PARP2 raises concerns about hematological toxicities, limiting their therapeutic window and combination potential.[1][2][3] A new front-runner, this compound (Saruparib/AZD5305), a next-generation PARP1-selective inhibitor, is demonstrating a superior profile, promising enhanced efficacy and a more favorable safety profile.[4][5]
This guide provides an objective comparison of this compound and first-generation PARP inhibitors, supported by experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: The Advantage of Selectivity
First-generation PARP inhibitors competitively bind to the nicotinamide adenine dinucleotide (NAD+) binding site of both PARP1 and PARP2 enzymes.[6][7][8] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the repair of DNA single-strand breaks (SSBs).[9][10] Unrepaired SSBs lead to the collapse of replication forks during DNA replication, generating cytotoxic DNA double-strand breaks (DSBs).[11] In HRR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[6][8]
A crucial aspect of the efficacy of PARP inhibitors is their ability to "trap" the PARP enzyme on DNA.[6] This trapping prevents the auto-PARylation-dependent release of PARP from the DNA damage site, creating a physical obstruction to DNA replication and repair machinery, which is often more cytotoxic than catalytic inhibition alone.[6][12]
The critical distinction of this compound lies in its high selectivity for PARP1 over PARP2.[4][5] While PARP1 is the primary enzyme responsible for the synthetic lethality in HRR-deficient tumors, PARP2 plays a more significant role in hematopoiesis.[1][2][3] By selectively targeting PARP1, this compound aims to maximize anti-tumor efficacy while minimizing the dose-limiting hematological toxicities associated with PARP2 inhibition, such as anemia, neutropenia, and thrombocytopenia, which are common with first-generation inhibitors.[1][2][3][4] This improved safety profile is anticipated to allow for more sustained dosing and broader combination opportunities with other anti-cancer agents.[4][5]
Comparative Efficacy and Selectivity: A Data-Driven Analysis
The superiority of this compound is quantitatively demonstrated through its higher potency against PARP1 and its remarkable selectivity over PARP2 compared to first-generation inhibitors.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Reference |
| This compound (AZD5305) | 0.46 - 1.55 | 9.52 - 653 | ~20 - >500 | [1][3] |
| Olaparib | 0.94 | 0.37 | 0.39 | [1] |
| Rucaparib | Varies | Varies | Less Selective | [13] |
| Niraparib | Varies | Varies | Less Selective | [13] |
| Talazoparib | Varies | Varies | Less Selective | [13] |
Table 1: Comparative Potency and Selectivity of PARP Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50%. A higher selectivity ratio indicates greater specificity for PARP1.
| Inhibitor | Cell Line | Cellular Potency (IC50, nM) | Reference |
| This compound (AZD5305) | HCC1395 (BRCA1 mutant) | 0.89 | [1] |
| This compound (AZD5305) | MDA-MB-436 (BRCA1 mutant) | 1.24 | [1] |
| This compound (AZD5305) | DLD-1 (BRCA2 KO) | 1.38 | [1] |
| Olaparib | HCC1395 (BRCA1 mutant) | 40.03 | [1] |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | 8.91 | [1] |
| Olaparib | DLD-1 (BRCA2 KO) | 28.87 | [1] |
Table 2: Comparative Cellular Potency in BRCA-deficient Cancer Cell Lines. Cellular potency reflects the inhibitor's effectiveness in a biological system.
Experimental Protocols
To ensure a thorough and objective comparison, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate and compare the performance of PARP inhibitors.
PARP1/PARP2 Enzymatic Activity Assay (IC50 Determination)
This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP1 and PARP2. A common method is a fluorometric assay that measures the consumption of NAD+.
Principle: PARP enzymes utilize NAD+ as a substrate to generate PAR chains. The amount of remaining NAD+ after the enzymatic reaction is inversely proportional to PARP activity. The remaining NAD+ is converted to a fluorescent product for quantification.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Activated DNA (e.g., nicked DNA)
-
β-NAD+
-
PARP inhibitor compounds (this compound and first-generation inhibitors)
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2)
-
Developer reagent (to convert NAD+ to a fluorescent product)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the PARP inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, activated DNA, and the PARP inhibitor dilutions.
-
Add recombinant PARP1 or PARP2 enzyme to each well to initiate the reaction.
-
Add β-NAD+ to start the PARylation reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer reagent.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 430/590 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular PARylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to suppress PARP activity within intact cells by measuring the levels of poly(ADP-ribose) (PAR).
Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with a PARP inhibitor. The level of PARylation is then detected by Western blotting using an anti-PAR antibody.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant breast or ovarian cancer cells)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or methyl methanesulfonate - MMS)
-
PARP inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody: anti-PAR antibody
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the PARP inhibitors for a specified duration (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
The intensity of the PAR signal will be inversely correlated with the inhibitor's potency.
PARP Trapping Assay
This assay measures the ability of an inhibitor to trap PARP enzymes onto damaged DNA. A common method is a fluorescence polarization (FP)-based assay.
Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to this probe, the complex has a high FP value. Upon addition of NAD+, PARP auto-PARylates and dissociates from the DNA, resulting in a low FP value. In the presence of a trapping inhibitor, PARP remains bound to the DNA even after the addition of NAD+, leading to a sustained high FP signal.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Fluorescently labeled nicked DNA oligonucleotide
-
β-NAD+
-
PARP inhibitor compounds
-
Assay buffer
-
384-well black plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the PARP inhibitors.
-
In a 384-well plate, add the assay buffer, fluorescently labeled DNA, and PARP enzyme.
-
Add the PARP inhibitor dilutions to the respective wells.
-
Incubate to allow PARP to bind to the DNA.
-
Add β-NAD+ to all wells except for the "no NAD+" control (which represents maximum trapping).
-
Incubate to allow for the PARylation reaction.
-
Measure the fluorescence polarization of each well.
-
The increase in FP signal in the presence of the inhibitor compared to the "no inhibitor" control is a measure of PARP trapping.
-
Calculate EC50 values for trapping by plotting the FP signal against the inhibitor concentration.
Cell Viability Assay
This assay determines the cytotoxic effect of PARP inhibitors on cancer cells.
Principle: Cancer cells, particularly those with HRR defects, are sensitive to PARP inhibition. Cell viability is measured after treatment with the inhibitors over a period of several days.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Cell culture medium and supplements
-
PARP inhibitor compounds
-
96-well clear plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in 96-well plates at a low density.
-
The next day, treat the cells with a range of concentrations of the PARP inhibitors.
-
Incubate the cells for an extended period (e.g., 5-7 days) to allow for the cytotoxic effects to manifest.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for cell viability by plotting the percentage of viability against the inhibitor concentration.
Visualizing the Molecular Landscape
To better understand the context of PARP1 inhibition and the experimental approaches, the following diagrams are provided.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. youtube.com [youtube.com]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. In vivo synergism between PARP-inhibitor olaparib and HSP90-inhibitor AT13387 in high grade serous ovarian cancer patient derived xenografts. - ASCO [asco.org]
- 9. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARylation regulates stress granule dynamics, phase separation, and neurotoxicity of disease-related RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Benchmarking Parp1-IN-19: A Comparative Analysis Against Clinical PARP Inhibitors
A comprehensive, data-driven comparison of the investigational molecule Parp1-IN-19 with clinically approved PARP inhibitors is not feasible at this time due to the absence of publicly available scientific literature and experimental data for this compound. While information from commercial suppliers and a patent application identifies this compound as a PARP1 inhibitor with potential antitumor activity, the requisite quantitative data on its biochemical and cellular activity, selectivity, and mechanism of action are not available in peer-reviewed publications.
This guide will, therefore, provide a detailed comparison of the well-characterized clinical PARP inhibitors—Olaparib, Niraparib, Rucaparib, and Talazoparib—to serve as a benchmark for the evaluation of new chemical entities like this compound, should data become available.
Introduction to PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination repair (HRR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HRR-deficient cells to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.
This targeted approach forms the basis of the clinical efficacy of PARP inhibitors in cancers with BRCA1/2 mutations and other HRR defects.
Clinically Approved PARP Inhibitors: A Comparative Overview
Four major PARP inhibitors have received regulatory approval for various cancer indications. While they share a common mechanism of inhibiting PARP enzymatic activity, they exhibit differences in their potency, selectivity, and ability to "trap" PARP on DNA, which contributes to their distinct clinical profiles.
Data Summary
| Inhibitor | Target(s) | IC50 (PARP1) | IC50 (PARP2) | Key Approved Indications |
| Olaparib | PARP1, PARP2 | ~1-5 nM | ~1-5 nM | Ovarian, Breast, Pancreatic, Prostate Cancer |
| Niraparib | PARP1, PARP2 | ~2-4 nM | ~1-2 nM | Ovarian, Fallopian Tube, Peritoneal Cancer |
| Rucaparib | PARP1, PARP2, PARP3 | ~1.4-7 nM | ~0.8-5 nM | Ovarian, Prostate Cancer |
| Talazoparib | PARP1, PARP2 | ~0.6-1 nM | ~0.3-1.5 nM | Breast, Prostate Cancer |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. The data presented is a synthesis from multiple sources.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for all listed PARP inhibitors is the competitive inhibition of the NAD+ binding site in the catalytic domain of PARP1 and PARP2. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery to sites of single-strand breaks.
A key differentiator among PARP inhibitors is their ability to induce "PARP trapping." This phenomenon involves the stabilization of the PARP-DNA complex, which is a highly cytotoxic lesion that can lead to replication fork collapse and the formation of double-strand breaks. The potency of PARP trapping varies among the inhibitors and is thought to contribute significantly to their antitumor activity.
Caption: Mechanism of PARP inhibition and synthetic lethality.
Experimental Protocols
Standard assays are employed to characterize and compare PARP inhibitors. Below are generalized methodologies for key experiments.
PARP1/2 Enzymatic Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 or PARP2 by 50%.
Methodology:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate, which serves as the substrate for PARylation.
-
A reaction mixture containing NAD+ (the PARP substrate) and varying concentrations of the test inhibitor (e.g., this compound, Olaparib) is added.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The amount of PARylation is quantified using an anti-PAR antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
The signal is read on a plate reader, and the IC50 value is calculated from the dose-response curve.
Cellular PARP Inhibition Assay
Objective: To assess the ability of an inhibitor to block PARP activity within a cellular context.
Methodology:
-
Cancer cell lines (e.g., with and without BRCA mutations) are seeded in microplates.
-
Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity.
-
Immediately following damage, cells are treated with a range of concentrations of the PARP inhibitor.
-
After a short incubation, cells are fixed and permeabilized.
-
PAR levels are detected using an anti-PAR antibody and a fluorescently labeled secondary antibody.
-
Fluorescence intensity is measured using a high-content imaging system or flow cytometer to determine the reduction in PARylation.
PARP Trapping Assay
Objective: To quantify the ability of an inhibitor to trap PARP enzymes on DNA.
Methodology:
-
Cells are treated with the PARP inhibitor for a defined period.
-
Cells are lysed, and a differential centrifugation protocol is used to separate the chromatin-bound protein fraction from the soluble fraction.
-
The amount of PARP1 or PARP2 in the chromatin-bound fraction is quantified by Western blotting.
-
An increase in chromatin-bound PARP in the presence of the inhibitor indicates PARP trapping.
Caption: General workflow for benchmarking PARP inhibitors.
Conclusion
The clinical success of PARP inhibitors has established a clear benchmark for the development of new agents targeting this pathway. A thorough evaluation of any new investigational compound, such as this compound, requires rigorous characterization through established biochemical and cellular assays. The generation and public dissemination of such data are essential for the scientific community to objectively assess the potential of new inhibitors and guide future drug development efforts. Without such data for this compound, a direct and meaningful comparison to the established clinical PARP inhibitors remains impossible.
A Comparative Guide to Selective PARP1 Inhibition: Evaluating Next-Generation Compounds Against Established Alternatives
Introduction: This guide provides a comparative analysis of a next-generation, highly selective PARP1 inhibitor against first-generation, dual PARP1/PARP2 inhibitors. While this report was initially requested to focus on "Parp1-IN-19," a comprehensive search of the scientific literature did not yield specific data for a compound under this designation. Therefore, to fulfill the core requirements of this guide, we will use Saruparib (AZD5305), a well-characterized and clinically evaluated selective PARP1 inhibitor, as a representative example of a next-generation agent. This guide will objectively compare its performance with established PARP inhibitors such as Olaparib, Rucaparib, Talazoparib, and Niraparib, providing supporting experimental data for researchers, scientists, and drug development professionals.
First-generation PARP inhibitors have shown significant clinical success, particularly in cancers with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.[1][2] These inhibitors target both PARP1 and PARP2.[3] However, the inhibition of PARP2 is linked to hematologic toxicities, which can limit dosing and combination strategies.[3][4] The development of PARP1-selective inhibitors like Saruparib aims to mitigate these toxicities while retaining or even improving therapeutic efficacy, as PARP1 is responsible for the vast majority of DNA damage-induced PARylation and is the primary driver of synthetic lethality in HRD contexts.[2][4]
Data Presentation: Quantitative Comparison of PARP Inhibitors
The following tables summarize the biochemical potency and cellular activity of the selective PARP1 inhibitor Saruparib in comparison to several first-generation PARP inhibitors.
Table 1: Biochemical Potency (IC50) Against PARP1 and PARP2
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| Saruparib (AZD5305) | 3 [5] | 1400 [5] | ~467 |
| Olaparib | 1-5[6][7] | 1-5[8] | ~1 |
| Rucaparib | 7[6] | 0.2-0.3[8] | <1 |
| Talazoparib | 0.57-1[6][9][10] | 0.2[8] | <1 |
| Niraparib | 2-4[8] | 2-4[8] | ~1 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values from the cited literature.
Table 2: Cellular Activity of PARP Inhibitors
| Inhibitor | Cellular PARylation Inhibition IC50 (nM) | Cell Line(s) | Notes |
| Saruparib (AZD5305) | 2.3 [5] | A549 | Demonstrates potent inhibition of PARP1 enzymatic activity in a cellular context. |
| Olaparib | ~10 | Various | Effective at inhibiting cellular PARylation, but with less selectivity than Saruparib. |
| Rucaparib | Not specified | Various | Known to be a potent PARP inhibitor in cellular assays. |
| Talazoparib | <1 | Various | Highly potent in cellular assays, also known for its strong PARP trapping effect.[9] |
| Niraparib | Not specified | Various | A potent inhibitor of cellular PARylation. |
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. onclive.com [onclive.com]
- 3. PARP1-Selective Inhibitor Offers Significant Benefits Over Older Predecessors in Treatment of Solid Tumors - The ASCO Post [ascopost.com]
- 4. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PARP1 Inhibitors: Unveiling Antitumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1) have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways. This guide provides a comparative analysis of the antitumor efficacy of prominent PARP1 inhibitors.
Disclaimer: Information regarding a specific entity designated "Parp1-IN-19" is not publicly available in the reviewed scientific literature. Therefore, this guide presents a comparative analysis of four well-characterized and clinically relevant PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The methodologies and data presentation herein serve as a comprehensive template for the evaluation of novel PARP1 inhibitors.
The Central Role of PARP1 in DNA Repair and Cancer Therapy
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[1] When SSBs occur, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage to facilitate repair.
PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality. In cancer cells with mutations in genes involved in homologous recombination (HR) repair, such as BRCA1 and BRCA2, double-strand DNA breaks (DSBs) cannot be efficiently repaired. When PARP1 is inhibited, SSBs are not repaired and can stall and collapse replication forks during DNA replication, leading to the formation of DSBs.[2] The inability of HR-deficient cancer cells to repair these DSBs results in genomic instability and, ultimately, cell death.
Quantitative Comparison of Antitumor Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Olaparib, Rucaparib, Niraparib, and Talazoparib in various cancer cell lines. Lower IC50 values indicate greater potency.
| Olaparib | ||
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 2.799[3] |
| HCT15 | Colorectal Cancer | 4.745[3] |
| SW480 | Colorectal Cancer | 12.42[3] |
| MDA-MB-436 | Breast Cancer | 4.7[4] |
| LNCaP | Prostate Cancer | 4.41 (Olaparib-resistant)[5] |
| C4-2B | Prostate Cancer | 28.9 (Olaparib-resistant)[5] |
| DU145 | Prostate Cancer | 3.78 (Olaparib-resistant)[5] |
| QBC939 | Cholangiocarcinoma | >10[6] |
| HuH28 | Cholangiocarcinoma | >10[6] |
| TFK-1 | Cholangiocarcinoma | >10[6] |
| OV2295 | Ovarian Cancer | 0.0003[7] |
| OV1369(R2) | Ovarian Cancer | 21.7[7] |
| MIA PaCa-2 | Pancreatic Cancer | 200[8] |
| PANC-1 | Pancreatic Cancer | 200[8] |
| Capan-1 | Pancreatic Cancer | >200[8] |
| OVCAR8 | Ovarian Cancer | ~200[8] |
| PEO1 | Ovarian Cancer | ~200[8] |
| Rucaparib | ||
| Cell Line | Cancer Type | IC50 (µM) |
| COLO704 | Ovarian Cancer | 2.5[9] |
| MDA-MB-436 | Breast Cancer | 2.3[4] |
| A2780 | Ovarian Cancer | GI50 in the range of concentrations achievable in vivo[10] |
| IGROV-1 | Ovarian Cancer | High GI50[10] |
| OAW42 | Ovarian Cancer | High GI50[10] |
| Niraparib | ||
| Cell Line | Cancer Type | IC50 (µM) |
| MIA-PaCa-2 | Pancreatic Cancer | 26[8][11] |
| PANC-1 | Pancreatic Cancer | 50[8][11] |
| Capan-1 | Pancreatic Cancer | 15[8][11] |
| OVCAR8 | Ovarian Cancer | 20[8][11] |
| PEO1 | Ovarian Cancer | 28[8][11] |
| MDA-MB-436 | Breast Cancer | 3.2[4] |
| UWB1.289 (BRCA1 mutant) | Ovarian Cancer | 21.34[12][13] |
| PEO1 (BRCA2 mutant) | Ovarian Cancer | 7.487[12][13] |
| UWB1.289+BRCA1 (wild-type) | Ovarian Cancer | 58.98[12][13] |
| Talazoparib | ||
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-436 | Breast Cancer | 0.13[4] |
| BR58 (BRCA1 mutant, LOH-positive) | Ovarian Cancer | ~0.2[14] |
| BR103T (BRCA1 mutant, LOH-negative) | Breast Cancer | 2.98[14] |
| BR103N (BRCA1 mutant, LOH-negative) | Normal Breast | 4.3[14] |
| BR99 (BRCA2 mutant, LOH-negative) | Breast Cancer | ~4.98[14] |
| BR12 (BRCA1 mutant, LOH-negative) | Breast Cancer | ~16.6[14] |
| MM134 | Invasive Lobular Carcinoma | 0.038[15] |
| 44PE | Invasive Lobular Carcinoma | 0.013[15] |
| T47D | Invasive Ductal Carcinoma | 0.140[15] |
| MCF7 | Breast Cancer | 0.020[15] |
| SUP-B15 | Acute Lymphoblastic Leukemia | 0.024 (at 24h)[16] |
| MV4-11 | Acute Myeloid Leukemia | 52 (at 72h)[16] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
Caption: A generalized experimental workflow for evaluating the antitumor efficacy of PARP1 inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well culture plates
-
Complete culture medium
-
PARP inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PARP inhibitor for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[17]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well culture plates
-
Complete culture medium
-
PARP inhibitor of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the PARP inhibitor at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[17]
DNA Damage Response Assay (γH2AX Foci Formation)
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Cancer cell lines
-
Chamber slides or coverslips
-
Complete culture medium
-
PARP inhibitor of interest
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on chamber slides or coverslips and allow them to adhere.
-
Treat the cells with the PARP inhibitor for 24-48 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus is quantified to assess the level of DNA damage.[18]
Conclusion
The comparative analysis of Olaparib, Rucaparib, Niraparib, and Talazoparib highlights the variable potency of these PARP1 inhibitors across different cancer cell lines. This variability underscores the importance of biomarker-driven patient selection and the continued development of novel, more selective, and potent PARP1 inhibitors. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of such emerging therapeutic agents. While data for "this compound" remains elusive, the provided structure can be readily adapted to assess its potential antitumor efficacy and guide its future development.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 12. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcancer.org [jcancer.org]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. symposium.foragerone.com [symposium.foragerone.com]
- 16. researchgate.net [researchgate.net]
- 17. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Shi - Chinese Journal of Cancer Research [cjcr.amegroups.org]
- 18. The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation [scirp.org]
Safety Operating Guide
Prudent Disposal of Parp1-IN-19: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the disposal procedures for Parp1-IN-19, a PARP1 inhibitor. Due to the absence of a publicly available Safety Data Sheet (SDS) specifically for this compound, this guide emphasizes general best practices for the disposal of similar research-grade chemical compounds and stresses the importance of consulting official documentation and safety personnel.
Core Principles of Chemical Waste Management
Before handling any chemical for disposal, it is imperative to have access to its specific Safety Data Sheet (SDS). The SDS contains detailed information regarding the substance's hazards, handling, storage, and disposal. For this compound, researchers should obtain the SDS directly from the supplier, such as MedchemExpress, which lists the compound.[1]
In the absence of a specific SDS, the following general procedures, derived from safety protocols for similar laboratory chemicals, should be followed as a baseline, with the understanding that they are not a substitute for compound-specific directives. For instance, the SDS for a similar compound, PARP1-IN-5, explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[2] This indicates that such compounds are typically not suitable for drain or regular trash disposal.
General Disposal Protocol for Research-Grade Inhibitors:
-
Consult Institutional Policy: Always adhere to the specific chemical waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.
-
Segregate Waste: Do not mix chemical waste with other types of waste. This compound, whether in solid form or dissolved in a solvent, should be collected in a designated, properly labeled, and sealed waste container.
-
Use Appropriate Containers: Waste containers must be chemically compatible with the substance. For instance, if this compound is in a solvent, the container must be resistant to that solvent.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent (if any), and the approximate concentration and quantity.
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by trained hazardous waste personnel.
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Quantitative Data from Safety Data Sheets
While specific quantitative data for this compound is not available, a typical SDS for a research chemical would provide the following types of information, which are crucial for a full safety assessment.
| Data Category | Information Provided |
| Physical & Chemical Properties | Appearance, Odor, pH, Melting/Freezing Point, Boiling Point, Flash Point, Evaporation Rate, Flammability, Vapor Pressure, Vapor Density, Relative Density, Solubility, etc. |
| Toxicological Information | Acute toxicity (oral, dermal, inhalation), Skin corrosion/irritation, Serious eye damage/irritation, Respiratory or skin sensitization, Germ cell mutagenicity, Carcinogenicity. |
| Ecological Information | Ecotoxicity (effects on aquatic life), Persistence and degradability, Bioaccumulative potential, Mobility in soil. |
| Exposure Controls | Permissible Exposure Limits (PELs), Threshold Limit Values (TLVs), appropriate engineering controls, and personal protective equipment (PPE) recommendations. |
This table represents the types of data found in a standard Safety Data Sheet. This information is currently unavailable for this compound.
Experimental Workflow for Disposal
The following diagram illustrates a generalized workflow for the proper disposal of a research-grade chemical like this compound in a laboratory setting. This workflow is a procedural guide and must be adapted to comply with institutional and local regulations.
Caption: Generalized workflow for the safe disposal of laboratory chemical waste.
Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or the direction of your institution's Environmental Health and Safety (EHS) department. Always consult the official SDS for this compound and your local EHS for definitive disposal procedures.
References
Personal protective equipment for handling Parp1-IN-19
Essential Safety and Handling Guide for Parp1-IN-19
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potent, potentially cytotoxic enzyme inhibitors in a laboratory setting, as specific safety data for this compound is limited.
Compound Information and Hazard Assessment
This compound is an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair. Due to its mechanism of action, this compound should be handled as a potentially hazardous compound with cytotoxic and mutagenic properties. All personnel must be trained in the safe handling of potent research compounds before working with this compound.
Hazard Summary
| Hazard Classification | Description |
| Toxicity | Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care to avoid exposure. |
| Carcinogenicity | As a compound that interferes with DNA repair, it should be considered a potential carcinogen. |
| Mutagenicity | Potential to cause genetic defects. |
| Teratogenicity | Potential to harm the unborn child. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The recommended PPE includes:
| PPE Item | Specification |
| Gloves | Two pairs of nitrile gloves. Change gloves immediately if contaminated. |
| Lab Coat | A dedicated lab coat, preferably disposable or a designated reusable coat that is regularly decontaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder form or creating solutions. |
| Face Shield | Recommended when there is a risk of splashes or aerosols. |
Handling and Storage Procedures
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE during unpacking.
-
Confirm that the primary container is sealed and intact.
Storage:
-
Store this compound in a designated, well-ventilated, and secure area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials.
Weighing and Solution Preparation:
-
Handle the solid form of this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Prepare solutions in a chemical fume hood.
Experimental Use:
-
Conduct all experimental work involving this compound in a designated area, such as a chemical fume hood.
-
Avoid the generation of aerosols.
-
After handling, thoroughly wash hands and any exposed skin.
Spill and Emergency Procedures
Spill Management:
-
Small Spills (Solid): Gently cover the spill with absorbent paper towels. Moisten the towels with a suitable solvent (e.g., ethanol) to avoid raising dust. Carefully wipe up the material, place it in a sealed container, and label it as cytotoxic waste.
-
Small Spills (Liquid): Absorb the spill with absorbent pads. Wipe the area clean with a suitable decontaminating solution. Dispose of all contaminated materials as cytotoxic waste.
-
Large Spills: Evacuate the area and prevent entry. Alert the appropriate safety personnel.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, lab coats, absorbent pads, and other solid materials should be placed in a designated, labeled, and sealed cytotoxic waste container.[1][2] |
| Liquid Waste | Unused solutions containing this compound should be collected in a labeled, leak-proof container for hazardous chemical waste. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[1][2] |
All cytotoxic waste containers should be clearly labeled with a cytotoxic hazard symbol and stored in a secure area pending collection by a licensed hazardous waste disposal service.[1]
Visualized Protocols and Pathways
To further aid in the safe handling and understanding of this compound, the following diagrams illustrate the general handling workflow and the biological pathway it targets.
Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.
Caption: The role of PARP1 in DNA repair and the inhibitory action of this compound, leading to cell death.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
